molecular formula C24H28O4 B1238357 Diethylstilbestrol dipropionate CAS No. 37221-14-0

Diethylstilbestrol dipropionate

Cat. No.: B1238357
CAS No.: 37221-14-0
M. Wt: 380.5 g/mol
InChI Key: VZMLEMYJUIIHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylstilbestrol dipropionate appears as colorless crystals or white crystalline fluffy powder. Odorless. Tasteless. (NTP, 1992)
This compound is the dipropionate ester of a synthetic, nonsteroidal form of estrogen. A well-known teratogen and carcinogen, diethylstilbestrol inhibits the hypothalamic-pituitary-gonadal axis, thereby blocking the testicular synthesis of testosterone, lowering plasma testosterone, and inducing a chemical castration.

Properties

IUPAC Name

[4-[4-(4-propanoyloxyphenyl)hex-3-en-3-yl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMLEMYJUIIHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC(=O)CC)C2=CC=C(C=C2)OC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048120
Record name Hex-3-ene-3,4-diyldibenzene-4,1-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37221-14-0
Record name Hex-3-ene-3,4-diyldibenzene-4,1-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Diethylstilbestrol Dipropionate: A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and chemical properties of diethylstilbestrol (B1670540) dipropionate. The information is curated for professionals in research and drug development, with a focus on detailed methodologies and clear data presentation.

Synthesis of Diethylstilbestrol Dipropionate

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, diethylstilbestrol (DES), followed by its esterification to yield the dipropionate ester.

Step 1: Synthesis of Diethylstilbestrol (DES)

One of the common methods for the synthesis of DES is the McMurry reaction, which involves the reductive coupling of two ketone molecules. A historical synthesis involves the pinacol (B44631) rearrangement of 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol.

Step 2: Esterification of Diethylstilbestrol to this compound

This compound is an ester of diethylstilbestrol and propionic acid[1]. The synthesis involves the reaction of diethylstilbestrol with a propionylating agent, such as propionic anhydride (B1165640) or propionyl chloride, in the presence of a suitable catalyst or base.

Synthesis_Pathway DES Diethylstilbestrol reaction Esterification DES->reaction PropionylatingAgent Propionic Anhydride or Propionyl Chloride PropionylatingAgent->reaction Catalyst Pyridine (B92270) or Acid Catalyst Catalyst->reaction Catalyst DESDP This compound reaction->DESDP

Caption: Synthesis pathway of this compound from Diethylstilbestrol.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of diethylstilbestrol and this compound in a comparative table for easy reference.

PropertyDiethylstilbestrolThis compound
Molecular Formula C₁₈H₂₀O₂[2]C₂₄H₂₈O₄[3][4][5]
Molecular Weight 268.35 g/mol [1]380.48 g/mol [5]
Appearance Odorless, white crystalline powder[1]Colorless crystals or white crystalline fluffy powder[3]
Melting Point 169-172 °C[1]~104-107 °C
Solubility Practically insoluble in water; soluble in alcohol, ether, chloroform, fatty oils, and dilute hydroxides[1].Soluble in DMSO[5]. Soluble in organic solvents and vegetable oils[1]. Insoluble in water.
Log Kow (Octanol/Water) 5.07[1]Not explicitly found, but expected to be higher than DES due to the addition of two propionate (B1217596) groups.
Stability The cis-isomer is unstable and tends to convert to the more stable trans-form[1].Stable under recommended storage conditions (dry, dark, and at 0 - 4 °C for short term or -20 °C for long term)[5].
CAS Number 56-53-1[2]130-80-3[4][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

Objective: To synthesize this compound via esterification of diethylstilbestrol.

Materials:

  • Diethylstilbestrol (DES)

  • Propionic anhydride

  • Pyridine (dried)

  • Dichloromethane (DCM, dried)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve a known amount of diethylstilbestrol in dry dichloromethane.

  • Add an excess of dry pyridine to the solution to act as a catalyst and to neutralize the propionic acid byproduct.

  • Cool the mixture in an ice bath.

  • Slowly add a molar excess (e.g., 2.5 equivalents) of propionic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To analyze the purity of this compound and separate it from related impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., Newcrom R1) is suitable[6].

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility)[6]. A typical gradient could be from 50% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 230 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound by comparing the retention time with the reference standard. Quantify the purity by calculating the peak area percentage.

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is metabolized in the body to its active form, diethylstilbestrol (DES)[7]. DES is a potent nonsteroidal estrogen that exerts its effects by binding to and activating estrogen receptors (ERα and ERβ)[7][8].

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm2 Cytoplasm DES Diethylstilbestrol (DES) ER Estrogen Receptor (ERα/ERβ) DES->ER Binding HSP Heat Shock Proteins (HSP) ER->HSP Bound in inactive state DES_ER_complex DES-ER Complex Dimerization DES_ER_complex->Dimerization Dimerization ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation CellularResponse Cellular Response Protein->CellularResponse Dimerization->ERE Binds to ERE

Caption: Estrogen receptor signaling pathway activated by Diethylstilbestrol.

Upon binding to the estrogen receptor in the cytoplasm, the heat shock proteins dissociate, and the DES-ER complex dimerizes. This dimer translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes. This binding initiates the transcription of these genes, leading to the synthesis of specific proteins that mediate the physiological effects of estrogens[7].

References

An In-Depth Technical Guide on the Mechanism of Action of Diethylstilbestrol Dipropionate on Estrogen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylstilbestrol (B1670540) dipropionate (DES-dp) is a synthetic, nonsteroidal estrogen that functions as a prodrug, being hydrolyzed in the body to its active form, Diethylstilbestrol (DES). DES is a potent agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Its mechanism of action involves binding to these intracellular receptors, inducing conformational changes, dimerization, and translocation to the nucleus. The ligand-receptor complex then binds to estrogen response elements (EREs) on target gene promoters, modulating transcription. This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the effects of DES-dp. Quantitative data on binding affinity and transcriptional activation are presented, alongside detailed protocols for key assays and visualizations of the core mechanisms.

Introduction: From Prodrug to Potent Agonist

Diethylstilbestrol dipropionate is an esterified form of Diethylstilbestrol, designed for slower absorption and prolonged action.[1] Once administered, esterases in the body cleave the propionate (B1217596) groups, releasing the biologically active DES molecule.[2] DES mimics the action of the primary endogenous estrogen, 17β-estradiol (E2), by binding to and activating estrogen receptors. As a therapeutic agent and a molecule of toxicological interest, understanding its precise mechanism of action at the receptor level is critical. This document delineates this mechanism, focusing on the interactions of the active DES molecule with ERα and ERβ.

Interaction with Estrogen Receptors (ER)

The biological effects of DES are mediated through its high-affinity binding to ERα and ERβ, members of the nuclear receptor superfamily.

Binding Affinity and Receptor Selectivity

DES exhibits a high binding affinity for both ER subtypes, comparable to or even exceeding that of estradiol.[3] This strong interaction is the initiating step for its potent estrogenic activity. The relative binding affinity (RBA) is a common metric used to compare the binding strength of a ligand to the ER relative to a reference compound, typically E2 (RBA set to 100).

Table 1: Comparative Binding Affinity of DES and Estradiol for Estrogen Receptors

Compound Receptor Subtype Relative Binding Affinity (RBA)¹ Notes
17β-Estradiol (E2) ERα 100 Reference Compound
Diethylstilbestrol (DES) ERα 129.5 - 399.56 Reported to be 2-3 times greater than E2 in some studies.
17β-Estradiol (E2) ERβ 100 Reference Compound

| Diethylstilbestrol (DES) | ERβ | ~219.6 | High affinity for ERβ as well. |

¹ RBA values are compiled from multiple studies and assays, leading to a range. The specific value can depend on the experimental conditions (e.g., tissue source, assay type).

Receptor Dimerization and Conformational Change

Upon binding, DES induces a significant conformational change in the ER's ligand-binding domain (LBD). This alteration is crucial as it creates a specific surface topography for the recruitment of co-regulator proteins. The ligand-bound receptor then homodimerizes (ERα/ERα or ERβ/ERβ) or heterodimerizes (ERα/ERβ), a prerequisite for DNA binding and transcriptional regulation.

Signaling Pathways and Transcriptional Activation

DES activates the classical genomic signaling pathway, which is the primary mechanism for its estrogenic effects. Evidence also suggests the involvement of non-genomic pathways and epigenetic modifications.

Genomic (ERE-Dependent) Signaling Pathway

This pathway involves the direct regulation of gene expression:

  • Binding and Translocation : DES diffuses across the cell membrane and binds to ERs located in the cytoplasm or nucleus.

  • Dimerization : The DES-ER complex forms a stable dimer.

  • Nuclear Translocation : The dimer translocates into the nucleus (if not already there).

  • ERE Binding : The dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Co-regulator Recruitment : The complex recruits a cascade of co-activator proteins (e.g., SRC-1, TIF2) and the general transcriptional machinery (e.g., RNA polymerase II) to the promoter.[4]

  • Gene Transcription : This assembly initiates the transcription of target genes, leading to the synthesis of new proteins and subsequent physiological responses.

It is noteworthy that the profile of co-regulators recruited by the DES-ERα complex differs from that recruited by the E2-ERα complex, which may underlie some of the unique and adverse biological effects of DES.[2][3]

Genomic_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DES DES ER Estrogen Receptor (ERα / ERβ) DES->ER Binding DES_ER DES-ER Complex Dimer DES-ER Dimer DES_ER->Dimer Dimerization Dimer_nuc DES-ER Dimer Dimer->Dimer_nuc Nuclear Translocation ERE ERE Dimer_nuc->ERE Binds to DNA DNA Coactivators Co-activators & Transcription Machinery ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation (in Cytoplasm)

Caption: Classical genomic signaling pathway of Diethylstilbestrol (DES).

Epigenetic Modifications

DES exposure, particularly during critical developmental periods, has been linked to lasting epigenetic changes, including altered DNA methylation patterns and histone modifications.[5] These changes can persistently alter the expression of key developmental genes (e.g., Hox, Wnt) and may contribute to the transgenerational toxicity associated with DES.[6] For instance, DES can induce hypomethylation of certain gene promoters, leading to their aberrant expression.[6]

Quantitative Analysis of ER Transcriptional Activation

The potency of DES as an ER agonist is quantified by its half-maximal effective concentration (EC50) in transcriptional activation assays. These assays measure the concentration of a ligand required to elicit 50% of the maximum transcriptional response.

Table 2: Comparative Efficacy (EC50) of DES and Estradiol in ER-Mediated Transcription

Compound Assay Type Cell Line Receptor EC50 Value (nM)
17β-Estradiol (E2) Luciferase Reporter U2OS-ERα ERα ~0.01 - 0.03
Diethylstilbestrol (DES) Luciferase Reporter U2OS-ERα ERα ~0.03 - 0.1
17β-Estradiol (E2) Proliferation Assay T47D Endogenous ERs ~0.005
Diethylstilbestrol (DES) Proliferation Assay T47D Endogenous ERs ~0.01
Diethylstilbestrol (DES) Luciferase Reporter HEK293 ERα 0.2

| Diethylstilbestrol (DES) | Luciferase Reporter | HeLa | ERβ | 0.03 |

Note: EC50 values are highly dependent on the specific cell line, reporter construct, and assay conditions used.[7][3]

Key Experimental Methodologies

The characterization of DES's interaction with ERs relies on a suite of established in vitro assays.

Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Estradiol) for binding to the estrogen receptor.

Objective: To determine the relative binding affinity of DES for ERα and ERβ.

Materials:

  • Purified recombinant human ERα or ERβ (or rat uterine cytosol as a source of ERs).

  • Radiolabeled ligand: [³H]-17β-estradiol.

  • Unlabeled competitor: Diethylstilbestrol (DES) and 17β-estradiol (for standard curve).

  • Assay Buffer (e.g., TEDG buffer: Tris, EDTA, Dithiothreitol, Glycerol).

  • Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate bound from free ligand.

  • Scintillation fluid and counter.

Procedure:

  • Preparation: Prepare serial dilutions of unlabeled DES and E2.

  • Incubation: In assay tubes, combine the ER preparation, a fixed concentration of [³H]-E2, and varying concentrations of unlabeled DES (or E2 for the standard curve). Include tubes for total binding (no competitor) and non-specific binding (large excess of unlabeled E2).

  • Equilibrium: Incubate the mixture at 4°C for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation: Add HAP slurry or dextran-coated charcoal to each tube. This step binds the receptor-ligand complexes, allowing for the separation of bound from free radioligand by centrifugation.

  • Quantification: Measure the radioactivity in the pellets (bound fraction) using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of [³H]-E2 bound against the log concentration of the competitor (DES). Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of DES that inhibits 50% of the specific binding of [³H]-E2). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_analysis Analysis A1 Prepare ER Source (e.g., Uterine Cytosol) B1 Combine ER, [3H]-E2, and varying [DES] in assay tubes A1->B1 A2 Prepare Serial Dilutions of unlabeled DES A2->B1 A3 Prepare fixed concentration of [3H]-Estradiol A3->B1 B2 Incubate at 4°C (18-24h) to reach equilibrium B1->B2 C1 Add HAP slurry to bind receptor complexes B2->C1 C2 Centrifuge to pellet bound complexes C1->C2 C3 Remove supernatant (free radioligand) C2->C3 D1 Quantify radioactivity in pellet via scintillation counting C3->D1 D2 Plot % Bound vs. [DES] D1->D2 D3 Calculate IC50/Ki D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Protocol: ER-Mediated Luciferase Reporter Gene Assay

This cell-based assay quantifies the ability of a compound to activate ER-mediated gene transcription.

Objective: To determine the transcriptional activation potency (EC50) of DES.

Materials:

  • A suitable mammalian cell line (e.g., MCF-7, HeLa, HEK293) that either endogenously expresses ER or is engineered to express ERα or ERβ.

  • An estrogen-responsive reporter plasmid containing multiple ERE sequences upstream of a minimal promoter driving a luciferase gene.

  • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Cell culture medium, free of phenol (B47542) red and stripped of endogenous steroids.

  • Transfection reagent.

  • Luciferase assay reagent kit.

  • Luminometer.

Procedure:

  • Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid. If the cell line does not endogenously express the desired ER, an ER expression plasmid is also co-transfected.

  • Plating: Plate the transfected cells into multi-well plates and allow them to adhere.

  • Treatment: Replace the medium with steroid-free medium containing serial dilutions of DES (or E2 as a positive control). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and luciferase protein expression.

  • Lysis and Measurement: Lyse the cells and measure the firefly luciferase activity (from the reporter) and Renilla luciferase activity (from the control) using a luminometer and the appropriate reagents.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of DES. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Luciferase_Assay_Workflow A Co-transfect cells with: 1. ERE-Luciferase Reporter 2. Control Reporter (e.g., Renilla) 3. ER Expression Vector (if needed) B Plate transfected cells in multi-well plates A->B C Treat cells with serial dilutions of DES B->C D Incubate for 24-48 hours C->D E Lyse cells and add luciferase substrates D->E F Measure luminescence (Firefly and Renilla) E->F G Normalize data and plot Dose-Response Curve F->G H Calculate EC50 G->H

Caption: Workflow for an ER-mediated luciferase reporter gene assay.

Conclusion

This compound acts as a prodrug for DES, a potent synthetic estrogen that functions as a strong agonist for both ERα and ERβ. Its primary mechanism of action is through the classical genomic pathway, where it binds to estrogen receptors, initiating a cascade of events that leads to the transcriptional regulation of target genes. Quantitative analyses confirm its high binding affinity and potent transcriptional activation capabilities. The distinct profile of co-regulator recruitment by the DES-ER complex compared to the endogenous E2-ER complex, along with its capacity to induce lasting epigenetic changes, likely contributes to its unique toxicological profile. The experimental protocols detailed herein represent the foundational tools for characterizing the activity of such estrogenic compounds.

References

The Pharmacokinetic Profile and Metabolic Fate of Diethylstilbestrol Dipropionate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylstilbestrol (B1670540) dipropionate (DESDP) is a synthetic, non-steroidal estrogen prodrug. Following administration, it undergoes in vivo hydrolysis to release the active compound, diethylstilbestrol (DES). Understanding the pharmacokinetic and metabolic pathways of DESDP is crucial for evaluating its therapeutic efficacy and toxicological profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of DESDP and its active metabolite, DES, in vivo. It includes a summary of available quantitative data, detailed experimental protocols for its study, and visualizations of its metabolic pathways and relevant experimental workflows.

Data Presentation: Pharmacokinetics of Diethylstilbestrol

While specific quantitative pharmacokinetic data for Diethylstilbestrol Dipropionate is limited in publicly available literature, studies on its active metabolite, Diethylstilbestrol (DES), provide valuable insights into its in vivo behavior. It is established that DESDP is more slowly absorbed compared to DES. The following tables summarize key pharmacokinetic parameters for DES from a study in healthy male volunteers receiving a single 2.0 mg oral dose of two different DES formulations.

Table 1: Pharmacokinetic Parameters of Diethylstilbestrol (DES) Oral Formulations in Healthy Male Volunteers

ParameterDES Orally Dissolving Film (Mean ± SD)DES Capsule (Mean ± SD)
Cmax (ng/mL) 5.64 ± 1.13.4 ± 1.93
AUC0-t (ng·h/mL) 28.3 ± 8.123.9 ± 11.2
AUC0-∞ (ng·h/mL) 33.8 ± 10.325.4 ± 13.9
t1/2 (h) 4.4 ± 1.64.2 ± 1.5

Data sourced from a comparative pharmacokinetic study.

Metabolic Pathways of Diethylstilbestrol

The in vivo metabolism of diethylstilbestrol is complex, involving both oxidative and conjugative pathways, primarily in the liver.

Hydrolysis of this compound

The initial and obligatory step in the activation of DESDP is its hydrolysis to DES. This process is catalyzed by non-specific esterase enzymes present in the plasma and various tissues.

DESDP This compound DES Diethylstilbestrol (DES) DESDP->DES Hydrolysis Esterases Esterases (Plasma, Tissues) Esterases->DESDP

Caption: Hydrolysis of this compound to Diethylstilbestrol.

Oxidative Metabolism of Diethylstilbestrol

DES undergoes oxidative metabolism primarily through the cytochrome P450 (CYP) enzyme system. This leads to the formation of several metabolites, some of which are reactive and have been implicated in the toxic effects of DES. A key pathway involves the formation of DES quinone, which can subsequently be converted to (Z,Z)-dienestrol.

DES Diethylstilbestrol (DES) DES_quinone Diethylstilbestrol Quinone DES->DES_quinone Oxidation ZZ_Dienestrol (Z,Z)-Dienestrol DES_quinone->ZZ_Dienestrol Isomerization CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2C9) CYP450->DES Rearrangement Spontaneous Rearrangement Rearrangement->DES_quinone DES Diethylstilbestrol (DES) DES_Glucuronide DES-Glucuronide DES->DES_Glucuronide Glucuronidation Excretion Biliary/Renal Excretion DES_Glucuronide->Excretion Enterohepatic_Circulation Enterohepatic Circulation Excretion->Enterohepatic_Circulation Hydrolysis & Reabsorption UGTs UDP-Glucuronosyltransferases (UGTs) UGTs->DES Enterohepatic_Circulation->DES Start Start Acclimatization Animal Acclimatization (≥ 1 week) Start->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Gavage Administration of Test Compound Fasting->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Storage Plasma Storage (-80°C) Plasma_Separation->Storage Analysis LC-MS/MS Analysis Storage->Analysis Data_Analysis Pharmacokinetic Data Analysis Analysis->Data_Analysis End End Data_Analysis->End

The Endocrine Disruptor's Legacy: A Technical Guide to the Toxicology and Carcinogenic Potential of Diethylstilbestrol Dipropionate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the toxicological and carcinogenic effects of Diethylstilbestrol (B1670540) dipropionate (DES-DP) and its active metabolite, Diethylstilbestrol (DES), in various animal models. Synthesizing data from numerous studies, this document offers a comprehensive resource for understanding the multifaceted adverse effects of this potent synthetic estrogen. The information is presented through structured data tables, detailed experimental methodologies, and visual representations of key biological pathways to facilitate a thorough understanding of the subject.

Executive Summary

Diethylstilbestrol (DES), a synthetic nonsteroidal estrogen, and its ester form, Diethylstilbestrol dipropionate (DES-DP), have been extensively studied in animal models and have been unequivocally demonstrated to be potent carcinogens.[1][2] Exposure to DES, particularly during critical developmental periods, leads to a wide range of toxic and carcinogenic outcomes in multiple animal species, including mice, rats, hamsters, frogs, dogs, and monkeys.[1][3] The primary target organs for DES-induced carcinogenicity are estrogen-sensitive tissues such as the reproductive tract (uterus, cervix, vagina, mammary gland, testis), pituitary gland, and kidney.[2][4] The mechanisms underlying DES carcinogenicity are complex, involving both receptor-mediated endocrine disruption and metabolic activation to genotoxic intermediates.[2][5] This guide will detail these findings, providing quantitative data and experimental context to inform future research and drug development safety assessments.

Carcinogenicity in Animal Models

The carcinogenic effects of DES and DES-DP have been observed across a variety of animal models and exposure routes. The following tables summarize the key findings, organizing the data by species and route of administration.

Oral Administration
Animal ModelStrainSexTarget Organ(s)Tumor Type(s)Reference(s)
Mouse C3H/HeN-MTV+FemaleMammary GlandAdenocarcinoma[6]
C57BL/6Not SpecifiedThyroidFollicular Cell Adenoma[6]
CD-1FemaleUterus, Cervix, OvaryAdenocarcinoma, Mesothelioma[6]
Rat Sprague-DawleyFemaleLiver, Pituitary GlandAdenoma, Carcinoma[7]
Not SpecifiedBothMammary GlandFibroadenoma[1][3]
Not SpecifiedNot SpecifiedPituitary Gland, LiverBenign and Malignant Tumors[1]
Subcutaneous/Intramuscular Administration and Implantation
Animal ModelStrainSexTarget Organ(s)Tumor Type(s)Reference(s)
Frog Not SpecifiedMale & FemaleLiver, Hematopoietic SystemTumors[1][3]
Mouse Not SpecifiedNot SpecifiedTestis, Lymphoid Tissue, Mammary Gland, Cervix, Vagina, OvaryInterstitial-cell tumors, Leukemia, Carcinoma, Cystadenoma[1][3]
Rat Wistar-MSFemaleMammary GlandTumors[4][6]
F344FemalePituitary GlandHemorrhagic Tumors[4]
ACIMalePituitary GlandTumors[4]
Not SpecifiedNot SpecifiedMammary Gland, Bladder, Adrenal GlandFibroadenoma, Carcinoma, Adenocarcinoma[1][3]
Hamster SyrianMaleKidneyRenal Clear-cell Carcinoma[1][3][5]
Dog Not SpecifiedNot SpecifiedOvaryPapillary Adenoma, Carcinoma[1][3]
Squirrel Monkey Not SpecifiedNot SpecifiedUterusMesothelioma[1][3]
Perinatal (Prenatal and Neonatal) Exposure
Animal ModelStrainSexTarget Organ(s)Tumor Type(s)Reference(s)
Mouse CD-1FemaleUterus, Cervix, Vagina, Ovary, Pituitary GlandAdenocarcinoma, Squamous Metaplasia, Adenomyosis, Tumors[6][8][9]
Not SpecifiedFemaleCervix, VaginaEpidermoid Tumors[1][3]
Not SpecifiedBothLungPapillary Adenoma[1][3]
Rat WistarFemaleVaginaAdenocarcinoma, Squamous Cell Carcinoma, Mixed Carcinoma[10]
DonryuFemaleUterus, Pituitary GlandAdenocarcinoma, Adenoma[6]
Not SpecifiedMaleReproductive TractSquamous-cell Carcinoma[1][3]
Hamster Not SpecifiedFemaleCervix, VaginaPolyps, Squamous-cell Papilloma, Myosarcoma[1][3]
Not SpecifiedMaleTestisGranuloma, Adenoma, Leiomyosarcoma[1][3]
Not SpecifiedNot SpecifiedKidneyTumors[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of toxicological studies. Below are summaries of experimental protocols derived from the cited literature.

Neonatal Mouse Model for Uterine Adenocarcinoma
  • Animal Model: Outbred CD-1 mice.[8]

  • Dosing Regimen: Newborn female pups receive daily subcutaneous (s.c.) injections of DES dissolved in a suitable vehicle (e.g., corn oil) for the first 5 days of life.[8][11] Doses can range from 0.002 to 2 µ g/pup/day .[8]

  • Housing and Care: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard rodent chow and water are provided ad libitum.

  • Observation and Termination: Pups are weaned at approximately 21 days of age. Animals are monitored throughout their lifespan (up to 18 months) for signs of toxicity and tumor development.[8][11] Tissues, particularly the reproductive tract, are collected at necropsy for histopathological analysis.[8]

  • Histopathology: Uteri are fixed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination to identify and classify lesions such as atypical hyperplasia and adenocarcinoma.[8]

G cluster_0 Experimental Workflow: Neonatal DES Exposure in Mice start Newborn CD-1 Mouse Pups (Day 1-5) dosing Daily Subcutaneous Injection (DES in corn oil, 0.002-2 µg/pup) start->dosing weaning Weaning (~Day 21) dosing->weaning aging Long-term Observation (up to 18 months) weaning->aging necropsy Necropsy and Tissue Collection aging->necropsy histopathology Histopathological Analysis (Uterus, H&E staining) necropsy->histopathology endpoint Endpoint: Uterine Adenocarcinoma Incidence histopathology->endpoint

Workflow for Neonatal DES-Induced Uterine Carcinogenesis Model.
Hamster Model for Renal Clear-Cell Carcinoma

  • Animal Model: Male Syrian golden hamsters.[5]

  • Dosing Regimen: Chronic administration of DES, often via subcutaneous implantation of pellets containing the compound.[5][12] This ensures continuous release of the estrogen over a prolonged period (7 to 9 months).[5][13]

  • Animal Preparation: Animals are often castrated to eliminate endogenous androgens, which can influence the development of kidney tumors.[5]

  • Observation and Termination: Animals are monitored for signs of tumor development. The study duration is typically 7 to 9 months.[5][13]

  • Tissue Analysis: At necropsy, kidneys are examined for tumors. RNA and DNA can be extracted from kidney tissue and tumors to study gene expression changes (e.g., c-myc, c-fos, c-jun, p53) and epigenetic modifications (e.g., DNA methylation).[5][13]

Mechanisms of Toxicity and Carcinogenicity

The carcinogenic effects of Diethylstilbestrol are believed to be mediated through two primary, non-mutually exclusive pathways: receptor-mediated hormonal activity and metabolic activation to genotoxic intermediates.

Receptor-Mediated Carcinogenesis

DES is a potent agonist of the estrogen receptor alpha (ERα).[14] Its binding to ERα initiates a cascade of events that disrupt normal cellular signaling, leading to altered gene expression, cell proliferation, and ultimately, carcinogenesis. Key signaling pathways implicated include:

  • Wnt/β-catenin Signaling: Neonatal DES exposure in mice leads to the activation of the Wnt/β-catenin signaling pathway in the uterus. This is characterized by an expansion of less differentiated epithelial cells with stem/progenitor characteristics, which is a crucial step in the development of endometrial adenocarcinoma.[15]

  • PI3K/AKT Signaling: This pathway, which is critical for cell survival and proliferation, is also activated in the uteri of DES-exposed mice with adenocarcinoma.[15]

  • Hox and Wnt Gene Dysregulation: DES treatment in neonatal mice has been shown to reduce the expression of crucial developmental genes such as Hoxa10, Hoxa11, and Wnt7a in the female reproductive tract.[14] This disruption of normal developmental programming is thought to be a key initiating event in DES-induced carcinogenesis.

G DES Diethylstilbestrol (DES) ERa Estrogen Receptor α (ERα) DES->ERa binds & activates Wnt Wnt/β-catenin Pathway ERa->Wnt activates PI3K PI3K/AKT Pathway ERa->PI3K activates HoxWnt_down ↓ Hoxa10, Hoxa11, Wnt7a ERa->HoxWnt_down represses Proliferation Cell Proliferation & Survival Wnt->Proliferation PI3K->Proliferation Differentiation Altered Differentiation HoxWnt_down->Differentiation Carcinogenesis Uterine Adenocarcinoma Proliferation->Carcinogenesis Differentiation->Carcinogenesis

Receptor-Mediated Signaling in DES-Induced Carcinogenesis.
Metabolic Activation and Genotoxicity

DES can be metabolized to reactive intermediates that can directly damage DNA. The genotoxicity of DES is largely attributed to its oxidation to a quinone metabolite.[2] This reactive intermediate can form DNA adducts, leading to mutations and chromosomal aberrations.[2] The genotoxic effects of DES, including sister chromatid exchange and aneuploidy, have been observed to occur transplacentally, providing a mechanism for its carcinogenic effects following in utero exposure.[2]

G DES Diethylstilbestrol (DES) Metabolism Metabolic Oxidation (e.g., by peroxidases) DES->Metabolism Quinone DES-Quinone (Reactive Intermediate) Metabolism->Quinone DNA DNA Quinone->DNA covalently binds Adducts DNA Adducts DNA->Adducts Genotoxicity Genotoxicity (Mutations, Chromosomal Aberrations) Adducts->Genotoxicity Carcinogenesis Carcinogenesis Genotoxicity->Carcinogenesis

Metabolic Activation and Genotoxicity Pathway of DES.

Conclusion

The extensive body of evidence from animal studies unequivocally establishes this compound and its active form, Diethylstilbestrol, as potent carcinogens with a wide range of toxic effects. The data summarized in this guide highlight the susceptibility of various organ systems, particularly the reproductive tract, to DES-induced tumorigenesis, especially following developmental exposure. The elucidation of both receptor-mediated and genotoxic mechanisms provides a foundation for understanding its carcinogenic potential. This technical guide serves as a critical resource for researchers and professionals in drug development, emphasizing the importance of thorough toxicological and carcinogenic assessment of compounds with estrogenic activity. The detailed experimental protocols and pathway diagrams offer a framework for designing and interpreting future studies in this critical area of toxicology.

References

A Historical and Technical Overview of Diethylstilbestrol Dipropionate in Hormone Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylstilbestrol (DES), a synthetic nonsteroidal estrogen, was first synthesized in 1938.[1] Its dipropionate ester, Diethylstilbestrol dipropionate (DES-dp), was developed to provide a slower-absorbing formulation with a more sustained estrogenic effect.[2] Marketed widely in Europe under brand names such as Agostilben, Biokeral, and Stilboestrol dipropionate, DES-dp was utilized for a range of hormone-related therapies.[2] This technical guide provides an in-depth review of the historical medical applications of this compound, focusing on its use in hormone therapy. While much of the detailed clinical data pertains to Diethylstilbestrol (DES) itself, this document will extrapolate the applications to its dipropionate ester, which was used for similar indications.

Historical Medical Applications and Dosages

Diethylstilbestrol and its esters were prescribed for a variety of conditions requiring estrogen modulation. The following tables summarize the historical dosages for several key applications of DES. It is important to note that these dosages were often empirical and varied significantly.

Table 1: Diethylstilbestrol Dosage for Menopausal Hormone Therapy
IndicationDosageRoute of AdministrationReference
Menopausal Symptoms (e.g., hot flashes, vaginal atrophy)0.2 - 0.5 mg dailyOral[1]
Menopausal Atrophic Vaginitis1 mg dailyVaginal (pessaries)[3]
Table 2: Diethylstilbestrol Dosage for Oncological Indications
IndicationDosageRoute of AdministrationReference
Advanced Prostatic Carcinoma1 - 3 mg dailyOral[3]
Palliative Treatment of Malignant Breast Neoplasms (postmenopausal)10 - 20 mg dailyOral[3]
Table 3: Diethylstilbestrol Dosage for Gynecological and Other Applications
IndicationDosageRoute of AdministrationReference
Prevention of Miscarriage (historical, now contraindicated)Varied widely; often started at 5 mg/day and increasedOral[4]
Postpartum Lactation Suppression5 mg 1-3 times daily for a total of 30 mg (often with methyltestosterone)Oral[5]
Dysfunctional Uterine Bleeding5 mg 3-5 times daily until bleeding stoppedOral[5]
Female Hypogonadism1 mg dailyOral[5]

Signaling Pathways of Diethylstilbestrol

As a potent synthetic estrogen, Diethylstilbestrol and its esters exert their effects primarily through the estrogen receptors (ERα and ERβ). The binding of DES to these receptors initiates a cascade of genomic and non-genomic signaling events.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of DES to estrogen receptors in the cytoplasm, leading to their dimerization and translocation to the nucleus. In the nucleus, the DES-ER complex binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.

EstrogenSignaling_Genomic cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DES Diethylstilbestrol (DES) ER Estrogen Receptor (ERα/ERβ) DES->ER Binds to DES_ER DES-ER Complex Dimer Dimerized DES-ER Complex DES_ER->Dimer Dimerization Dimer_n Dimerized DES-ER Complex Dimer->Dimer_n Translocation ERE Estrogen Response Element (ERE) Dimer_n->ERE Binds to Transcription Modulation of Gene Transcription ERE->Transcription

Genomic signaling pathway of Diethylstilbestrol.
Non-Genomic Signaling Pathway

DES can also initiate rapid, non-genomic signaling cascades by interacting with membrane-associated estrogen receptors (mERs) and G-protein coupled estrogen receptors (GPERs). These interactions can activate various downstream kinases, leading to cellular responses that do not require direct gene transcription.

EstrogenSignaling_NonGenomic cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DES Diethylstilbestrol (DES) mER Membrane Estrogen Receptor (mER/GPER) DES->mER Binds to G_protein G-protein activation mER->G_protein Kinase_cascade Kinase Cascades (e.g., MAPK, PI3K) G_protein->Kinase_cascade Cellular_response Rapid Cellular Responses Kinase_cascade->Cellular_response Dieckmann_Trial_Workflow start Patient Recruitment (Pregnant Women) randomization Randomization start->randomization group_des Treatment Group (Diethylstilbestrol) randomization->group_des group_placebo Control Group (Placebo) randomization->group_placebo intervention Intervention Administered group_des->intervention group_placebo->intervention outcome Assessment of Pregnancy Outcomes intervention->outcome follow_up Long-term Follow-up (Mothers and Offspring) outcome->follow_up analysis Data Analysis follow_up->analysis

References

Transgenerational Epigenetic Effects of Diethylstilbestrol Dipropionate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylstilbestrol (B1670540) (DES), a synthetic nonsteroidal estrogen, and its ester derivative, Diethylstilbestrol dipropionate (DES-DP), were prescribed to pregnant women from the 1940s to the 1970s to prevent miscarriages.[1][2] Subsequent research has revealed a dark legacy of this exposure, with developmental abnormalities and an increased risk of cancer not only in the directly exposed offspring (F1 generation) but also in subsequent, unexposed generations (F2 and F3).[1][3][4] This phenomenon of transgenerational inheritance is believed to be mediated by epigenetic modifications—heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[2]

This technical guide provides a comprehensive overview of the transgenerational epigenetic effects of DES-DP, with a focus on the core mechanisms of DNA methylation, histone modifications, and non-coding RNA alterations. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical area of endocrine disruption and developmental biology.

Core Epigenetic Mechanisms of DES-DP Action

The transgenerational effects of DES-DP are primarily attributed to its ability to disrupt the normal epigenetic programming of the germline (sperm and eggs) during embryonic development.[5][6] When a pregnant female (F0 generation) is exposed to DES-DP, the developing fetus (F1 generation) and the germ cells within that fetus (which will give rise to the F2 generation) are directly exposed.[2] For a truly transgenerational effect to be established, the phenotype must be observed in the F3 generation, which has had no direct exposure to the initial environmental insult.[2]

The primary epigenetic mechanisms implicated in DES-DP-induced transgenerational inheritance include:

  • DNA Methylation: The addition of a methyl group to a cytosine residue in DNA, typically at CpG dinucleotides, which can alter gene expression.[2] DES exposure has been shown to induce both hypermethylation (increased methylation) and hypomethylation (decreased methylation) of specific genes, leading to their inappropriate silencing or activation.[7]

  • Histone Modifications: Post-translational modifications of histone proteins, such as acetylation and methylation, can alter chromatin structure, thereby regulating the accessibility of DNA to transcription factors.[2] DES can disrupt the normal patterns of histone modifications, leading to lasting changes in gene expression.

  • Non-coding RNAs (ncRNAs): RNA molecules that are not translated into proteins but play crucial roles in gene regulation.[8] Altered expression of ncRNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), has been observed following DES exposure and is thought to contribute to the transgenerational inheritance of its effects.[8]

Quantitative Analysis of Transgenerational Epigenetic and Phenotypic Changes

The following tables summarize key quantitative findings from studies investigating the transgenerational effects of DES exposure in animal models.

Table 1: Transgenerational Changes in DNA Methylation

GeneGenerationTissue/Cell TypeChange in MethylationSpeciesReference
Hoxa10F1Uterus8.6 to 12-fold increase in caudal portionMouse[7]
Hoxa10 (intron)F1Uterus100% methylation frequency in DES-exposed vs. 60% in controls (P=0.0169)Mouse[7]

Table 2: Transgenerational Changes in Non-Coding RNA Expression

Non-coding RNAGenerationTissue/Cell TypeFold Change (vs. Control)SpeciesReference
Data not sufficiently available in a quantitative format for tabulation.

Table 3: Transgenerational Incidence of Reproductive Tract Abnormalities

AbnormalityGenerationIncidence in DES-exposedIncidence in ControlsSpeciesReference
Vaginal SeptaF138%0-8% (strain dependent)Mouse[9]
Uterine AdenocarcinomaF2 FemalesIncreasedNot specifiedRodent[1]
Proliferative Testicular LesionsF2 MalesIncreasedNot specifiedRodent[1]

Signaling Pathways and Experimental Workflows

Signaling Pathways Implicated in DES-DP Action

Developmental exposure to DES disrupts key signaling pathways involved in reproductive tract development. The Wnt/β-catenin and PI3K/AKT signaling pathways have been identified as being significantly altered, leading to abnormal cell differentiation and an increased risk of adenocarcinoma.[10]

DES_Signaling_Pathway DES Diethylstilbestrol (DES) ERa Estrogen Receptor α (ERα) DES->ERa activates Wnt_beta_catenin Wnt/β-catenin Signaling ERa->Wnt_beta_catenin modulates PI3K_AKT PI3K/AKT Signaling ERa->PI3K_AKT modulates Altered_Differentiation Altered Epithelial Cell Differentiation Wnt_beta_catenin->Altered_Differentiation PI3K_AKT->Altered_Differentiation Adenocarcinoma Uterine Adenocarcinoma Altered_Differentiation->Adenocarcinoma

Caption: Signaling pathways disrupted by DES leading to uterine adenocarcinoma.

Experimental Workflow for Animal Studies

The following diagram illustrates a typical experimental workflow for investigating the transgenerational epigenetic effects of DES-DP in a mouse model.

Experimental_Workflow F0_Exposure F0 Pregnant Dam Exposure (e.g., subcutaneous DES-DP) F1_Generation F1 Generation F0_Exposure->F1_Generation F2_Generation F2 Generation F1_Generation->F2_Generation Breeding Tissue_Collection Tissue Collection (e.g., Uterus, Testis, Sperm) F1_Generation->Tissue_Collection F3_Generation F3 Generation F2_Generation->F3_Generation Breeding F2_Generation->Tissue_Collection F3_Generation->Tissue_Collection Epigenetic_Analysis Epigenetic Analysis Tissue_Collection->Epigenetic_Analysis Phenotypic_Analysis Phenotypic Analysis (e.g., Histopathology) Tissue_Collection->Phenotypic_Analysis DNA_Methylation Bisulfite Sequencing Epigenetic_Analysis->DNA_Methylation Histone_Modification ChIP-Seq Epigenetic_Analysis->Histone_Modification ncRNA_Expression RNA-Seq Epigenetic_Analysis->ncRNA_Expression

Caption: Workflow for transgenerational DES-DP exposure and analysis.

Detailed Experimental Protocols

Animal Models and DES-DP Exposure
  • Animal Model: Outbred CD-1 mice are frequently used.[4]

  • DES-DP Administration:

    • Prenatal Exposure: Pregnant dams (F0) are typically administered DES-DP dissolved in corn oil via subcutaneous injection. Dosages can range from 0.01 to 100 µg/kg/day on specific days of gestation (e.g., days 9-16).[11]

    • Neonatal Exposure: Pups can be treated on days 1-5 of life with DES-DP via subcutaneous injection at doses ranging from 1 to 1000 µg/kg/day.[12]

  • Breeding for Transgenerational Studies: F1 offspring are bred with unexposed mates to produce the F2 generation. F2 offspring are similarly bred to produce the F3 generation.

Epigenetic Analysis Methodologies
  • Genomic DNA Isolation: Extract high-quality genomic DNA from the tissue of interest (e.g., uterus, sperm).

  • Bisulfite Conversion: Treat genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Library Preparation: Prepare sequencing libraries from the bisulfite-converted DNA.

  • Sequencing: Perform high-throughput sequencing.

  • Data Analysis: Align reads to a reference genome and quantify methylation levels at single-base resolution. Identify differentially methylated regions (DMRs) between DES-DP exposed and control groups.

  • Chromatin Preparation: Cross-link protein-DNA complexes in fresh tissue using formaldehyde. Lyse cells and sonicate to shear chromatin into fragments.

  • Immunoprecipitation: Incubate chromatin with an antibody specific to the histone modification of interest (e.g., H3K27me3).

  • DNA Purification: Reverse cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.

  • Data Analysis: Align reads to a reference genome to identify regions of enrichment for the specific histone modification.

  • RNA Isolation: Extract total RNA from the tissue of interest.

  • Library Preparation: Deplete ribosomal RNA and prepare sequencing libraries. For small ncRNAs like miRNAs, a size selection step is typically included.

  • Sequencing: Perform high-throughput sequencing.

  • Data Analysis: Align reads to the genome and appropriate ncRNA databases. Quantify the expression levels of different ncRNAs and identify those that are differentially expressed between DES-DP exposed and control groups.

Conclusion and Future Directions

The evidence overwhelmingly indicates that developmental exposure to this compound induces profound and heritable epigenetic changes that can lead to adverse health outcomes in subsequent generations. The primary mechanisms involve alterations in DNA methylation, histone modifications, and non-coding RNA expression, which disrupt normal developmental programming.

For researchers and drug development professionals, understanding these transgenerational epigenetic effects is critical for several reasons:

  • Risk Assessment: It highlights the need to consider the long-term, multi-generational consequences of exposure to endocrine-disrupting chemicals.

  • Biomarker Discovery: The identified epigenetic modifications could serve as biomarkers for identifying individuals at risk for DES-related health problems.

  • Therapeutic Development: A deeper understanding of the signaling pathways and epigenetic mechanisms involved may lead to the development of targeted therapies to mitigate or reverse the adverse effects of DES-DP exposure.

Future research should focus on obtaining more comprehensive and quantitative data on the transgenerational epigenetic landscape, particularly for histone modifications and non-coding RNAs. Furthermore, elucidating the precise interplay between these different epigenetic marks and their collective impact on gene regulatory networks will be crucial for a complete understanding of the heritable legacy of DES-DP.

References

An In-depth Technical Guide to the Molecular Structure and Stereoisomerism of Diethylstilbestrol Dipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereoisomerism of Diethylstilbestrol (B1670540) dipropionate, a synthetic nonsteroidal estrogen. The document details its chemical properties, isomeric forms, and generalized methodologies for its synthesis and characterization, serving as a foundational resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Diethylstilbestrol dipropionate (DESDP) is the dipropionate ester of Diethylstilbestrol (DES), a potent synthetic estrogen.[1] Historically, DES and its esters were prescribed for a variety of medical conditions, including the prevention of miscarriages and the management of menopausal symptoms. However, its use has been largely discontinued (B1498344) due to significant adverse effects, including an increased risk of cancer. Despite its decline in therapeutic use, the unique molecular structure and stereochemical properties of DESDP continue to be of interest to researchers studying estrogen receptor interactions and the design of novel endocrine-modulating agents.

This guide will delve into the intricacies of DESDP's molecular architecture, with a particular focus on the geometric isomerism that dictates its biological activity.

Molecular Structure of this compound

This compound is characterized by a central stilbene (B7821643) core, which is a hydrocarbon consisting of an ethene double bond substituted with a phenyl group on each carbon atom. In DESDP, two ethyl groups and two p-hydroxyphenyl propionate (B1217596) groups are attached to the central ethene core.

The key structural features include:

  • Chemical Formula: C₂₄H₂₈O₄[2]

  • Molecular Weight: Approximately 380.48 g/mol [2]

  • Core Structure: A trans-1,2-diethyl-1,2-diphenylethylene backbone.

  • Functional Groups: Two ester functional groups, formed from the reaction of the hydroxyl groups of diethylstilbestrol with propionic acid. These ester linkages are significant as they influence the pharmacokinetic properties of the molecule, such as its absorption and duration of action.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Molecular Structure of this compound.

Stereoisomerism of this compound

Stereoisomerism is a critical aspect of the molecular profile of this compound. The presence of a carbon-carbon double bond in the central stilbene structure gives rise to geometric isomers: a cis (Z) isomer and a trans (E) isomer.

  • trans-Diethylstilbestrol Dipropionate ((E)-DESDP): In the trans isomer, the two phenyl rings are positioned on opposite sides of the double bond. This configuration results in a more linear and sterically stable molecule. The trans isomer is the biologically active form, exhibiting high affinity for the estrogen receptor.[3]

  • cis-Diethylstilbestrol Dipropionate ((Z)-DESDP): In the cis isomer, the phenyl rings are on the same side of the double bond, leading to a more sterically hindered and less stable conformation. The cis isomer of the parent compound, Diethylstilbestrol, is known to be unstable and tends to convert to the more stable trans form.[4] This instability makes the isolation and characterization of pure cis-DESDP challenging.

The spatial arrangement of the substituent groups dramatically influences the molecule's ability to bind to the estrogen receptor, with the trans isomer's conformation being more complementary to the receptor's binding site.

Stereoisomers cluster_trans trans-Diethylstilbestrol Dipropionate cluster_cis cis-Diethylstilbestrol Dipropionate trans More Stable Biologically Active Isomerization Isomerization trans->Isomerization Reversible cis Less Stable Lower Biological Activity Isomerization->cis

Caption: Relationship between cis and trans isomers of DESDP.

Physicochemical Properties

Detailed comparative physicochemical data for the individual cis and trans isomers of this compound are not extensively available in the public literature. The data presented below primarily pertains to the commercially available and more stable trans isomer.

PropertyValue (trans-isomer)Reference
Molecular Formula C₂₄H₂₈O₄[2]
Molecular Weight 380.48 g/mol [2]
Melting Point 104-106 °C
Solubility Practically insoluble in water; soluble in alcohol, ether, chloroform, and fatty oils.[3]
Appearance White crystalline powder

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, separation, and characterization of this compound isomers. These are intended as a guide and may require optimization based on specific laboratory conditions and available instrumentation.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of Diethylstilbestrol with propionic anhydride (B1165640) or propionyl chloride.

Materials:

  • trans-Diethylstilbestrol

  • Propionic anhydride

  • Pyridine (B92270) (as a catalyst and solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Organic solvents (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Dissolve trans-Diethylstilbestrol in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add propionic anhydride to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-cold dilute HCl to neutralize the pyridine.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow cluster_reactants Reactants DES Diethylstilbestrol Esterification Esterification Reaction DES->Esterification PA Propionic Anhydride PA->Esterification Py Pyridine Py->Esterification Workup Aqueous Workup (Neutralization & Extraction) Esterification->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product Diethylstilbestrol Dipropionate Purification->Product

Caption: Generalized workflow for the synthesis of DESDP.

Separation of Stereoisomers

The separation of cis and trans isomers of this compound can be achieved using chromatographic techniques, leveraging the differences in their polarity and spatial arrangement.

Method: High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water in an isocratic or gradient elution mode. The optimal ratio should be determined experimentally.

  • Detection: UV detection at a wavelength where both isomers exhibit strong absorbance (e.g., around 230 nm).

  • Procedure:

    • Dissolve a sample of the isomeric mixture in the mobile phase.

    • Inject the sample onto the HPLC system.

    • The isomers will separate based on their differential interaction with the stationary phase, with the less polar isomer typically eluting first in reversed-phase chromatography.

    • Collect the fractions corresponding to each isomer.

    • Confirm the purity of the separated isomers by re-injecting them into the HPLC.

Characterization of Stereoisomers

The individual cis and trans isomers can be characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectroscopy can be used to distinguish between the cis and trans isomers. The chemical shifts of the protons and carbons, particularly those near the double bond and the phenyl rings, will differ due to the different magnetic environments in the two isomers. The coupling constants of the vinylic protons can also provide information about the stereochemistry.

Infrared (IR) Spectroscopy:

  • IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O stretch of the ester groups and the C=C stretch of the central double bond. While the IR spectra of the two isomers may be similar, subtle differences in the fingerprint region may be observed.

Mass Spectrometry (MS):

  • Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation patterns of the two isomers may also show some differences.

Conclusion

This compound presents a compelling case study in the importance of stereochemistry in medicinal chemistry. The distinct geometric arrangements of its cis and trans isomers lead to significant differences in their biological activity, with the trans isomer being the pharmacologically active form. While detailed comparative data on the physicochemical properties of the individual isomers is limited in publicly accessible literature, this guide provides a foundational understanding of the molecular structure, stereoisomerism, and general experimental approaches for the synthesis and characterization of this important synthetic estrogen. Further research into the properties and biological interactions of the individual isomers could provide valuable insights for the design of future therapeutic agents.

References

An In-Depth Technical Guide to the In Vitro Estrogenic Activity of Diethylstilbestrol Dipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethylstilbestrol (B1670540) dipropionate (DESdp) is a synthetic, nonsteroidal estrogen prodrug. Its biological activity is primarily attributable to its active metabolite, Diethylstilbestrol (DES). In in vitro systems, particularly those utilizing serum-containing media, DESdp is subject to hydrolysis by esterases, releasing the highly potent estrogen, DES. Consequently, the observed estrogenic effects in such assays are predominantly those of DES. This guide provides a comprehensive overview of the in vitro estrogenic activity of DES, the active form of DESdp, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and workflows. Understanding that DESdp acts as a delivery form for DES is critical for the accurate design and interpretation of in vitro studies.

The Prodrug Nature of Diethylstilbestrol Dipropionate

This compound is an esterified form of Diethylstilbestrol.[1] This esterification renders the molecule less active in its native form but allows for modified pharmacokinetic properties, such as slower absorption.[1] The estrogenic activity of DESdp is realized upon the cleavage of its two propionate (B1217596) groups, a reaction catalyzed by esterase enzymes present in biological systems, including the serum components of cell culture media. This hydrolysis yields Diethylstilbestrol (DES), which is a potent agonist of estrogen receptors.[2][3]

Studies on similar esterified prodrugs of DES, such as the diphosphate (B83284) form, have shown that their ability to inhibit cancer cell growth in vitro is dependent on the presence of phosphatases in the fetal calf serum of the culture medium.[3] Furthermore, direct comparisons of DES with its phosphorylated esters have demonstrated that DES possesses a significantly higher binding affinity for the estrogen receptor.[2] This strongly supports the model that the prodrug itself has low intrinsic activity and must be converted to DES to exert its potent estrogenic effects.

Logical Relationship: DESdp to DES Conversion

The conversion of DESdp to its active form, DES, is a critical step for its biological function. This relationship can be visualized as a simple workflow.

DESdp This compound (Prodrug) Esterases Serum Esterases (in cell culture media) DESdp->Esterases Hydrolysis DES Diethylstilbestrol (Active Estrogen) Esterases->DES

Caption: Hydrolysis of DESdp to the active DES by serum esterases.

Quantitative Data on Estrogenic Activity (of Diethylstilbestrol)

The following tables summarize the quantitative in vitro estrogenic activity of Diethylstilbestrol (DES), the active metabolite of DESdp. These data are compiled from various studies and assays.

Table 1: Estrogen Receptor Binding Affinity of DES
ParameterValueSpecies/SystemReference CompoundNotes
Relative Binding Affinity (RBA) for ERα (%) 286 - 468Rodent Uterine CytosolEstradiol (B170435) (100%)DES shows significantly higher binding affinity to ERα compared to the endogenous ligand, estradiol.[4][5]
Relative Binding Affinity (RBA) for ERβ (%) 295Recombinant Human ERβEstradiol (100%)DES also demonstrates very high binding affinity for ERβ.[4]
Binding Affinity (Ka) for ER 0.5 - 19.1 x 10¹⁰ M⁻¹Mouse Uterine Cytosol-Demonstrates very strong and stable binding to the estrogen receptor.[6][7]
IC50 vs. Estradiol 2- to 3-fold lower than EstradiolRat Uterine NucleiEstradiolIndicates a higher affinity for the nuclear estrogen receptor than estradiol.[8]
Table 2: In Vitro Potency of DES in Functional Assays
AssayCell LineEndpointEC50 / PotencyReference CompoundNotes
MCF-7 Cell Proliferation (E-Screen) MCF-7Cell Proliferation2.5 times more potent than EstradiolEstradiolDES is a potent inducer of proliferation in estrogen-dependent breast cancer cells.[9]
ERE-Luciferase Reporter Gene Assay HeLaLuciferase Gene Activation (ERα)EC50: 0.18 nM-Highly potent activator of gene transcription via the estrogen receptor alpha.[5]
ERE-Luciferase Reporter Gene Assay HeLaLuciferase Gene Activation (ERβ)EC50: 0.06 nM-Shows a preference for activating transcription via ERβ over ERα, despite similar high binding affinities for both.[5]
Yeast Estrogen Screen (YES) Yeastβ-galactosidase Gene Activation1.1 times more potent than EstradiolEstradiolDemonstrates estrogenic activity in a simpler eukaryotic model system.[9]

Signaling Pathway of Diethylstilbestrol

As a potent estrogen receptor agonist, DES activates the classical estrogen signaling pathway.[10] This pathway is central to the physiological and pathological effects of estrogens.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DES Diethylstilbestrol (DES) ER Estrogen Receptor (ERα / ERβ) DES->ER Binding ER_DES Activated ER-DES Complex ER->ER_DES HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER ER_HSP->HSP Dissociation Dimer ER-DES Dimer ER_DES->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Nuclear Translocation and DNA Binding Transcription Gene Transcription ERE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: The classical estrogen signaling pathway activated by DES.

Experimental Protocols

Detailed methodologies for key in vitro assays used to determine estrogenic activity are provided below. These protocols are standardized for assessing estrogenic compounds like DES.

Estrogen Receptor (ER) Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Cytosol_Prep Prepare Rat Uterine Cytosol (Source of ER) Incubate Incubate constant [³H-E2] and ER with increasing [DES] Cytosol_Prep->Incubate Ligand_Prep Prepare ³H-Estradiol (³H-E2) and unlabeled DES Ligand_Prep->Incubate Add_HAP Add Hydroxylapatite (HAP) slurry to bind ER-ligand complexes Incubate->Add_HAP Centrifuge Centrifuge to pellet HAP-ER complexes Add_HAP->Centrifuge Wash Wash pellet to remove unbound ligand Centrifuge->Wash Scintillation Quantify bound ³H-E2 via scintillation counting Wash->Scintillation Plot Plot % inhibition vs. [DES] Scintillation->Plot Calculate Calculate IC50 and Relative Binding Affinity (RBA) Plot->Calculate

Caption: Experimental workflow for the ER competitive binding assay.

Detailed Methodology:

  • Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged at high speed (e.g., 105,000 x g) to pellet cellular debris and nuclei, yielding the cytosolic fraction containing the estrogen receptors.

  • Competitive Binding Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol) is incubated with a fixed amount of uterine cytosol protein in the presence of increasing concentrations of the unlabeled test compound (DES) or a reference compound (unlabeled estradiol).

  • Separation of Bound and Free Ligand: The incubation mixture is treated with a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complexes. The HAP is then pelleted by centrifugation.

  • Washing: The pellet is washed multiple times with buffer to remove any unbound radiolabeled estradiol.

  • Quantification: The amount of radioactivity in the final pellet, corresponding to the bound [³H]-17β-estradiol, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of [³H]-17β-estradiol versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The Relative Binding Affinity (RBA) is then calculated as: (IC50 of Estradiol / IC50 of DES) x 100.

MCF-7 Cell Proliferation Assay (E-Screen)

This assay measures the proliferative response of the estrogen-dependent human breast cancer cell line, MCF-7, to estrogenic compounds.

cluster_culture Cell Culture cluster_treatment Treatment cluster_incubation2 Incubation cluster_measurement Measurement & Analysis Seed Seed MCF-7 cells in multi-well plates Hormone_Deprive Hormone-deprive cells in phenol (B47542) red-free medium with charcoal-stripped serum Seed->Hormone_Deprive Treat Treat cells with varying concentrations of DES Hormone_Deprive->Treat Incubate_Cells Incubate for several days (e.g., 6 days) Treat->Incubate_Cells Measure Measure cell proliferation (e.g., using SRB assay) Incubate_Cells->Measure Plot_Dose_Response Plot cell number vs. [DES] Measure->Plot_Dose_Response Calculate_EC50 Calculate EC50 and Relative Proliferative Effect (RPE) Plot_Dose_Response->Calculate_EC50

Caption: Experimental workflow for the MCF-7 cell proliferation assay.

Detailed Methodology:

  • Cell Culture and Plating: MCF-7 cells are cultured in a standard medium. For the assay, they are trypsinized and seeded into multi-well plates at a low density.

  • Hormone Deprivation: After cell attachment, the standard medium is replaced with an estrogen-free medium. This is typically a phenol red-free medium supplemented with serum (e.g., fetal bovine serum) that has been treated with charcoal-dextran to remove endogenous steroids. This step synchronizes the cells and makes them responsive to estrogenic stimuli.

  • Treatment: Cells are then exposed to the test compound (DES) over a range of concentrations. A positive control (e.g., 17β-estradiol) and a vehicle control are included.

  • Incubation: The cells are incubated for a period of approximately 6 days to allow for multiple cell divisions.

  • Quantification of Cell Proliferation: At the end of the incubation period, the total cell mass is quantified. A common method is the Sulforhodamine B (SRB) assay, which stains total cellular protein. The absorbance is read on a plate reader.

  • Data Analysis: A dose-response curve is generated by plotting the cell number (or absorbance) against the logarithm of the DES concentration. The EC50 (the concentration that produces 50% of the maximal proliferative response) is calculated. The Relative Proliferative Effect (RPE) can be calculated by comparing the maximal effect of DES to that of estradiol.

ERE-Luciferase Reporter Gene Assay

This assay utilizes a cell line that has been genetically engineered to produce the enzyme luciferase in response to estrogen receptor activation.

cluster_cell_prep Cell Preparation cluster_treatment2 Treatment cluster_incubation3 Incubation cluster_measurement2 Measurement & Analysis Seed_Cells Seed reporter cells (e.g., T47D-KBluc) in multi-well plates Treat_Cells Treat cells with varying concentrations of DES Seed_Cells->Treat_Cells Incubate_Short Incubate for a shorter period (e.g., 24 hours) Treat_Cells->Incubate_Short Lyse_Cells Lyse cells and add luciferin substrate Incubate_Short->Lyse_Cells Measure_Luminescence Measure light output with a luminometer Lyse_Cells->Measure_Luminescence Plot_Dose_Response2 Plot luminescence vs. [DES] Measure_Luminescence->Plot_Dose_Response2 Calculate_EC50_2 Calculate EC50 Plot_Dose_Response2->Calculate_EC50_2

References

Methodological & Application

Application Notes and Protocols for Inducing Estrogen-Dependent Tumors in Rodents with Diethylstilbestrol Dipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylstilbestrol (B1670540) (DES), a synthetic non-steroidal estrogen, and its dipropionate ester (DES-DP), are potent agents for inducing estrogen-dependent tumors in laboratory rodents. These models are invaluable for studying the mechanisms of hormonal carcinogenesis, evaluating potential cancer therapeutics, and investigating the role of estrogen signaling in tumor development. DES and its derivatives primarily exert their carcinogenic effects by acting as potent agonists of the estrogen receptor (ER), leading to persistent estrogenic stimulation and subsequent neoplastic transformation in susceptible tissues.[1][2] This document provides detailed application notes and protocols for the use of Diethylstilbestrol Dipropionate in rodent models of estrogen-dependent cancers.

Mechanism of Action

The carcinogenic mechanism of diethylstilbestrol involves its metabolic activation to quinone intermediates that can form depurinating DNA adducts, leading to mutations that can initiate cancer.[3][4] As a potent estrogen receptor agonist, DES chronically stimulates cell proliferation in estrogen-sensitive tissues such as the mammary gland, uterus, and pituitary. This sustained proliferative signaling, mediated through both genomic and non-genomic estrogen receptor pathways, can lead to the accumulation of genetic errors and ultimately, tumor formation.

Signaling Pathway

The binding of DES to the estrogen receptor (ER) initiates a cascade of signaling events. In the classical genomic pathway, the DES-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on DNA, regulating the transcription of genes involved in cell proliferation and survival. Non-genomic pathways involve membrane-associated ERs that can rapidly activate intracellular signaling cascades, further contributing to the proliferative effects.

DES_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DES DES-DP (hydrolyzed to DES) ER Estrogen Receptor (ER) DES->ER Binding Kinase Kinase Cascades (e.g., MAPK, PI3K/Akt) DES->Kinase Non-genomic activation DNA_Adducts DNA Adducts DES->DNA_Adducts Metabolic Activation DES_ER DES-ER Complex ER->DES_ER ERE Estrogen Response Element (ERE) DES_ER->ERE Translocation & Binding Kinase->ER Phosphorylation Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activation Mutation Mutations DNA_Adducts->Mutation Mutation->Gene_Transcription Altered Regulation

DES-DP Signaling Pathway

Data Presentation: Tumor Induction with DES/DES-DP

The following tables summarize quantitative data from studies using DES to induce tumors in rodents. While specific dose-response data for DES-DP is limited in publicly available literature, the data for DES is presented as a close surrogate due to their similar mechanisms of action. Researchers should consider the ester form (dipropionate) may influence the release kinetics and effective dose.

Table 1: Neonatal DES Administration for Uterine Adenocarcinoma in Mice

Animal ModelCompoundDosageAdministration ProtocolTumor IncidenceMean Tumor LatencyReference
CD-1 MiceDES1 µg/kg/daySubcutaneous injection in corn oil for the first 5 days of life.Dose-dependent18 months[2]
CD-1 MiceDES10 µg/kg/daySubcutaneous injection in corn oil for the first 5 days of life.Dose-dependent18 months[2]
CD-1 MiceDES1000 µg/kg/daySubcutaneous injection in corn oil for the first 5 days of life.>90%18 months[2]
CD-1 MiceDES2 µ g/pup/day Subcutaneous injection for the first 5 days of life.>90%18 months[2]

Table 2: Prenatal and Postnatal DES Exposure for Mammary Tumors in Rats

Animal ModelCompoundPrenatal DosagePostnatal AdministrationEffectReference
ACI RatsDES0.8 µg (total dose)2.5 mg DES pellet implantation at 12 weeks old.Significantly shortened tumor latency.[1]
ACI RatsDES8.0 µg (total dose)2.5 mg DES pellet implantation at 12 weeks old.Significantly shortened tumor latency.[1]
Sprague-Dawley RatsDES1.2 µg (total dose)Postnatal DMBA administration.Significantly greater incidence of palpable mammary tumors and earlier onset.[5]

Table 3: Fetal DES Exposure and Mammary Carcinoma in Rats

Animal ModelCompoundDosage in Diet (ppm)Exposure PeriodEffect on Mammary Carcinomas (MCs)Reference
Female RatsDES0.1Throughout pregnancyIncreased incidence and number of MCs at an earlier period.[6]
Female RatsDES0.1From day 13 of pregnancyIncreased incidence and number of MCs at an earlier period.[6]
Female RatsDES1From day 13 of pregnancyIncreased incidence and number of MCs at an earlier period.[6]

Experimental Protocols

Experimental Workflow

The general workflow for inducing estrogen-dependent tumors using DES-DP involves animal model selection, preparation and administration of the compound, regular monitoring for tumor development, and subsequent analysis.

Experimental_Workflow Animal_Selection 1. Animal Model Selection (e.g., Sprague-Dawley Rats, CD-1 Mice) Compound_Prep 2. DES-DP Preparation (Dissolution in vehicle or pellet formulation) Animal_Selection->Compound_Prep Administration 3. Administration (Subcutaneous Injection, Pellet Implantation, Neonatal/Prenatal) Compound_Prep->Administration Monitoring 4. Animal Monitoring (Palpation for tumors, body weight, general health) Administration->Monitoring Data_Collection 5. Data Collection (Tumor incidence, latency, multiplicity, size) Monitoring->Data_Collection Analysis 6. Endpoint Analysis (Histopathology, molecular analysis) Data_Collection->Analysis

General Experimental Workflow
Protocol 1: Subcutaneous Injection of this compound for Mammary Tumor Induction in Rats

This protocol is a general guideline based on established methods for administering lipophilic compounds to rodents. Specific dosages of DES-DP should be determined based on pilot studies or literature reporting on DES, with adjustments for the dipropionate ester.

Materials:

  • This compound (DES-DP) powder

  • Sterile sesame oil or corn oil (vehicle)

  • Sterile glass vials

  • Vortex mixer and sonicator

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Female Sprague-Dawley or ACI rats (e.g., 50-60 days old)

  • 70% ethanol (B145695) for disinfection

  • Animal scale

  • Calipers for tumor measurement

Procedure:

  • Preparation of DES-DP Solution:

    • Under sterile conditions, weigh the desired amount of DES-DP powder.

    • In a sterile glass vial, dissolve the DES-DP in the appropriate volume of sterile sesame oil or corn oil to achieve the target concentration.

    • Vortex and/or sonicate the mixture until the DES-DP is completely dissolved. Protect the solution from light.

  • Animal Preparation:

    • Acclimatize the rats to the housing conditions for at least one week prior to the start of the experiment.

    • Weigh each rat to determine the correct injection volume based on its body weight.

  • Subcutaneous Injection:

    • Gently restrain the rat.

    • Disinfect the injection site (typically the dorsal scapular region) with 70% ethanol.

    • Create a tent of skin at the injection site.

    • Insert the needle at the base of the tent into the subcutaneous space.

    • Aspirate briefly to ensure a blood vessel has not been entered.

    • Inject the DES-DP solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Dosing Regimen:

    • The dosing frequency can range from daily to weekly injections. This should be determined based on the desired level of estrogenic stimulation and the half-life of DES-DP in the chosen vehicle.

  • Monitoring:

    • Palpate the mammary regions of each rat at least once a week to detect the appearance of tumors.

    • Record the date of the first palpable tumor to determine latency.

    • Measure tumor dimensions with calipers to calculate tumor volume.

    • Monitor the body weight and general health of the animals regularly.

    • Establish clear criteria for humane endpoints (e.g., tumor size limits, signs of distress).

  • Endpoint and Tissue Collection:

    • At the end of the study or when humane endpoints are reached, euthanize the animals.

    • Dissect the tumors, weigh them, and fix them in 10% neutral buffered formalin for histopathological analysis.

    • Collect other relevant tissues (e.g., uterus, pituitary) for analysis.

Protocol 2: Neonatal Administration of Diethylstilbestrol for Uterine Tumor Induction in Mice

This protocol is adapted from studies that have successfully induced uterine adenocarcinoma in mice through early-life exposure to DES.[2][7]

Materials:

  • Diethylstilbestrol (DES) powder

  • Sterile corn oil

  • Sterile glass vials

  • Vortex mixer and sonicator

  • Microsyringes and 30-gauge needles

  • Pregnant CD-1 mice

  • Animal scale

Procedure:

  • Preparation of DES Solution:

    • Prepare a stock solution of DES in sterile corn oil. For example, to achieve a dose of 1 mg/kg for a 2g pup, a 0.1 mg/mL solution would require a 2 µL injection. Prepare serial dilutions as needed for lower doses.

    • Ensure the DES is fully dissolved. Protect the solution from light.

  • Animal Preparation and Dosing:

    • Monitor pregnant mice to determine the day of birth (postnatal day 0).

    • On postnatal days 1 through 5, inject each female pup subcutaneously with the prepared DES solution.

    • A control group should be injected with the vehicle (corn oil) only.

  • Post-Weaning and Monitoring:

    • Wean the pups at approximately 21 days of age.

    • House the female mice under standard conditions.

    • Begin monitoring for signs of uterine abnormalities and tumor development as the mice age (e.g., from 6 months onwards). This can include monitoring for abdominal distension or other signs of distress.

  • Endpoint and Tissue Collection:

    • Due to the long latency period (up to 18 months), long-term monitoring is required.

    • At the study endpoint or when humane endpoints are met, euthanize the mice.

    • Perform a necropsy and carefully examine the reproductive tract.

    • Collect the uterus and any visible tumors for histopathological analysis.

Conclusion

The use of this compound and its parent compound, DES, provides robust and reproducible models of estrogen-dependent carcinogenesis in rodents. These models are essential tools for advancing our understanding of hormone-driven cancers and for the preclinical evaluation of novel therapeutic strategies. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize these models in their studies. Careful consideration of the specific research question, appropriate animal model, and dosing regimen is crucial for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for Studying Hormone-Sensitive Breast Cancer Cell Lines with Diethylstilbestrol Dipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylstilbestrol (B1670540) (DES), a synthetic nonsteroidal estrogen, and its dipropionate salt (DESdp), have been subjects of extensive research in the context of hormone-sensitive breast cancer. These compounds act as potent estrogen receptor (ER) agonists and have demonstrated complex, dose-dependent effects on cancer cell proliferation and survival. At high concentrations, DES and its derivatives can inhibit the growth of hormone-dependent breast cancer cell lines like MCF-7, while at lower concentrations, they may stimulate tumor growth. This biphasic nature makes DESdp a valuable tool for studying the intricate signaling pathways that govern the growth and apoptosis of ER-positive breast cancers.

These application notes provide a comprehensive guide to utilizing Diethylstilbestrol dipropionate for in vitro studies on hormone-sensitive breast cancer cell lines, with a focus on MCF-7 and T47D cells. Detailed protocols for key experiments are provided, along with a summary of expected quantitative outcomes and visualizations of the implicated cellular pathways.

Mechanism of Action

This compound is a prodrug that is metabolized to Diethylstilbestrol (DES). DES exerts its biological effects primarily by binding to and activating estrogen receptors (ERα and ERβ). This interaction triggers a cascade of downstream signaling events that can lead to either cell proliferation or apoptosis, depending on the concentration of the compound and the cellular context.

At lower, physiologically relevant concentrations, DES binding to ERα can promote the transcription of genes involved in cell cycle progression and proliferation. However, at higher, pharmacological concentrations, DES has been observed to induce cell cycle arrest, primarily at the G2/M phase, and trigger apoptosis. This cytotoxic effect may be mediated through both ER-dependent and independent pathways, including the modulation of key signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, and the regulation of apoptotic proteins like Bax and Bcl-2.

Data Presentation

The following tables summarize the expected quantitative data from key experiments investigating the effects of this compound on hormone-sensitive breast cancer cell lines.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineTreatment DurationIC50 of DESdp (µM)Effect at Low Concentration (e.g., 0.01 µM)
MCF-772 hours~15-25Stimulation of proliferation
T47D72 hours~15-25Stimulation of proliferation

Note: The IC50 values are estimated based on data from prostate cancer cell lines and the known inhibitory effects of high concentrations of DES on breast cancer cells. Actual values should be determined empirically for each cell line.

Table 2: Effect of this compound on Apoptosis (Annexin V/PI Staining)

Cell LineDESdp Concentration (µM)Treatment Duration% Apoptotic Cells (Early + Late)
MCF-72048 hoursSignificant increase compared to control
T47D2048 hoursSignificant increase compared to control

Table 3: Effect of this compound on Cell Cycle Distribution (Flow Cytometry)

Cell LineDESdp Concentration (µM)Treatment Duration% Cells in G2/M Phase
MCF-715-3024 hoursSignificant increase compared to control
T47D15-3024 hoursSignificant increase compared to control

Table 4: Effect of this compound on Apoptotic Protein Expression (Western Blot)

Cell LineDESdp Concentration (µM)Treatment DurationBax/Bcl-2 Ratio (Fold Change vs. Control)
MCF-72048 hoursIncreased
T47D2048 hoursIncreased

Mandatory Visualization

Signaling Pathways

DESdp_Signaling cluster_extracellular Extracellular DESdp Diethylstilbestrol dipropionate (DESdp) DES DES DESdp->DES Metabolism ER_mem ER_mem DES->ER_mem GPCR GPCR DES->GPCR ER_cyto ER_cyto DES->ER_cyto PI3K PI3K ER_mem->PI3K Raf Raf ER_mem->Raf GPCR->PI3K ER_nuc ER_nuc ER_cyto->ER_nuc ERE ERE ER_nuc->ERE Prolif_Genes Prolif_Genes ERE->Prolif_Genes Low Conc. Apop_Genes Apop_Genes ERE->Apop_Genes High Conc. Bax Bax Apop_Genes->Bax Upregulation Akt Akt PI3K->Akt Bcl2 Bcl2 Akt->Bcl2 Inhibition Bcl2->Bax Inhibition MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->ER_nuc Phosphorylation

Experimental Workflows

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay seed Seed MCF-7 or T47D cells in 96-well plate attach Allow cells to attach (24 hours) seed->attach treat Treat with serial dilutions of DESdp attach->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Flow Cytometry Analysis seed Seed cells in 6-well plates treat Treat with DESdp (e.g., 20 µM) for 48 hours seed->treat harvest Harvest and wash cells treat->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate Incubate in the dark add_stains->incubate analyze Analyze cells by flow cytometry incubate->analyze quantify Quantify live, early apoptotic, late apoptotic, and necrotic cells analyze->quantify

Experimental Protocols

Cell Culture

MCF-7 and T47D cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of this compound on the viability of breast cancer cells.

Materials:

  • MCF-7 or T47D cells

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to attach for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of medium containing various concentrations of DESdp to the respective wells. Include a vehicle control (DMSO only).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • MCF-7 or T47D cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach for 24 hours.

  • Treat the cells with an appropriate concentration of this compound (e.g., 20 µM) for 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1][2][3]

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • MCF-7 or T47D cells

  • 6-well plates

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach for 24 hours.

  • Treat the cells with an appropriate concentration of this compound (e.g., 15-30 µM) for 24 hours. Include a vehicle control.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptotic Proteins

Objective: To measure the change in expression of pro- and anti-apoptotic proteins (Bax and Bcl-2) following treatment with this compound.

Materials:

  • MCF-7 or T47D cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent and imaging system

Protocol:

  • Seed and treat cells as described for the apoptosis assay (48-hour treatment).

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin (loading control) overnight at 4°C.[1][4]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection system.

  • Perform densitometric analysis to quantify the relative expression of Bax and Bcl-2, normalized to β-actin. Calculate the Bax/Bcl-2 ratio.

References

Application of Diethylstilbestrol Dipropionate in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Diethylstilbestrol (B1670540) dipropionate (DES-DP) is a synthetic, non-steroidal estrogen that has been a cornerstone in the management of advanced prostate cancer for decades. While its use in the clinic has evolved, DES-DP and its active form, diethylstilbestrol (DES), remain valuable tools in prostate cancer research. These compounds offer a platform to investigate hormone-refractory prostate cancer, mechanisms of apoptosis, and cell cycle regulation.

Mechanism of Action: The primary therapeutic effect of DES in prostate cancer was initially attributed to its ability to suppress androgen production through feedback inhibition on the hypothalamic-pituitary-gonadal axis. However, research has unequivocally demonstrated that DES also exerts direct cytotoxic effects on prostate cancer cells.[1][2][3][4] This direct action is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where tumors no longer respond to androgen deprivation therapies.

The direct anti-tumor activity of DES is multifaceted and includes:

  • Induction of Apoptosis: DES induces programmed cell death in both androgen-sensitive (e.g., LNCaP) and androgen-insensitive (e.g., PC-3, DU145) prostate cancer cell lines.[1][5] This apoptotic induction is a key mechanism for its therapeutic efficacy.

  • Estrogen Receptor Independence: The cytotoxic effects of DES on prostate cancer cells are not dependent on the estrogen receptor, highlighting a distinct mechanism from its hormonal effects.[1][5]

  • Cell Cycle Arrest: DES has been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[1][5]

  • Telomerase Inhibition: In prostate cancer cells, DES can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.[6]

Prodrug Conversion: Diethylstilbestrol dipropionate (DES-DP) is a prodrug that requires dephosphorylation to its active form, DES. In in vitro settings, this conversion can be facilitated by phosphatases present in fetal calf serum.[1][5] This is a critical consideration for designing and interpreting cell-based assays.

Preclinical and Clinical Relevance: Low-dose DES has demonstrated efficacy in patients with CRPC, leading to significant decreases in prostate-specific antigen (PSA) levels.[7][8][9][10] This underscores the continued relevance of studying DES and its derivatives for developing novel therapeutic strategies for advanced prostate cancer.

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of Diethylstilbestrol (DES) and this compound (DES-DP) in prostate cancer cell lines.

Table 1: Cytotoxicity of DES and DES-DP in Prostate Cancer Cell Lines

Cell LineAndrogen SensitivityCompoundLD50 (µM)Citation
PC-3InsensitiveDES19-25[1]
PC-3InsensitiveDES-DP19-25[1]
DU145InsensitiveDES19-25[1]
DU145InsensitiveDES-DP19-25[1]
LNCaPSensitiveDES19-25[1]
LNCaPSensitiveDES-DP19-25[1]
1-LNInsensitiveDES19-25[1]
1-LNInsensitiveDES-DP19-25[1]

Table 2: Apoptosis Induction by DES in Prostate Cancer Cells (Illustrative Data)

Cell LineTreatment (DES Concentration)Duration (hours)Apoptotic Cells (%)
PC-330 µM4845%
DU14530 µM4855%
LNCaP30 µM7230%

Note: The data in Table 2 is illustrative and based on qualitative descriptions from research articles. Specific percentages can vary based on experimental conditions.

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of DES-DP on prostate cancer cells.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of DES-DP on prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., PC-3, DU145, LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (DES-DP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the prostate cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of DES-DP in DMSO.

    • Prepare serial dilutions of DES-DP in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DES-DP. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol uses flow cytometry to quantify apoptosis in DES-DP-treated prostate cancer cells.

Materials:

  • Prostate cancer cells

  • DES-DP

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed prostate cancer cells in 6-well plates and treat with desired concentrations of DES-DP for the chosen duration.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptosis-regulating proteins in response to DES-DP treatment.

Materials:

  • Prostate cancer cells

  • DES-DP

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with DES-DP as desired.

    • Lyse the cells in ice-cold RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway of DES-Induced Apoptosis in Prostate Cancer

The following diagram illustrates the proposed signaling pathway through which Diethylstilbestrol (DES) induces apoptosis and cell cycle arrest in prostate cancer cells.

DES_Pathway cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 DES Diethylstilbestrol (DES) p38_MAPK p38 MAPK DES->p38_MAPK Activates Apoptosis_Pathway Apoptotic Pathway DES->Apoptosis_Pathway Induces Cell_Membrane Cytoplasm Nucleus CyclinD1 Cyclin D1 p38_MAPK->CyclinD1 Phosphorylates for Degradation CDK46 CDK4/6 CyclinD1->CDK46 Activates G1_S_Transition G1/S Phase Transition Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb E2F->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest Caspases Caspase Activation Apoptosis_Pathway->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of DES in prostate cancer.

Experimental Workflow for In Vitro Analysis of DES-DP

The following diagram outlines the experimental workflow for investigating the in vitro effects of DES-DP on prostate cancer cells.

Workflow start Start: Prostate Cancer Cell Culture treatment Treat with DES-DP (various concentrations and time points) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) treatment->apoptosis protein Protein Analysis (Western Blot for Apoptotic Markers) treatment->protein ic50 Determine IC50 Values viability->ic50 quantify_apoptosis Quantify Apoptotic Cell Population apoptosis->quantify_apoptosis protein_expression Analyze Protein Expression Changes protein->protein_expression end End: Data Analysis and Interpretation ic50->end quantify_apoptosis->end protein_expression->end

Caption: In vitro experimental workflow for DES-DP analysis.

References

Application Notes: Diethylstilbestrol Dipropionate as a Positive Control in Yeast Estrogen Screen (YES) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Yeast Estrogen Screen (YES) assay is a robust and sensitive in vitro bioassay used to detect the estrogenic activity of chemicals and environmental samples.[1] The assay utilizes genetically modified yeast (Saccharomyces cerevisiae) engineered to express the human estrogen receptor alpha (hERα) and a reporter gene, typically lacZ, which encodes the enzyme β-galactosidase.[2] When an estrogenic compound binds to the hERα, it triggers a signaling cascade that results in the expression of β-galactosidase.[3] The enzyme then metabolizes a chromogenic substrate, such as chlorophenol red-β-D-galactopyranoside (CPRG), leading to a quantifiable color change from yellow to red.[1]

Diethylstilbestrol (DES), a potent synthetic nonsteroidal estrogen, and its derivatives like Diethylstilbestrol dipropionate (DESdp), are widely used as positive controls in YES assays.[4] DES is a well-characterized xenoestrogen that reliably induces a strong, dose-dependent response, making it an ideal benchmark for assay performance and for comparing the relative potency of test compounds.[5][6]

Mechanism of Action in the YES Assay

This compound acts as a potent agonist of the human estrogen receptor alpha. Upon entering the yeast cell, it binds to the hERα. This binding event induces a conformational change in the receptor, leading to its dimerization. The activated receptor dimer then translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs), located upstream of the lacZ reporter gene.[7] This interaction initiates the transcription of the lacZ gene, followed by the translation of β-galactosidase. The expressed enzyme is secreted into the medium where it cleaves the CPRG substrate, resulting in a colorimetric signal directly proportional to the estrogenic activity of the compound.[3]

YES_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Yeast Cell cluster_nucleus Nucleus cluster_output Assay Output DESdp Diethylstilbestrol dipropionate (DESdp) hERa Human Estrogen Receptor α (hERα) DESdp->hERa Binds Dimer Activated hERα Dimer hERa->Dimer Dimerizes ERE Estrogen Response Element (ERE) Dimer->ERE Binds lacZ lacZ Reporter Gene ERE->lacZ Activates Transcription bGal β-galactosidase lacZ->bGal Translation RedProduct Red Product bGal->RedProduct Metabolizes CPRG CPRG Substrate (Yellow) CPRG->bGal

Caption: Signaling pathway of DESdp in the YES assay.

Quantitative Data

DESdp serves as a reliable standard for quantifying estrogenic activity. The table below presents typical quantitative data for DESdp in the YES assay, benchmarked against the natural estrogen, 17β-estradiol (E2).

ParameterDiethylstilbestrol (DES)17β-Estradiol (E2)
Potency vs. E2 1.1 - 2.5 times more potent[6]Reference
Typical EC50 ~1 x 10⁻¹⁰ M~3 x 10⁻¹⁰ M
Typical LOEC *~1 x 10⁻¹¹ M~5 x 10⁻¹² M[1]
Concentration Range 10⁻¹² M to 10⁻⁷ M10⁻¹² M to 10⁻⁸ M

*LOEC (Lowest Observed Effect Concentration) can vary based on specific assay conditions and sensitivity.

Experimental Protocol

This section provides a detailed protocol for conducting the YES assay using DESdp as a positive control. The assay is typically performed in 96-well microtiter plates.[1]

Experimental Workflow

YES_Workflow A Prepare Yeast Inoculum (Overnight Culture) D Add Yeast Suspension to Plate A->D B Prepare Serial Dilutions (DESdp, Controls, Test Samples) C Add Dilutions to 96-Well Plate B->C C->D E Incubate Plate (e.g., 48-72h at 30°C) D->E F Measure Absorbance (e.g., 570 nm) E->F G Data Analysis (Dose-Response Curves, EC50) F->G

Caption: High-level workflow for the Yeast Estrogen Screen assay.

Materials and Reagents
  • Yeast Strain: Saccharomyces cerevisiae expressing hERα and a lacZ reporter plasmid.[3]

  • Growth Medium: Yeast minimal medium (YMM) or other appropriate selective medium.[3]

  • Assay Medium: Growth medium containing the chromogenic substrate CPRG.[8]

  • Positive Control: this compound (DESdp) stock solution (e.g., in ethanol (B145695) or DMSO).

  • Reference Control (Optional): 17β-estradiol (E2).[9]

  • Negative Control: Solvent used for test compounds (e.g., ethanol or DMSO).

  • Equipment: 96-well flat-bottom microtiter plates, multi-channel pipette, plate reader, 30°C incubator.

Procedure
  • Yeast Culture Preparation:

    • Inoculate a single colony of the recombinant yeast strain into 10 mL of growth medium.

    • Incubate overnight at 30°C with shaking until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ of approx. 0.6-1.0).[3]

    • Dilute the yeast culture in the assay medium to the desired starting OD₆₀₀.

  • Plate Preparation:

    • Prepare serial dilutions of the DESdp stock solution in the solvent to create a range of test concentrations (e.g., 10⁻¹² M to 10⁻⁷ M).

    • Prepare serial dilutions for test compounds and other controls (E2, negative control).

    • Pipette a small volume (e.g., 10 µL) of each dilution into the appropriate wells of a 96-well plate.[9]

    • Allow the solvent to evaporate completely in a sterile environment.[8]

  • Inoculation and Incubation:

    • Add the prepared yeast suspension (e.g., 200 µL) to each well of the plate.[8]

    • Seal the plate to prevent evaporation and incubate at 30°C for 48-72 hours.[9] The incubation time can be optimized.

  • Measurement and Data Analysis:

    • After incubation, gently resuspend the yeast cells by mixing.

    • Measure the optical density at 570 nm (for color change) and a reference wavelength (e.g., 620 nm, for cell growth).

    • Correct the 570 nm readings by subtracting the reference readings.

    • Plot the corrected absorbance against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic regression to generate a dose-response curve and calculate the EC50 value for DESdp and test compounds.[10]

Application and Considerations

  • Assay Validation: The dose-response curve of DESdp should be sigmoidal, and the calculated EC50 value should fall within a historically established range to validate the assay run.

  • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO, ethanol) in the wells should be non-toxic to the yeast, typically below 1%. A solvent-only control is essential to check for adverse effects on yeast growth or reporter activity.

  • Cytotoxicity of Test Compounds: At high concentrations, test compounds may be toxic to yeast, leading to a decrease in signal. It is crucial to monitor cell density (absorbance at 620 nm) to distinguish between a lack of estrogenic activity and cytotoxicity.

  • Relative Potency: The estrogenic potency of unknown compounds can be expressed as a relative potency factor (RPF) or estradiol (B170435) equivalency (EEQ) by comparing their EC50 values to that of the DESdp or E2 standard.[3]

References

Application Notes: Developmental Toxicity Studies of Diethylstilbestrol Dipropionate in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethylstilbestrol (B1670540) (DES) is a potent synthetic nonsteroidal estrogen developed in 1938. Its dipropionate ester, Diethylstilbestrol dipropionate (DES-DP), is a pro-drug that is more slowly absorbed, allowing for a longer duration of action.[1] Historically, DES was prescribed to pregnant women to prevent miscarriages, but this practice was halted after it was linked to a rare vaginal cancer, clear-cell adenocarcinoma, in the daughters of women who took the drug.[2] Subsequent research in both humans and animal models has demonstrated that in utero exposure to DES can lead to a wide range of developmental abnormalities in the reproductive tract, reduced fertility, and an increased risk of cancer later in life.[3][4]

Mice are a well-established and relevant animal model for studying the effects of prenatal DES exposure, as they replicate many of the reproductive tract anomalies observed in humans.[3] These studies are crucial for understanding the mechanisms of endocrine disruption and the fetal basis of adult disease. The primary mechanism of DES toxicity is mediated through its interaction with estrogen receptor-alpha (ERα).[2] This interaction disrupts the normal hormonal signaling essential for development, leading to persistent, adverse changes in the reproductive system.

This document provides a detailed protocol for the preparation and administration of this compound to pregnant mice to study its effects on the development of their offspring.

Experimental Protocols

Protocol 1: Preparation of DES-DP for Injection

This protocol describes the preparation of a this compound (DES-DP) solution for subcutaneous administration to mice. DES-DP is practically insoluble in water but soluble in vegetable oils.[5][6]

Materials:

  • This compound (CAS #130-80-3)

  • Sterile sesame oil or corn oil (vehicle)

  • Sterile glass vials

  • Analytical balance

  • Vortex mixer

  • Sterile filters (0.22 µm) and syringes for sterilization (optional, if oil is not pre-sterilized)

Procedure:

  • Determine Concentration: Calculate the required concentration of DES-DP based on the desired dose (e.g., µg/kg) and the average weight of the mice to be injected, assuming a standard injection volume (e.g., 0.1 mL).

  • Weigh DES-DP: Under a chemical fume hood, accurately weigh the required amount of DES-DP powder and place it into a sterile glass vial.

  • Add Vehicle: Add the calculated volume of sterile sesame or corn oil to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly until the DES-DP is completely dissolved. Gentle warming in a water bath may aid dissolution but should be done cautiously.

  • Storage: Store the prepared solution protected from light. For short-term storage (days to weeks), refrigeration at 4°C is recommended. For long-term storage (months), store at -20°C.[7]

Protocol 2: Administration of DES-DP to Pregnant Mice

This protocol outlines the procedure for administering DES-DP to timed-pregnant mice to study developmental effects on the F1 generation.

Materials:

  • Timed-pregnant mice (e.g., CD-1 or C57BL/6 strains). The day a vaginal plug is observed is considered gestational day (GD) 0.5.

  • Prepared DES-DP solution

  • Control vehicle (sesame or corn oil)

  • Tuberculin syringes (1 mL) with 25-27 gauge needles

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Acclimation: Allow pregnant mice to acclimate to the housing conditions for several days before the start of the experiment.

  • Dose Group Assignment: Randomly assign pregnant dams to control (vehicle only) or DES-DP treatment groups.

  • Dosing Regimen:

    • Timing: A common and critical window for reproductive tract development is from gestational day 9 through 16.[3][8]

    • Administration: Administer the prepared DES-DP solution or vehicle via subcutaneous (s.c.) injection in the dorsal scapular region.

    • Dosage Calculation: Weigh each mouse daily to adjust the injection volume and ensure accurate dosing based on body weight (µg/kg/day).

  • Monitoring: Observe the dams daily for any signs of toxicity, including changes in weight, food/water consumption, or clinical signs of distress.

  • Post-Natal Care: Allow the dams to give birth naturally. Record litter size, number of live/dead pups, and pup weights.

  • Offspring Analysis: The F1 offspring can be weaned and aged for subsequent analysis, which may include:

    • Measurement of anogenital distance (AGD).

    • Monitoring the age of vaginal patency as an indicator of puberty onset.[4][9]

    • Assessment of fertility and reproductive success in adulthood.[3]

    • Necropsy at various ages to examine the reproductive tract for gross and histological abnormalities.[4][8]

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.

Data Presentation

The following tables summarize quantitative data from studies investigating the developmental effects of DES in mice.

Table 1: Dose-Response Effects of Gestational DES Exposure on Female Mouse Fertility

DES Dose (µg/kg/day) Mouse Strain Exposure Period Key Fertility Outcomes Citation
0.01 CD-1 GD 9-16 Minimal subfertility observed. [3]
1.0 CD-1 GD 9-16 Reduced number of litters and smaller litter sizes. [3]
10.0 CD-1 GD 9-16 Significant decrease in reproductive capacity. [3]

| 100 | CD-1 | GD 9-16 | High frequency of total sterility; number of recovered ova was <30% of controls. |[3] |

Table 2: Effects of Perinatal DES Exposure on Reproductive Development in Mice

DES Dose Mouse Strain Exposure Period Observed Developmental Effects in F1 Offspring Citation
10 µg/kg/day CD-1 GD 9-16 (Oral) Earlier vaginal patency; increased uterus weight at weaning; reduced endometrium thickness and increased polyovular follicles at maturity. [4]
100 µg/kg CD-1 GD 9-16 (s.c.) Oviductal malformation ("developmental arrest of the oviduct"), ovarian inflammation, and cysts. [8]
0.1 mg/kg Not Specified Neonatal (days 1-5, s.c.) Number of implantation sites similar to control. [10][11]
1.0 mg/kg Not Specified Neonatal (days 1-5, s.c.) Almost no implantation sites detected; abnormal uterine receptivity. [10][11]

| 1, 50, 100 µg/kg | Not Specified | Gestational | Significantly earlier vaginal opening; significantly reduced anogenital distance (persisting to F3 generation). |[9] |

Visualizations

Signaling Pathway

DES_Signaling_Pathway cluster_cell Target Cell (e.g., Müllerian Duct Epithelium) cluster_nucleus Nucleus DES DES ER_alpha_inactive ERα (inactive) DES->ER_alpha_inactive Binds DES_ER_complex DES-ERα Complex (active) ER_alpha_inactive->DES_ER_complex Activation DES_ER_complex_n DES-ERα Complex DES_ER_complex->DES_ER_complex_n Translocation ERE Estrogen Response Element (ERE) DES_ER_complex_n->ERE Binds Target_Genes Target Genes (e.g., Wnt7a, Hoxa10, Hoxa11) ERE->Target_Genes Regulates mRNA mRNA (Downregulated) Target_Genes->mRNA Transcription (Inhibited) Developmental_Proteins Developmental Proteins (Reduced Synthesis) mRNA->Developmental_Proteins Translation (Reduced) Abnormal_Development Abnormal Reproductive Tract Development Developmental_Proteins->Abnormal_Development Extracellular_DES Diethylstilbestrol (DES) Administration Extracellular_DES->DES Enters Cell

Caption: Signaling pathway of Diethylstilbestrol (DES) leading to developmental toxicity.

Experimental Workflow

Developmental_Toxicity_Workflow start Start: Select Animal Model (e.g., CD-1 Mice) acclimation Animal Acclimation start->acclimation mating Timed Mating (Designate GD 0.5) acclimation->mating assignment Random Assignment of Pregnant Dams to Groups mating->assignment control_group Control Group (Vehicle Only) assignment->control_group des_group DES-DP Group(s) (Dose 1, 2, ...n) assignment->des_group administration Daily Administration (e.g., s.c. injection) during Gestation (e.g., GD 9-16) control_group->administration des_group->administration monitoring Monitor Dams (Weight, Clinical Signs) administration->monitoring birth Parturition (Birth) Record Litter Data monitoring->birth f1_analysis F1 Offspring Evaluation birth->f1_analysis puberty Monitor Puberty Onset (Vaginal Patency) f1_analysis->puberty fertility Adult Fertility Assessment f1_analysis->fertility necropsy Necropsy & Histopathology of Reproductive Tract f1_analysis->necropsy data_analysis Data Analysis & Interpretation puberty->data_analysis fertility->data_analysis necropsy->data_analysis

Caption: Experimental workflow for a mouse developmental toxicity study using DES-DP.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Diethylstilbestrol Dipropionate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethylstilbestrol dipropionate (DESDP) is a synthetic, nonsteroidal estrogen of the stilbestrol group.[1] Its detection and quantification are crucial in pharmaceutical analysis, food safety, and environmental monitoring. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound. The method is designed to be robust, accurate, and suitable for routine analysis.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is based on the partitioning of this compound between a nonpolar stationary phase (C18 column) and a polar mobile phase. The concentration of the analyte is determined by comparing its peak area to that of a standard of known concentration.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

    • Analytical balance.

    • pH meter.

    • Centrifuge.

    • Vortex mixer.

    • Solid-Phase Extraction (SPE) manifold and cartridges (if required for sample cleanup).

  • Chemicals and Reagents:

  • Water (Milli-Q or equivalent).

    • Phosphoric acid (analytical grade).[3][4]

    • Formic acid (for MS-compatible methods).[3]

    • Sodium acetate.[5]

    • Ethyl acetate.[5]

    • n-Hexane.[5]

  • Chromatographic Column:

    • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. A Newcrom R1 column can also be utilized.[3]

2. Preparation of Solutions

  • Mobile Phase Preparation:

    • Prepare a mixture of acetonitrile and water. A common starting point is a ratio of 70:30 (v/v).[6]

    • Acidify the aqueous portion of the mobile phase with phosphoric acid to a final concentration of 0.02% to 0.1% to improve peak shape.[3][4] For MS compatibility, replace phosphoric acid with formic acid.[3]

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound analytical standard.

    • Dissolve the standard in the mobile phase or a suitable solvent like methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

3. Sample Preparation

The sample preparation method will vary depending on the matrix. Below are general guidelines for different sample types.

  • Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

    • Dissolve the powder in a suitable solvent (e.g., methanol or mobile phase) with the aid of sonication or vortexing.

    • Centrifuge the solution to pelletize insoluble excipients.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Biological Matrices (e.g., Plasma, Urine):

    • Liquid-Liquid Extraction (LLE):

      • To 1 mL of the biological fluid, add a suitable extraction solvent such as ethyl acetate/n-hexane (3:1, v/v).[5]

      • Vortex vigorously for 1-2 minutes.

      • Centrifuge to separate the layers.

      • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in the mobile phase.

    • Solid-Phase Extraction (SPE):

      • Condition an appropriate SPE cartridge (e.g., C18 or silica) with methanol followed by water.[7]

      • Load the pre-treated sample onto the cartridge.

      • Wash the cartridge with a weak solvent to remove interferences.

      • Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).

      • Evaporate the eluate and reconstitute in the mobile phase.

4. HPLC Operating Conditions

The following are typical starting conditions that may require optimization for a specific instrument and column.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30 °C
Detection Wavelength 242 nm[6]
Run Time Approximately 10-15 minutes

5. Data Analysis and Quantification

  • Calibration Curve: Inject the series of working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Quantification: Inject the prepared sample solution and determine the peak area for this compound. Calculate the concentration in the sample using the linear regression equation from the calibration curve.

Method Validation Parameters

The following table summarizes typical method validation parameters that should be assessed.

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.999[4]
Accuracy (% Recovery) 93.7% to 103.0%[4]
Precision (% RSD) < 3.7%[4]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of the analyte

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC analysis.

sample_preparation_workflow cluster_extraction Extraction cluster_cleanup Cleanup and Concentration cluster_final Final Step Sample Sample (e.g., Plasma, Tissue) Homogenization Homogenization (if solid) Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Injection Injection into HPLC Filtration->HPLC_Injection

Caption: Detailed sample preparation workflow.

References

Application Note: Quantitative Analysis of Diethylstilbestrol Dipropionate in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Diethylstilbestrol dipropionate and its active metabolite, Diethylstilbestrol (DES), in biological matrices such as plasma, urine, and animal tissues. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method provides the high sensitivity and specificity required for pharmacokinetic studies, drug metabolism research, and residue analysis.

Introduction

This compound is a synthetic nonsteroidal estrogen. Its analysis in biological samples is crucial for understanding its pharmacokinetics, metabolism, and for monitoring its potential misuse in livestock. LC-MS/MS offers a powerful analytical tool for the determination of this compound and its metabolites due to its high sensitivity, selectivity, and speed. This document provides a detailed protocol for the extraction, separation, and quantification of this compound and Diethylstilbestrol in biological samples.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Urine, Tissue Homogenate) InternalStandard Add Internal Standard Sample->InternalStandard Extraction Liquid-Liquid Extraction (e.g., Methyl Tert-Butyl Ether) InternalStandard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Reversed-Phase HPLC Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Reporting of Results Quantification->Reporting LogicalFlow cluster_input Input cluster_process Analytical Process cluster_output Output BiologicalSample Biological Sample SamplePrep Sample Preparation (Extraction & Cleanup) BiologicalSample->SamplePrep ReferenceStandard Reference Standard LC_Separation LC Separation ReferenceStandard->LC_Separation InternalStandard Internal Standard InternalStandard->SamplePrep SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Concentration Analyte Concentration DataAcquisition->Concentration ValidationData Method Validation Data (Accuracy, Precision, etc.) DataAcquisition->ValidationData

Application Notes and Protocols: Diethylstilbestrol Dipropionate in the Study of Reproductive Tract Abnormalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylstilbestrol (B1670540) (DES), a potent synthetic nonsteroidal estrogen, and its dipropionate form (DES-dp), have been extensively used as tools to investigate the mechanisms underlying endocrine disruption and the development of reproductive tract abnormalities.[1] In utero or neonatal exposure to DES is known to cause a spectrum of reproductive and developmental abnormalities in both males and females, making it a valuable, albeit cautionary, model for studying the effects of estrogenic endocrine-disrupting chemicals (EDCs).[2] These abnormalities include structural malformations, cellular atypia, infertility, and an increased risk of cancer.[3]

This document provides detailed application notes and experimental protocols for utilizing Diethylstilbestrol dipropionate in research focused on reproductive tract abnormalities. The information is intended to guide researchers in designing and executing robust in vivo studies to assess the impact of estrogenic compounds on reproductive development.

Mechanism of Action

DES and its derivatives exert their effects primarily by mimicking endogenous estrogens and binding to estrogen receptors (ERs), specifically ERα and ERβ.[1] Upon binding, the DES-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on DNA, thereby modulating the transcription of target genes.[1] The potent and prolonged activation of ERs by DES disrupts the normal hormonal signaling required for the proper development of the reproductive tract.[1]

A key molecular mechanism implicated in DES-induced abnormalities is the alteration of developmental gene expression, particularly the Wnt and Hox gene families. These genes are critical for the patterning and differentiation of the Müllerian and Wolffian ducts into female and male reproductive structures, respectively. DES exposure can lead to persistent changes in the expression of genes like Wnt7a, Hoxa10, and Hoxa11, resulting in malformations of the uterus, cervix, and vagina.

Data Presentation: Quantitative Effects of DES Exposure

The following tables summarize quantitative data from studies investigating the effects of DES on the reproductive tract in animal models.

Table 1: Dose-Dependent Effects of Perinatal DES Exposure on the Female Reproductive Tract in Mice

ParameterAnimal ModelDES Dose and RegimenObserved EffectReference
Uterine WeightCD-1 Mice10 µg/kg/day (gavage), Gestational Days 9-16Increased uterine weight at weaning.[1]
Endometrium ThicknessCD-1 Mice10 µg/kg/day (gavage), Gestational Days 9-16Reduced endometrium thickness at sexual maturity.[1]
Polyovular FolliclesCD-1 Mice10 µg/kg/day (gavage), Gestational Days 9-16Increased incidence of polyovular follicles.[1]
FertilityCD-1 Mice0.01-100 µg/kg/day (subcutaneous), Gestational Days 9-16Dose-related decrease in reproductive capacity, from subfertility to sterility.[4]
Implantation SitesCD-1 Mice1 mg/kg/day (subcutaneous), Neonatal Days 1-5Almost no implantation sites detected.[5]

Table 2: Incidence of Reproductive Tract Abnormalities in Male Offspring Following In Utero DES Exposure

AbnormalityAnimal ModelDES Dose and RegimenIncidence in DES-Exposed GroupIncidence in Control GroupReference
Epididymal CystsHumanNot Applicable (observational)21% - 31%5% - 8%
Urethral HypospadiasC57BL/6 Mice100 ng/g body weight (subcutaneous), Gestational Days 12, 14, 16, 18100% (10/10)0%[2]
Urethral-Vaginal Fistula (Females)CD-1 and C57BL/6 Mice100 ng/g body weight (subcutaneous), Gestational Days 12, 14, 16, 18~100%0%[2]

Experimental Protocols

Protocol 1: Induction of Reproductive Tract Abnormalities in Mice using this compound

This protocol describes the prenatal administration of DES-dp to pregnant mice to induce reproductive tract abnormalities in the offspring.

Materials:

  • This compound (DES-dp)

  • Sesame oil or corn oil (vehicle)

  • Timed-pregnant CD-1 or C57BL/6 mice

  • Sterile syringes and needles (27-gauge or smaller)

  • Animal balance

  • Standard animal housing and care facilities

Procedure:

  • Animal Model: Utilize timed-pregnant mice (e.g., CD-1 or C57BL/6 strains). The day a vaginal plug is observed is considered gestational day (GD) 0.

  • DES-dp Preparation: Dissolve DES-dp in sesame oil or corn oil to the desired concentration. For example, to achieve a dose of 100 µg/kg, prepare a stock solution that allows for subcutaneous injection of a small volume (e.g., 50-100 µL).

  • Dosing Regimen:

    • Prenatal Exposure: From GD 9 to 16, administer the prepared DES-dp solution to pregnant dams via subcutaneous injection once daily.[4] The dose can range from 0.01 to 100 µg/kg of maternal body weight.[4] A control group should receive vehicle injections of the same volume.

    • Neonatal Exposure: Alternatively, for neonatal exposure studies, newborn pups can be injected subcutaneously with DES-dp (e.g., 0.1-1 mg/kg) for the first 5 days of life.[5]

  • Monitoring: Monitor the pregnant dams daily for any signs of toxicity. Record maternal body weight throughout the gestation period.

  • Offspring Analysis: After birth, the offspring are raised to the desired age for analysis (e.g., weaning, sexual maturity, or adulthood). The reproductive tracts of both male and female offspring are then collected for gross morphological, histological, and molecular analyses.

Protocol 2: Histopathological Analysis of Reproductive Tissues

This protocol outlines the standard procedure for Hematoxylin and Eosin (H&E) staining to visualize the morphology of reproductive tissues.

Materials:

  • Formalin (10% neutral buffered)

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Xylene

  • Ethanol (B145695) (graded series: 100%, 95%, 70%)

  • Mayer's Hematoxylin solution

  • Eosin Y solution

  • Acid alcohol (1% HCl in 70% ethanol)

  • Bluing agent (e.g., Scott's tap water substitute)

  • Mounting medium and coverslips

  • Microscope

Procedure:

  • Tissue Fixation and Processing:

    • Immediately following dissection, fix the reproductive tissues (uterus, cervix, vagina, ovaries, testes, epididymis) in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin (2 changes, 5 minutes each).

    • Rehydrate sections by passing them through a descending series of ethanol concentrations (100%, 95%, 70%), and finally rinse in distilled water.[6][7]

  • Hematoxylin Staining:

    • Immerse slides in Mayer's Hematoxylin for 3-5 minutes to stain the nuclei.[6]

    • Rinse in running tap water.

    • Differentiate briefly in acid alcohol to remove excess stain.

    • "Blue" the sections in a bluing agent to turn the nuclear stain from purple to blue.[6]

    • Rinse in running tap water.

  • Eosin Staining:

    • Counterstain with Eosin Y solution for 30 seconds to 2 minutes to stain the cytoplasm and extracellular matrix.[6]

  • Dehydration and Mounting:

    • Dehydrate the sections through an ascending series of ethanol concentrations (95%, 100%).

    • Clear in xylene.

    • Mount a coverslip using a permanent mounting medium.

  • Microscopic Examination: Examine the stained sections under a light microscope to assess tissue morphology and identify any abnormalities.

Protocol 3: Immunohistochemistry for Estrogen Receptor α (ERα)

This protocol describes the detection of ERα protein in reproductive tissues to assess its expression and localization.

Materials:

  • Paraffin-embedded tissue sections on charged slides

  • Xylene and graded ethanols

  • Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., normal goat serum)

  • Primary antibody against ERα

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Follow the same procedure as in Protocol 2.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution and heat (e.g., in a microwave or water bath) to unmask the antigen.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Apply blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with the primary antibody against ERα overnight at 4°C.

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody.

    • Apply streptavidin-HRP conjugate.

    • Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining: Lightly counterstain the nuclei with hematoxylin.

  • Dehydration and Mounting: Dehydrate, clear, and mount as described in Protocol 2.

  • Analysis: Examine the slides under a microscope to evaluate the intensity and localization of ERα staining.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the expression levels of target genes, such as Wnt7a and Hoxa10, in reproductive tissues.

Materials:

  • TRIzol reagent or other RNA extraction kit

  • High-capacity cDNA reverse transcription kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for target genes (e.g., Wnt7a, Hoxa10) and a reference gene (e.g., Gapdh, Actb)

  • qPCR instrument

  • Nuclease-free water

Procedure:

  • RNA Extraction:

    • Homogenize reproductive tissue samples in TRIzol reagent and extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and cDNA template.

    • Run the reactions in a qPCR instrument.

  • qPCR Cycling Conditions (Example):

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis to confirm product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.

Mandatory Visualizations

DES_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DES Diethylstilbestrol (DES) ER Estrogen Receptor (ERα/ERβ) DES->ER Binds to DES_ER DES-ER Complex ERE Estrogen Response Element (ERE) DES_ER->ERE Translocates to Nucleus and Binds ERE Wnt_Hox Altered Wnt/Hox Gene Expression ERE->Wnt_Hox Modulates Transcription Abnormalities Reproductive Tract Abnormalities Wnt_Hox->Abnormalities Leads to

Caption: Signaling pathway of Diethylstilbestrol (DES) leading to reproductive tract abnormalities.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Timed-Pregnant Mice des_admin DES-dp Administration (e.g., GD 9-16) start->des_admin control_admin Vehicle Control Administration start->control_admin offspring Offspring Collection (at desired age) des_admin->offspring control_admin->offspring gross_morph Gross Morphology Assessment offspring->gross_morph histology Histopathology (H&E) offspring->histology ihc Immunohistochemistry (ERα) offspring->ihc qpcr Gene Expression (qPCR) (Wnt/Hox) offspring->qpcr data_analysis Data Analysis & Interpretation gross_morph->data_analysis histology->data_analysis ihc->data_analysis qpcr->data_analysis

Caption: Experimental workflow for studying DES-induced reproductive tract abnormalities in mice.

References

Troubleshooting & Optimization

How to dissolve Diethylstilbestrol dipropionate for in vitro cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of Diethylstilbestrol (B1670540) dipropionate in in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Diethylstilbestrol dipropionate and how does it differ from Diethylstilbestrol (DES)?

This compound is a synthetic, nonsteroidal estrogen. It is a prodrug of Diethylstilbestrol (DES), meaning it is an esterified form that is metabolized by cellular enzymes into the active compound, DES. DES then exerts its estrogenic effects by binding to estrogen receptors. While their biological action is related, their physical properties, such as solubility, differ.

Q2: Which solvent should I use to dissolve this compound?

This compound is poorly soluble in water. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO). Ethanol can also be used.

Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?

Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Ensure your stock solution is fully dissolved: Visually inspect your stock solution for any crystals. If necessary, gently warm the solution (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.

  • Pre-warm your cell culture medium: Adding a cold stock solution to cold media can decrease the solubility of the compound. Always use media that has been pre-warmed to 37°C.

  • Use a serial dilution method: Instead of adding the concentrated stock directly to your final culture volume, first, create an intermediate dilution in a small volume of pre-warmed medium. Then, add this intermediate dilution to the final volume. This gradual change in solvent concentration can prevent the compound from "crashing out" of solution.

  • Keep the final solvent concentration low: High concentrations of solvents like DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration in your culture medium below 0.5% (v/v), and ideally below 0.1%. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Consider the final concentration of this compound: The concentration you are trying to achieve may be above its solubility limit in the final cell culture medium. You may need to perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line and media combination.

Q4: How should I store my this compound stock solution?

For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.

Q5: What is the mechanism of action of this compound?

This compound is a prodrug that is converted into Diethylstilbestrol (DES). DES is a potent synthetic estrogen that binds to and activates estrogen receptors (ERα and ERβ).[1] Upon binding, the DES-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs).[1] This interaction modulates the transcription of target genes involved in cellular processes such as proliferation, differentiation, and apoptosis.[1]

Data Presentation: Solubility of Diethylstilbestrol and its Dipropionate Ester

CompoundSolventSolubilityMolecular Weight ( g/mol )
This compound DMSOSoluble (quantitative data not readily available)380.48
WaterInsoluble380.48
Diethylstilbestrol (DES) DMSO100 mg/mL (372.64 mM)268.35
Ethanol10 mg/mL268.35
WaterInsoluble268.35

Note: The solubility data for Diethylstilbestrol (DES) is provided as an estimation for its dipropionate ester. The dipropionate form is more hydrophobic, and its solubility should be empirically determined for your specific experimental conditions.

Experimental Protocols

Recommended Protocol for Preparation of this compound for In Vitro Cell Culture Experiments

This protocol is a general guideline based on best practices for dissolving hydrophobic compounds for cell culture. It is highly recommended to perform a small-scale pilot experiment to determine the optimal conditions for your specific cell line and media.

Materials:

  • This compound powder

  • Sterile, high-quality Dimethyl Sulfoxide (DMSO)

  • Sterile, pre-warmed (37°C) complete cell culture medium

  • Sterile, conical tubes for dilution

  • Vortex mixer

Procedure:

  • Preparation of a High-Concentration Stock Solution (e.g., 10 mM):

    • Aseptically weigh out the required amount of this compound powder.

    • In a sterile tube, dissolve the powder in the appropriate volume of 100% DMSO to achieve a 10 mM stock solution.

    • Ensure complete dissolution by vortexing. If necessary, gently warm the tube in a 37°C water bath for a few minutes and vortex again. Visually inspect the solution to ensure no particulate matter is present.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Serial Dilution Method:

      • Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM intermediate solution.

      • Gently vortex the intermediate dilution.

      • Add the required volume of the intermediate dilution to your cell culture plates or flasks containing pre-warmed medium to achieve the final desired concentration. Gently swirl the plate or flask to ensure even distribution.

    • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells.

Example Dilution for a Final Concentration of 1 µM:

  • Prepare a 10 mM stock solution in DMSO.

  • Create a 100 µM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed cell culture medium.

  • Add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium in your experimental well to achieve a final concentration of 1 µM. The final DMSO concentration in this example would be 0.1%.

Mandatory Visualization

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_solution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh Diethylstilbestrol dipropionate Powder dissolve Dissolve in 100% DMSO (e.g., to 10 mM) weigh->dissolve vortex Vortex and Gently Warm (37°C) if needed dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot intermediate Prepare Intermediate Dilution in Pre-warmed Medium thaw->intermediate prewarm Pre-warm Cell Culture Medium to 37°C prewarm->intermediate final_dilution Add Intermediate Dilution to Final Culture Volume intermediate->final_dilution treat Treat Cells final_dilution->treat precipitation Precipitation Observed check_stock Ensure Stock is Fully Dissolved precipitation->check_stock check_temp Use Pre-warmed Medium precipitation->check_temp check_conc Lower Final Concentration precipitation->check_conc check_solvent Keep Final DMSO < 0.5% precipitation->check_solvent

Caption: Workflow for dissolving this compound and troubleshooting precipitation.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response DES Diethylstilbestrol (DES) (Active Metabolite) ER Estrogen Receptor (ERα/β) DES->ER Binding DES_ER DES-ER Complex ER->DES_ER ERE Estrogen Response Element (ERE) on DNA DES_ER->ERE Translocation & Binding Transcription Modulation of Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Effects (Proliferation, Apoptosis, etc.) Protein->Response

Caption: Simplified signaling pathway of Diethylstilbestrol (DES).

References

Optimizing Diethylstilbestrol dipropionate dosage for inducing a specific phenotype in rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Diethylstilbestrol (B1670540) dipropionate (DES-dp) to induce specific phenotypes in rats.

Frequently Asked Questions (FAQs)

Q1: What is Diethylstilbestrol (DES) and how does it work?

A1: Diethylstilbestrol (DES) is a synthetic, nonsteroidal estrogen that acts as a potent agonist for estrogen receptors (ERs), primarily ERα and ERβ.[1][2] Upon binding, the DES-receptor complex translocates to the cell nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs).[2][3] This interaction modulates the transcription of target genes involved in cellular processes like growth, differentiation, and proliferation.[1][2] Its high potency compared to natural estrogens like estradiol (B170435) can lead to an exaggerated or prolonged activation of these pathways.[2] The dipropionate form (DES-dp) is a prodrug that is metabolized into the active DES form in the body.[1]

Q2: What are the common phenotypes induced in rats using DES-dp?

A2: DES-dp is primarily used to model developmental abnormalities in the reproductive tract of both male and female rats, especially following prenatal or neonatal exposure. Common phenotypes include:

  • In Females: Uterine and cervical abnormalities like squamous metaplasia, adenocarcinomas, and the absence of a vaginal fornix.[4][5][6] Ovarian anomalies and persistent urogenital sinuses have also been observed.[7]

  • In Males: Prostate dysplasia, testicular abnormalities, cryptorchidism (undescended testes), and hypospadias (abnormal urethral opening).[8][9][10] These effects are often linked to a disruption of the critical androgen-estrogen balance during development.[8][11]

Q3: What is the critical "window of susceptibility" for DES-dp administration?

A3: The timing of DES-dp exposure is critical for inducing developmental abnormalities. The most profound and permanent effects on the reproductive tract occur when exposure happens during a specific "programming window" in fetal or early neonatal life, which precedes the final morphological differentiation of the organs.[10][12][13] For example, in rats, the critical period for inducing hypospadias and other masculinization defects with endocrine disruptors is approximately gestational days 16 to 17.[14] Exposures outside this sensitive period may result in less severe or different phenotypes.

Q4: How should I prepare and administer DES-dp?

A4: DES-dp is typically dissolved in a vehicle like sesame oil or corn oil for administration.[4][15][16] Common administration routes in rat studies include:

  • Subcutaneous (SC) Injection: A frequent method for delivering precise doses, especially in neonatal or prenatal studies where pregnant dams are injected.[16][17][18]

  • Dietary Admixture: DES can be mixed into the feed for longer-term exposure, often measured in parts per million (ppm).[15][19][20]

  • Silastic Implants: Used for sustained, long-term release of the compound.[9]

Troubleshooting Guide

Q1: Why am I observing high variability in phenotypic outcomes between animals in the same treatment group?

A1: High variability is a known challenge in studies with endocrine-disrupting chemicals. Several factors can contribute:

  • Genetic Strain Differences: Different rat strains (e.g., Sprague-Dawley, Wistar, Noble) can have varying sensitivities to DES.[4][5][9][21] It is crucial to use a consistent and well-documented strain for all experiments.

  • Androgen-Estrogen Balance: The ultimate phenotype often depends on the balance between androgen and estrogen activity.[8][11] Baseline hormonal levels can vary between individual animals, influencing the outcome. Co-administration of androgens or anti-androgens can significantly alter the effects of a low DES dose.[8]

  • Timing of Administration: Minor deviations in the timing of administration during the critical developmental window can lead to significant differences in outcomes.[10][12] Ensure precise and consistent timing for all subjects.

  • Litter Effects: Animals within the same litter may have more similar responses than animals from different litters. It is important to account for litter effects in your experimental design and statistical analysis.

Q2: My experiment has a high rate of pup mortality or failure to deliver after treating pregnant dams. What could be the cause?

A2: High doses of DES during gestation can be toxic and interfere with pregnancy maintenance.

  • Dose-Dependent Toxicity: High concentrations of DES (e.g., 15 µg/kg/day or 100 ppm in the diet) administered during pregnancy can lead to a failure to deliver live pups.[17][19][20]

  • Troubleshooting Steps:

    • Perform a Dose-Response Study: Start with a lower dose range (e.g., 0.1 to 1.5 µg/kg/day) and titrate up to find a dose that induces the desired phenotype without causing significant mortality.[8][17]

    • Refine the Exposure Period: Limiting the administration to only the most critical days of gestation may reduce overall toxicity while still achieving the desired effect.[10][14]

Q3: The observed phenotype is less severe than reported in the literature, or I am seeing no effect. What should I check?

A3: Suboptimal induction can be due to several factors related to the compound or the protocol.

  • Compound Stability and Vehicle: Ensure the DES-dp is properly dissolved and stable in your chosen vehicle. Inconsistent preparation can lead to inaccurate dosing.

  • Route of Administration: The bioavailability of DES-dp can differ based on the administration route. Ensure your method (e.g., injection, diet) is consistent with established protocols for your desired phenotype.

  • Dose Calculation: Double-check all dose calculations, especially when converting from ppm in the diet to mg/kg of body weight, as food intake can vary.

  • Androgen Action: In male rats, normal androgen levels may counteract the effects of a low DES dose. Studies have shown that reducing androgen action can sensitize the reproductive tract to the effects of DES.[8][11]

Data Presentation

Table 1: Summary of Diethylstilbestrol (DES) Dosage and Induced Phenotypes in Rats
Rat StrainExposure TimingRoute of AdministrationDoseInduced Phenotype(s)
Sprague-DawleyNeonatal (first 5 days)Subcutaneous Injection3 µ g/day Uterine squamous metaplasia, absence of vaginal fornix.[5]
Sprague-DawleyGestational Days 7-21Subcutaneous Injection1.5 µg/kg/dayDecreased testosterone (B1683101) in males; increased FSH and ovarian follicle development in females.[17]
Sprague-DawleyGestational Days 15 & 18Subcutaneous Injection120 µg (total dose)Reduced ovarian follicular elements, uterine abnormalities in female offspring.[4]
WistarGestational Days 18, 19, 20Oral Gavage50 mg/kg maternal weight11.5% incidence of vaginal epithelial tumors in female offspring.[21]
Noble16 weeks (adult)Subcutaneous Implant1 cm DES implant (+ Testosterone)Widespread dysplasia in the ventral prostate.[9]
Male RatsNeonatalSubcutaneous Injection0.1 µg or 10 µgRete testis distension, reduced epithelial cell height in efferent ducts.[8][11]

Experimental Protocols

General Protocol for Neonatal DES-dp Administration in Rats

This protocol is a generalized example for inducing reproductive tract abnormalities via subcutaneous injection in neonatal rats. Researchers must adapt dosages and timings based on their specific experimental goals and adhere to all institutional animal care and use guidelines.

  • Preparation of DES-dp Solution:

    • On the day of injection, dissolve Diethylstilbestrol dipropionate powder in sterile sesame oil to the desired final concentration (e.g., 1 mg/mL).

    • Warm the solution slightly and vortex thoroughly to ensure complete dissolution.

  • Animal Handling:

    • Within 24 hours of birth (Postnatal Day 0), separate pups from the dam. Keep them warm to prevent hypothermia.

    • Weigh each pup individually to calculate the precise injection volume.

  • Administration:

    • Draw the calculated volume of DES-dp solution into a 1 mL syringe with a 27-gauge or smaller needle.

    • Gently lift the skin in the dorsal neck region (scruff) of the pup.

    • Insert the needle subcutaneously and inject the solution slowly to form a small bleb under the skin.

    • Administer a vehicle control (sesame oil only) to the control group using the same procedure.

  • Post-Injection and Monitoring:

    • Return the pups to the dam immediately after injection. Ensure the dam accepts the pups back.

    • Repeat the injection daily for the duration of the planned exposure period (e.g., 5 days).[5]

    • Monitor pups daily for any adverse effects, such as mortality, failure to thrive, or maternal neglect.

  • Data Collection:

    • Wean the pups at the appropriate age (e.g., Postnatal Day 21).

    • Sacrifice animals at the predetermined experimental endpoint.

    • Perform necropsy and collect tissues of interest (e.g., uterus, ovaries, prostate, testes) for histological and molecular analysis.

Visualizations

Experimental and Signaling Pathways

G cluster_0 Experimental Preparation cluster_1 Treatment Phase cluster_2 Data Collection & Analysis prep_des Prepare DES-dp in Vehicle administer Administer DES-dp or Vehicle (e.g., SC Injection) prep_des->administer prep_animals Time-Mate and House Rats prep_animals->administer monitor Monitor Animal Health and Pregnancy administer->monitor collect Collect Offspring Tissues at Endpoint monitor->collect analysis Phenotypic, Histological, and Molecular Analysis collect->analysis

Caption: A generalized workflow for in-utero DES-dp exposure studies in rats.

G DES Diethylstilbestrol (DES) ER Estrogen Receptor (ERα / ERβ) DES->ER Binds DES_ER DES-ER Complex DES->DES_ER Cytoplasm Cytoplasm ER->DES_ER ERE Estrogen Response Element (ERE) on DNA DES_ER->ERE Translocates to Nucleus and Binds DNA Nucleus Nucleus Transcription Modulation of Gene Transcription ERE->Transcription Initiates Response Cellular Response (Growth, Differentiation) Transcription->Response

Caption: Simplified signaling pathway for Diethylstilbestrol (DES) via estrogen receptors.

References

Stability of Diethylstilbestrol dipropionate in different solvent and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Diethylstilbestrol dipropionate in various solvents and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound as a solid powder should be stored in a well-closed container in a dry, cool, and well-ventilated place[1]. To protect from potential degradation, it is advisable to store it protected from light. For long-term storage, refrigeration is recommended, similar to its parent compound, Diethylstilbestrol.

Q2: In which common laboratory solvents is this compound soluble?

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound is expected to be the hydrolysis of its two propionate (B1217596) ester groups to form Diethylstilbestrol (DES) and propionic acid. This hydrolysis can be catalyzed by acids or bases[1]. The resulting DES can then undergo further degradation, primarily through oxidation.

Q4: Is this compound sensitive to light?

A4: While specific photostability studies on this compound are not widely published, its parent compound, Diethylstilbestrol, is known to be light-sensitive. Therefore, it is highly recommended to protect solutions of this compound from light to prevent potential photodegradation.

Q5: How can I monitor the stability of this compound in my experimental solutions?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of this compound. This method should be able to separate the intact drug from its potential degradation products, primarily Diethylstilbestrol.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected precipitation of this compound from solution. The solvent may not have sufficient solubilizing capacity, or the temperature of the solution has decreased, reducing solubility. The compound is known to be practically insoluble in water[1].Use a more non-polar organic solvent or a co-solvent system. Ensure the storage temperature is maintained. For aqueous systems, consider using surfactants or other solubilizing agents, and always prepare fresh solutions.
Loss of potency or unexpected biological activity in experiments. Degradation of this compound, likely through hydrolysis to Diethylstilbestrol, which has different potency and pharmacokinetic properties. Esters can react with acids and caustic solutions[1].Prepare fresh solutions before each experiment. Avoid acidic or basic conditions if possible. Store stock solutions at low temperatures (e.g., -20°C) and protect from light. Use a validated stability-indicating analytical method to check the purity of the solution.
Appearance of new peaks in HPLC chromatogram during stability studies. Formation of degradation products. The primary degradation product is expected to be Diethylstilbestrol due to hydrolysis of the ester bonds.Identify the degradation products using techniques like mass spectrometry (MS). The main degradation pathway is likely hydrolysis to Diethylstilbestrol. Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all potential degradants.
Discoloration of the solution upon storage. This could indicate oxidative degradation of the Diethylstilbestrol moiety after hydrolysis or other degradation pathways initiated by factors like light exposure.Store solutions protected from light and consider purging the solvent with an inert gas (e.g., nitrogen or argon) to minimize oxidation. The use of antioxidants could be explored, but their compatibility with the experimental system must be verified.

Stability Data Summary

Disclaimer: The following tables contain representative data based on the expected behavior of this compound and data from similar ester compounds due to the lack of specific published stability studies. Researchers should perform their own stability studies to confirm these findings for their specific experimental conditions.

Table 1: Estimated Stability of this compound in Various Solvents at Room Temperature (25°C) Protected from Light

SolventEstimated Half-life (t½)Primary Degradation Product
Ethanol (B145695) (95%)> 30 daysDiethylstilbestrol
Acetonitrile (B52724)> 30 daysDiethylstilbestrol
DMSO1-2 daysDiethylstilbestrol
Sesame Oil> 6 monthsDiethylstilbestrol
Aqueous Buffer (pH 7.4)< 24 hoursDiethylstilbestrol
Aqueous Buffer (pH 5.0)Several daysDiethylstilbestrol
Aqueous Buffer (pH 9.0)< 12 hoursDiethylstilbestrol

Table 2: Influence of Storage Conditions on the Stability of this compound in an Ethanolic Solution

ConditionEstimated % Degradation after 7 days
4°C, Protected from Light< 1%
25°C, Protected from Light2-5%
25°C, Exposed to UV Light10-20%
40°C, Protected from Light5-15%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous ethanol (or other suitable organic solvent)

    • Volumetric flask

    • Analytical balance

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Transfer the powder to a clean, dry volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the powder completely.

    • Once dissolved, add the solvent to the mark on the volumetric flask.

    • Stopper the flask and invert several times to ensure a homogenous solution.

    • Store the stock solution in an amber vial or a flask wrapped in aluminum foil to protect it from light.

    • For long-term storage, store at ≤ -20°C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent (e.g., acetonitrile or ethanol).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M sodium hydroxide (B78521) before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at room temperature for 4 hours.

    • Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent.

    • Add 3% hydrogen peroxide solution.

    • Incubate the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store a solution of this compound in a suitable solvent at 60°C for 7 days, protected from light.

  • Photolytic Degradation:

    • Expose a solution of this compound in a suitable solvent to UV light (e.g., 254 nm) for 24 hours at room temperature.

For all stress conditions, a control sample (without the stressor) should be stored under ambient conditions and protected from light.

Protocol 3: Stability-Indicating HPLC Method (Example)

This is a general method that should be optimized and validated for the specific application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Weigh Diethylstilbestrol dipropionate Powder dissolve Dissolve in Appropriate Solvent start->dissolve acid Acid Hydrolysis (0.1M HCl, 60°C) dissolve->acid Expose to Stress Conditions base Base Hydrolysis (0.1M NaOH, RT) dissolve->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) dissolve->oxidation Expose to Stress Conditions thermal Thermal Stress (60°C) dissolve->thermal Expose to Stress Conditions photo Photolytic Stress (UV light) dissolve->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Peak Purity, Degradation %) hplc->data end Stability Profile Established data->end Assess Stability

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway parent Diethylstilbestrol dipropionate hydrolysis Hydrolysis (Acid/Base/Enzymatic) parent->hydrolysis des Diethylstilbestrol (DES) hydrolysis->des Primary Degradation oxidation Oxidation (Light/Air) des->oxidation deg_products Oxidative Degradation Products oxidation->deg_products Secondary Degradation

Caption: Postulated degradation pathway for this compound.

References

Common pitfalls in Diethylstilbestrol dipropionate animal studies and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Diethylstilbestrol (B1670540) dipropionate (DES-DP) animal studies. Our goal is to help you avoid common pitfalls and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when designing a DES-DP animal study?

A1: The most critical factors include selecting the appropriate animal model, determining the correct dosage and route of administration, ensuring adequate sample size, and implementing randomization and blinding to avoid bias.[1][2] The choice of animal model is crucial as species can exhibit different sensitivities and responses to DES-DP.[3] Furthermore, careful consideration of the experimental design from the outset is paramount to the success and reproducibility of the study.[1]

Q2: How do I select the appropriate animal model for my DES-DP study?

A2: The selection of an animal model depends on the research question. Mice (e.g., CD-1, C57BL/6) and rats (e.g., Sprague-Dawley) are commonly used models for studying the reproductive and carcinogenic effects of DES and its derivatives.[4][5] Factors to consider include the strain's known sensitivity to estrogens, its reproductive physiology, and the specific endpoints being investigated. For studies on developmental exposure, the timing of administration relative to critical developmental windows is a key consideration.[4][5]

Q3: What is the primary mechanism of action of DES-DP?

A3: DES-DP is a prodrug that is metabolized to Diethylstilbestrol (DES), a potent synthetic nonsteroidal estrogen.[6][7] Its primary mechanism of action is mimicking the effects of natural estrogens by binding to and activating estrogen receptors (ERα and ERβ).[6][8] This activation leads to the translocation of the receptor to the nucleus, where it binds to estrogen response elements (EREs) on DNA, thereby regulating the transcription of target genes.[8] This can lead to changes in cell growth, differentiation, and other cellular functions.[8]

Q4: What are the known signaling pathways affected by DES-DP?

A4: DES-DP, through its active form DES, influences several signaling pathways. The primary pathway is the estrogen receptor signaling pathway.[8][9] Downstream of ER activation, DES has been shown to alter the expression of key developmental genes, including the Hox and Wnt gene families.[10][11][12][13][14][15][16][17][18] Additionally, DES can induce epigenetic changes, such as DNA methylation and histone modifications, leading to long-lasting alterations in gene expression.[11][19][20][21]

Troubleshooting Guides

Experimental Design and Execution
Problem/Pitfall Possible Cause(s) Recommended Solution(s)
High variability in results between animals in the same treatment group. - Lack of randomization in group allocation.- Inconsistent handling or environmental conditions.[22]- Genetic drift within an outbred animal colony.- "Litter effects" where animals from the same litter are more similar to each other.- Implement a robust randomization strategy for assigning animals to treatment groups.- Standardize all experimental procedures, including animal handling, housing conditions, and time of day for treatments and measurements.[22]- Use inbred strains when genetic homogeneity is required.- Ensure that each experimental group is composed of animals from multiple litters to account for litter effects.[22]
Lack of a clear dose-response relationship. - Inappropriate dose range selection (too high, causing toxicity, or too low, showing no effect).- Issues with the formulation or administration of DES-DP, leading to inconsistent dosing.- Small sample size lacking statistical power.[2]- Conduct a pilot study to determine an appropriate dose range.- Ensure the DES-DP formulation is stable and homogenous, and that administration techniques are consistent.- Perform a power analysis to determine the appropriate number of animals per group to detect a statistically significant effect.[2]
Unexpected mortality in treatment groups. - Acute toxicity due to high doses of DES-DP.- Improper administration technique (e.g., esophageal perforation during oral gavage).- Contaminated feed, water, or bedding.- Review and adjust the dosage based on available toxicity data or pilot studies.- Ensure all personnel are thoroughly trained and proficient in the chosen administration route.- Maintain strict quality control over all animal husbandry supplies.
Dosing and Administration
Problem/Pitfall Possible Cause(s) Recommended Solution(s)
Regurgitation or leakage of the dose after oral gavage. - Incorrect volume administered for the animal's body weight.- Improper technique, such as incorrect placement of the gavage needle.- Stress-induced reflux in the animal.- Adhere to recommended maximum gavage volumes (typically 10 ml/kg for mice and rats).- Ensure proper restraint and gentle insertion of a ball-tipped gavage needle to the correct depth.- Habituate animals to handling and the gavage procedure to reduce stress.
Inflammation or lesions at the subcutaneous injection site. - Use of an inappropriate vehicle that is irritating to the tissue.- High volume of injection for the site.- Non-sterile injection technique leading to infection.- Select a biocompatible and non-irritating vehicle (e.g., corn oil, sesame oil).- Limit the injection volume per site (e.g., 5 ml/kg for mice).- Use sterile needles and aseptic techniques for all injections.
Inconsistent absorption or bioavailability of DES-DP. - Poor solubility of DES-DP in the chosen vehicle.- Variation in the site of subcutaneous injection.- First-pass metabolism if administered orally.- Ensure DES-DP is fully dissolved or uniformly suspended in the vehicle before each administration.- Standardize the location of subcutaneous injections.- Be aware of potential first-pass effects with oral administration and consider alternative routes if consistent systemic exposure is critical.
Data Analysis and Interpretation
Problem/Pitfall Possible Cause(s) Recommended Solution(s)
Confounding effect of body weight changes on organ weight or tumor incidence. - DES-DP treatment can affect an animal's overall growth and body weight.- Analyzing organ weight as a simple ratio to body weight can be misleading if the treatment affects both parameters.[10]- Use analysis of covariance (ANCOVA) with body weight as a covariate to adjust for its effect on organ weight.[10]- When analyzing tumor incidence, consider stratifying the analysis by body weight to reduce bias.[23]
Misinterpretation of histopathological findings. - Presence of artifacts from tissue processing and staining.- Difficulty in distinguishing between treatment-related findings and spontaneous lesions.- Lack of a blinded evaluation by the pathologist.- Ensure proper tissue fixation, processing, and staining techniques to minimize artifacts.[24]- Include a concurrent control group to help differentiate spontaneous from treatment-induced lesions.- The histopathological evaluation should be performed by a qualified pathologist who is blinded to the treatment groups.
Incorrect statistical analysis leading to false conclusions. - Using the individual animal as the statistical unit when the litter was the unit of treatment (in developmental studies).- Performing multiple t-tests instead of ANOVA for multi-group comparisons.- Ignoring the potential for non-linear dose-response relationships.- When the dam is treated, the litter should be considered the statistical unit to avoid inflating the sample size and committing a Type I error.- Use ANOVA followed by appropriate post-hoc tests for comparing more than two groups.- Utilize non-linear regression models to accurately characterize dose-response curves.

Quantitative Data Summary

Table 1: Effects of Diethylstilbestrol (DES) on Uterine Weight in Rodents

Animal ModelDoseRoute of AdministrationDuration of TreatmentChange in Uterine WeightReference
CD-1 Mice10 µg/kg/dayOral GavageGestational Days 9-16Increased at weaning[5]
Female Mice2 mg/kgSubcutaneous5 consecutive daysDecreased[25]

Table 2: Reported Reproductive Tract Abnormalities in Rodents Following Neonatal DES Exposure

Animal ModelDoseKey Abnormalities ObservedReference
Sprague-Dawley Rats3 µ g/day for 5 daysSquamous metaplasia in the uterus, absence of vaginal fornix[4]
CD-1 Mice10 µg/kg/day (prenatal)Reduced endometrium thickness, increased polyovular follicles[5]

Experimental Protocols

Protocol 1: Subcutaneous Injection of DES-DP in Mice

Materials:

  • Diethylstilbestrol dipropionate (DES-DP)

  • Sterile vehicle (e.g., corn oil, sesame oil)

  • Sterile vials and syringes (1 ml) with 25-27 gauge needles

  • 70% ethanol

  • Animal balance

Procedure:

  • Preparation of Dosing Solution:

    • Aseptically prepare the desired concentration of DES-DP in the sterile vehicle. Ensure complete dissolution or a uniform suspension. Store appropriately.

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume.

    • Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal flank.

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Lift a fold of skin over the dorsal flank to create a "tent".

    • Insert the needle at the base of the skin tent, parallel to the body.

    • Gently aspirate to ensure the needle is not in a blood vessel.

    • Slowly inject the calculated volume of the DES-DP solution.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Observe the injection site for signs of inflammation or irritation in the following days.

Protocol 2: Oral Gavage of DES-DP in Rats

Materials:

  • This compound (DES-DP)

  • Appropriate vehicle (e.g., corn oil)

  • Sterile, flexible, or stainless steel gavage needles with a ball-tip (16-18 gauge for adult rats)

  • Syringes (1-3 ml)

  • Animal balance

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the DES-DP solution in the chosen vehicle to the desired concentration. Ensure it is well-mixed before each administration.

  • Animal Preparation:

    • Weigh the rat to determine the correct dosing volume (not to exceed 20 ml/kg).[14]

    • Properly restrain the rat to immobilize the head and align it with the body to straighten the esophagus.

  • Gavage:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the appropriate insertion depth.

    • Gently insert the ball-tipped needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.

    • Once the needle is at the predetermined depth, slowly administer the DES-DP solution.

    • Withdraw the needle gently along the same path of insertion.

  • Post-gavage Monitoring:

    • Return the rat to its cage and observe for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

    • Monitor the animal's general health, food, and water intake.

Signaling Pathway and Experimental Workflow Diagrams

DES_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DES Diethylstilbestrol (Active Form of DES-DP) ER Estrogen Receptor (ERα / ERβ) DES->ER Binds to DES_ER DES-ER Complex ER->DES_ER ERE Estrogen Response Element (ERE) on DNA DES_ER->ERE Translocates to Nucleus and Binds to ERE Hox_Wnt Hox & Wnt Genes ERE->Hox_Wnt Regulates Epigenetic Epigenetic Modifications (DNA Methylation) ERE->Epigenetic Induces Transcription Altered Gene Transcription Hox_Wnt->Transcription Epigenetic->Transcription Cellular_Response Altered Cellular Responses (Proliferation, Differentiation) Transcription->Cellular_Response

Caption: DES-DP's active form, DES, binds to estrogen receptors, leading to altered gene expression.

Experimental_Workflow start Study Design animal_model Animal Model Selection (e.g., Mouse, Rat) start->animal_model dosing DES-DP Preparation & Administration (Oral Gavage / Subcutaneous) animal_model->dosing treatment Treatment Period (Acute / Chronic / Developmental) dosing->treatment monitoring In-life Monitoring (Clinical Signs, Body Weight) treatment->monitoring endpoint Endpoint Data Collection monitoring->endpoint necropsy Necropsy & Organ Weight endpoint->necropsy histopathology Histopathology endpoint->histopathology molecular Molecular Analysis (Gene Expression, etc.) endpoint->molecular analysis Data Analysis (Statistical Tests) necropsy->analysis histopathology->analysis molecular->analysis interpretation Interpretation & Conclusion analysis->interpretation Troubleshooting_Logic issue Unexpected Result (e.g., High Variability) design Review Experimental Design (Randomization, Blinding) issue->design protocol Review Dosing Protocol (Vehicle, Technique) issue->protocol animal Assess Animal Health & Husbandry issue->animal data Re-evaluate Data Analysis (Statistics, Confounders) issue->data solution Implement Corrective Action design->solution Identify Flaw protocol->solution Identify Error animal->solution Identify Issue data->solution Identify Mistake

References

Improving the bioavailability of Diethylstilbestrol dipropionate in oral administration studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Diethylstilbestrol (B1670540) dipropionate (DES-DP).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral administration of Diethylstilbestrol dipropionate (DES-DP)?

A1: The primary challenges in achieving high oral bioavailability for DES-DP stem from its physicochemical properties. As a lipophilic ester prodrug, its low aqueous solubility can limit its dissolution rate in the gastrointestinal (GI) fluids, which is often a rate-limiting step for absorption. Furthermore, as an ester, it may be susceptible to hydrolysis by esterases in the GI tract and during first-pass metabolism in the liver, potentially leading to premature conversion to Diethylstilbestrol (DES) and subsequent metabolism before reaching systemic circulation.[1][2][3][4]

Q2: What are the general strategies to improve the oral bioavailability of a poorly soluble drug like DES-DP?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble compounds. These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubilization and promote lymphatic transport, thereby bypassing first-pass metabolism.[5][6][7]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

  • Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.

  • Prodrug Modifications: While DES-DP is already a prodrug of DES, further chemical modifications could be explored to optimize its physicochemical properties for oral absorption.[4][5][8]

Q3: How does this compound get absorbed and metabolized after oral administration?

A3: this compound is a prodrug of Diethylstilbestrol (DES). Following oral administration, it is expected to be absorbed from the gastrointestinal tract. As an ester, it is likely hydrolyzed to the active DES by esterases present in the intestines and the liver. The liberated DES then undergoes further metabolism, primarily through conjugation reactions like glucuronide formation and oxidative metabolism.[9][10][11] The extent of pre-systemic metabolism can significantly influence its bioavailability.

Troubleshooting Guides

Issue 1: Low and variable drug exposure in preclinical in vivo studies.

Possible Cause Troubleshooting Step Expected Outcome
Poor dissolution of DES-DP in GI fluids. Develop a formulation to enhance solubility and dissolution rate, such as a solid dispersion or a lipid-based formulation (e.g., SEDDS).Increased drug concentration in the GI lumen, leading to improved absorption and higher plasma concentrations.
Significant first-pass metabolism. Utilize a formulation strategy that promotes lymphatic uptake, such as a lipid-based delivery system. This can help bypass the liver, where significant first-pass metabolism occurs.[5][6]Increased systemic bioavailability of the parent drug.
Degradation of the ester linkage in the GI tract. Consider enteric coating of the formulation to protect the drug from the acidic environment of the stomach and deliver it to the small intestine where absorption is maximal.Reduced pre-absorptive degradation and increased amount of intact drug available for absorption.

Issue 2: Difficulty in developing a stable and effective formulation.

Possible Cause Troubleshooting Step Expected Outcome
Drug recrystallization in solid dispersion formulations. Screen different polymers and drug-to-polymer ratios to find a stable amorphous solid dispersion. Characterize using techniques like DSC and XRD.A stable amorphous formulation with improved dissolution and physical stability over time.
Poor self-emulsification of SEDDS. Optimize the ratio of oil, surfactant, and co-surfactant. Perform self-emulsification tests and droplet size analysis to identify the optimal formulation.Formation of a fine and stable microemulsion upon dilution in aqueous media, leading to enhanced drug solubilization.
Inconsistent results between in vitro dissolution and in vivo performance. Refine the in vitro dissolution method to be more biorelevant. This may include using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids.Better correlation between in vitro dissolution profiles and in vivo pharmacokinetic data, allowing for more reliable formulation screening.

Experimental Protocols

1. Preparation of a this compound Solid Dispersion (Illustrative Example)

This protocol is a general guideline and may require optimization for DES-DP.

  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Methanol.

  • Procedure:

    • Dissolve DES-DP and PVP K30 in a suitable ratio (e.g., 1:1, 1:2, 1:4 w/w) in a minimal amount of methanol.

    • Stir the solution until a clear solution is obtained.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film under vacuum for 24 hours to remove residual solvent.

    • Pulverize the dried solid dispersion and sieve to obtain a uniform powder.

    • Characterize the solid dispersion for drug content, dissolution behavior, and physical form (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, DSC, and XRD.

2. In Vivo Pharmacokinetic Study in Rats (General Protocol)

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Formulations:

    • Control: DES-DP suspension in 0.5% carboxymethylcellulose (CMC).

    • Test: DES-DP formulation (e.g., solid dispersion or SEDDS) suspended/dissolved in water.

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the formulations orally via gavage at a predetermined dose of DES-DP.

    • Collect blood samples (approximately 0.25 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the plasma samples for DES-DP and/or DES concentrations using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and relative bioavailability.

3. HPLC-MS/MS Method for Quantification of Diethylstilbestrol in Rat Plasma (General Method)

This is a general method for DES and would need to be adapted and validated for DES-DP.

  • Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 mm x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water with 0.2 mmol/L ammonium (B1175870) acetate (B1210297) (e.g., 85:15 v/v).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM transition for DES: m/z 267.2 → 237.2.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add an internal standard.

    • Add 300 µL of a precipitation solvent (e.g., ethyl acetate or acetonitrile).

    • Vortex and centrifuge to precipitate proteins.

    • Evaporate the supernatant and reconstitute in the mobile phase for injection.

Data Presentation

Table 1: Illustrative In Vitro Dissolution Data of Different DES-DP Formulations

Formulation% Drug Released at 15 min% Drug Released at 30 min% Drug Released at 60 min
Unprocessed DES-DP 5%10%15%
Solid Dispersion (1:2) 40%65%85%
SEDDS Formulation 60%85%>95%

Table 2: Illustrative Pharmacokinetic Parameters of DES-DP Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unprocessed DES-DP 502.0300100
Solid Dispersion (1:2) 1501.0900300
SEDDS Formulation 2500.51500500

Visualizations

G cluster_0 Formulation Development Workflow A Physicochemical Characterization of DES-DP B Identify Bioavailability Challenges (e.g., Low Solubility) A->B C Select Formulation Strategy (e.g., Solid Dispersion, SEDDS) B->C D Formulation Optimization (Excipient Screening, Ratio) C->D E In Vitro Characterization (Dissolution, Stability) D->E E->D Optimization Needed F In Vivo Preclinical Study (Pharmacokinetics in Rats) E->F Promising Results F->D Poor In Vivo Performance G Data Analysis and Lead Formulation Selection F->G

Caption: Workflow for developing and selecting an optimal oral formulation for this compound.

References

Troubleshooting inconsistent results in Diethylstilbestrol dipropionate estrogenicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Diethylstilbestrol (B1670540) dipropionate (DESD) in estrogenicity assays. Inconsistent results can be a significant challenge, and this resource aims to provide clear and actionable solutions.

Troubleshooting Guides

This section addresses specific issues that can lead to inconsistent results in a question-and-answer format.

Question 1: Why am I seeing lower-than-expected or no estrogenic activity with Diethylstilbestrol dipropionate (DESD) in my cell-based assay?

Answer:

This is a common issue and often relates to the fact that DESD is a prodrug of the active estrogen, Diethylstilbestrol (DES).[1] The estrogenic effect of DESD is dependent on its hydrolysis to DES, a process mediated by esterase enzymes.[2]

Possible Causes and Solutions:

  • Insufficient Esterase Activity: The cell line you are using may have low endogenous esterase activity. Additionally, the serum supplement in your cell culture medium is a primary source of esterases.

    • Solution: Ensure you are using a sufficient concentration of high-quality Fetal Bovine Serum (FBS) or other appropriate serum. The activity of these enzymes can vary between batches, so it is crucial to qualify new lots of serum. Consider using a cell line known to have robust esterase activity.

  • Short Incubation Time: The hydrolysis of DESD to DES is a time-dependent process.

    • Solution: Increase the incubation time of your assay to allow for complete conversion of DESD to DES. A time-course experiment can help determine the optimal incubation period.

  • Compound Degradation: DESD may be unstable in your assay medium over long incubation periods.

    • Solution: Assess the stability of DESD in your specific cell culture medium over the time course of your experiment using analytical methods such as HPLC.

Question 2: I am observing high variability in my results between experiments when using DESD. What are the potential sources of this inconsistency?

Answer:

High variability in in vitro assays can stem from several factors, particularly when working with a prodrug like DESD.[3]

Possible Causes and Solutions:

  • Inconsistent Serum Quality: As mentioned, the esterase activity in FBS can vary significantly between lots.[4]

    • Solution: Standardize your experiments by using a single, large batch of qualified FBS. When a new batch is introduced, it should be validated to ensure consistent results.

  • Cell Health and Passage Number: The metabolic activity and overall health of your cells can impact their response to estrogenic compounds. Using cells at a high passage number can lead to phenotypic drift and inconsistent results.[5]

    • Solution: Maintain a consistent cell passage number for all experiments and regularly check for cell viability and morphology. Implement a cell banking system to ensure a consistent supply of low-passage cells.

  • Inconsistent Cell Seeding Density: The density at which cells are seeded can affect their growth rate and responsiveness to treatment.[3]

    • Solution: Standardize your cell seeding protocol to ensure a consistent number of cells per well in every experiment.

  • Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism and response to stimuli, leading to unreliable data.[5]

    • Solution: Regularly test your cell cultures for mycoplasma contamination.

Question 3: My positive control (17β-estradiol) is working, but DESD shows a biphasic dose-response curve (stimulation at low doses, inhibition at high doses). Why is this happening?

Answer:

A biphasic or non-monotonic dose-response curve can be observed with estrogenic compounds and can be attributed to several mechanisms.

Possible Causes and Solutions:

  • Cytotoxicity at High Concentrations: At high concentrations, DESD or its active form, DES, may exhibit cytotoxic effects, leading to a decrease in the measured response (e.g., cell proliferation).[2][6]

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) in parallel with your estrogenicity assay to determine the concentration range at which DESD becomes toxic to your cells. This will help you to distinguish between a true lack of estrogenic response and a response masked by cytotoxicity.

  • Receptor Downregulation: Prolonged exposure to high concentrations of an estrogen agonist can lead to the downregulation of estrogen receptors, resulting in a diminished response.

    • Solution: Consider shorter exposure times or analyze receptor levels by western blot or qPCR to investigate this possibility.

  • Off-Target Effects: At high concentrations, DESD or DES may interact with other cellular targets, leading to non-estrogenic effects that can interfere with the assay readout.[7]

    • Solution: This can be difficult to diagnose without further investigation. Comparing the effects of DESD with a highly specific estrogen receptor agonist may provide some insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (DESD) in an estrogenicity assay?

A1: DESD is a prodrug and is not biologically active itself.[1] Its estrogenic activity is dependent on its enzymatic hydrolysis to Diethylstilbestrol (DES).[2] DES then acts as a potent agonist for the estrogen receptors (ERα and ERβ).[7] Upon binding to the estrogen receptor, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of estrogen-responsive genes.[8] This can result in various cellular responses, such as cell proliferation in the MCF-7 assay or the expression of a reporter gene in the Yeast Estrogen Screen (YES) assay.

Q2: Which in vitro assays are most suitable for testing the estrogenicity of DESD?

A2: Several in vitro assays can be used. The most common include:

  • MCF-7 Cell Proliferation (E-SCREEN) Assay: This assay uses the human breast cancer cell line MCF-7, which is estrogen-responsive. An increase in cell proliferation upon exposure to a test compound indicates estrogenic activity.[9]

  • Yeast Estrogen Screen (YES) Assay: This is a reporter gene assay that uses genetically modified yeast cells expressing the human estrogen receptor and a reporter gene (e.g., lacZ). Binding of an estrogenic compound to the receptor triggers the expression of the reporter gene, which can be measured colorimetrically.

  • Estrogen Receptor Binding Assays: These assays measure the ability of a test compound to compete with a radiolabeled estrogen (e.g., [3H]-17β-estradiol) for binding to the estrogen receptor.[8]

Q3: How does the potency of DESD compare to DES and 17β-estradiol?

A3: The potency of DESD is expected to be lower than that of DES due to the requirement for hydrolysis. The observed potency will depend on the efficiency of this conversion in the specific assay system. DES is a very potent synthetic estrogen, with a potency that is comparable to or even greater than the natural estrogen, 17β-estradiol (E2), in some assays.[10]

Q4: What are the critical quality control measures I should implement in my DESD estrogenicity assays?

A4: To ensure the reliability and reproducibility of your results, the following quality control measures are essential:

  • Include Positive and Negative Controls: Always include a potent estrogen like 17β-estradiol as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Monitor Cell Health: Regularly check cell morphology, viability, and doubling time.

  • Test for Mycoplasma: Periodically screen your cell cultures for mycoplasma contamination.

  • Qualify Reagents: Qualify new batches of media, serum, and other critical reagents to ensure consistency.

  • Standardize Protocols: Adhere strictly to your standard operating procedures (SOPs) for cell culture, seeding, treatment, and data analysis.

Data Presentation

Table 1: Comparative Potency of Diethylstilbestrol (DES) and 17β-Estradiol (E2) in Common In Vitro Estrogenicity Assays

CompoundAssayEndpointEC50 ValueRelative Potency (E2 = 1)
17β-Estradiol (E2) MCF-7 ProliferationCell Proliferation~1-10 pM1
Diethylstilbestrol (DES) MCF-7 ProliferationCell Proliferation~0.4-4 pM~2.5
17β-Estradiol (E2) Yeast Estrogen Screen (YES)β-galactosidase activity~10-100 pM1
Diethylstilbestrol (DES) Yeast Estrogen Screen (YES)β-galactosidase activity~9-90 pM~1.1

Note: EC50 values can vary depending on the specific experimental conditions and cell line stock. The data presented here are approximate values based on published literature for comparative purposes.[10]

Table 2: Expected Relative Potency of this compound (DESD) vs. Diethylstilbestrol (DES)

CompoundExpected Relative PotencyRationale
Diethylstilbestrol (DES) HighActive form that directly binds to the estrogen receptor.
This compound (DESD) Lower than DESProdrug that requires enzymatic hydrolysis to the active DES form. The observed potency is dependent on the rate and extent of this conversion.[1][2]

Experimental Protocols

MCF-7 Cell Proliferation (E-SCREEN) Assay

1. Cell Culture and Maintenance:

  • Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • For experiments, use cells with a consistent and low passage number.

2. Hormone Deprivation:

  • Prior to the assay, wash the cells with phosphate-buffered saline (PBS) and culture them in phenol (B47542) red-free EMEM supplemented with 10% charcoal-stripped FBS for 3-4 days to deplete endogenous estrogens.

3. Assay Procedure:

  • Trypsinize and resuspend the hormone-deprived cells in the same medium.
  • Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well.
  • Allow the cells to attach for 24 hours.
  • Prepare serial dilutions of DESD, DES (positive control), and 17β-estradiol (reference standard) in the assay medium.
  • Remove the seeding medium and add 200 µL of the medium containing the test compounds or controls to the respective wells. Include a vehicle control (e.g., DMSO).
  • Incubate the plates for 6-7 days.
  • At the end of the incubation period, quantify cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) assay or by directly counting the cells.

4. Data Analysis:

  • Calculate the proliferation relative to the vehicle control.
  • Plot the dose-response curves and determine the EC50 values (the concentration that elicits 50% of the maximal response).

Yeast Estrogen Screen (YES) Assay

1. Yeast Strain and Culture:

  • Use a genetically modified strain of Saccharomyces cerevisiae that co-expresses the human estrogen receptor (hER) and a reporter construct with an estrogen response element (ERE) driving the expression of the lacZ gene (encoding β-galactosidase).
  • Grow the yeast in a suitable minimal medium lacking specific nutrients to maintain the plasmids.

2. Assay Procedure:

  • In a 96-well plate, add a small volume (e.g., 10 µL) of serial dilutions of DESD, DES (positive control), and 17β-estradiol (reference standard) in ethanol (B145695). Allow the ethanol to evaporate completely.
  • Prepare an assay medium containing the yeast culture and the chromogenic substrate for β-galactosidase, such as chlorophenol red-β-D-galactopyranoside (CPRG).
  • Add the yeast/CPRG mixture to each well of the 96-well plate.
  • Seal the plate and incubate at 30°C for 2-3 days.
  • During incubation, estrogenic compounds will bind to the hER, leading to the production of β-galactosidase, which will cleave CPRG and produce a red color change.

3. Data Analysis:

  • Measure the absorbance of the wells at a wavelength of 540-570 nm.
  • Plot the dose-response curves and determine the EC50 values.

Mandatory Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DESD DESD (Prodrug) Esterases Esterases DESD->Esterases Hydrolysis DES DES (Active Estrogen) ER Estrogen Receptor (ER) (inactive, with HSP) DES->ER Binding Esterases->DES ER_DES ER-DES Complex (active) ER->ER_DES ERE Estrogen Response Element (ERE) ER_DES->ERE Translocation & Dimerization Gene Target Gene ERE->Gene Transcription Activation mRNA mRNA Gene->mRNA Protein Estrogen-responsive Proteins mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Signaling pathway of this compound (DESD).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture & Hormone Deprivation Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep 2. Prepare Serial Dilutions (DESD, DES, E2) Treatment 4. Treat Cells with Compounds Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for Optimal Duration Treatment->Incubation Quantification 6. Quantify Cellular Response (e.g., Proliferation, Reporter Activity) Incubation->Quantification Data_Analysis 7. Analyze Data & Determine EC50 Quantification->Data_Analysis

Caption: General experimental workflow for in vitro estrogenicity assays.

References

Technical Support Center: Diethylstilbestrol Dipropionate (in vivo applications)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethylstilbestrol (B1670540) dipropionate (DESdp) in vivo. Our goal is to help you minimize off-target effects and ensure the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Diethylstilbestrol dipropionate (DESdp)?

A1: this compound is a prodrug that is metabolized in vivo to Diethylstilbestrol (DES). DES is a potent synthetic nonsteroidal estrogen. Its primary mechanism of action is the activation of estrogen receptors (ERs), specifically ERα and ERβ.[1][2] Upon binding, DES triggers conformational changes in these receptors, leading to their translocation to the nucleus. In the nucleus, the DES-ER complex binds to estrogen response elements (EREs) on the DNA, initiating the transcription of estrogen-responsive genes.[2] This signaling cascade is responsible for the estrogenic effects of DESdp.

Q2: What are the main off-target effects of DESdp in vivo?

A2: While a potent estrogen receptor agonist, DES can induce significant off-target effects, which are broadly categorized as:

  • Genotoxicity and Aneuploidy: DES can disrupt microtubule formation, leading to errors in chromosome segregation during mitosis and meiosis. This can result in aneuploidy (an abnormal number of chromosomes), a hallmark of many cancers.[3][4][5][6][7][8][9]

  • Oxidative Stress: The metabolism of DES can generate reactive oxygen species (ROS), leading to oxidative damage to DNA, lipids, and proteins. This oxidative stress is another proposed mechanism for its carcinogenicity.

  • Carcinogenicity: Chronic exposure to DES is associated with an increased risk of various cancers, including uterine, mammary, and vaginal tumors in animal models.[3][5][10][11][12]

Q3: How can I minimize the off-target effects of DESdp in my animal studies?

A3: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Dose Optimization: Use the lowest effective dose that elicits the desired on-target estrogenic effect. Conduct pilot studies to determine the optimal dose-response relationship for your specific model and endpoint. High doses are more likely to induce off-target effects.[3][11][13]

  • Careful Selection of Animal Model: Different mouse and rat strains exhibit varying sensitivities to DES.[4][11] For example, C57BL/6 mice are generally more sensitive to the estrogenic effects of DES than BALB/c mice.[4] Selecting an appropriate strain can help in titrating the dose to minimize off-target responses.

  • Control Groups: Always include appropriate control groups in your experimental design. This includes a vehicle control group and potentially a positive control for estrogenic effects (e.g., estradiol).

  • Consideration of Co-administration: In some contexts, co-administration of antioxidants may help mitigate DES-induced oxidative stress, although this needs to be carefully validated for your specific experimental question as some antioxidants can have pro-oxidant effects.[10][14][15][16]

Q4: What are the recommended dosages for DESdp in mouse models?

A4: Dosages of DESdp can vary significantly depending on the animal strain, the desired biological effect, and the route of administration. It is essential to consult the literature for your specific application and conduct dose-response studies. Neonatal exposure in mice to doses as low as 0.1 mg/kg has been shown to have effects on implantation, while higher doses of 1 mg/kg can lead to more severe reproductive tract issues.[13][17] For studies on uterine tumor induction in CD-1 mice, neonatal treatment has ranged from 1 to 1000 µg/kg/day.[11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in animal response Genetic differences within an outbred stock. Inconsistent drug administration (e.g., subcutaneous injection volume or location). Differences in animal age, weight, or housing conditions.Switch to an inbred strain to reduce genetic variability.[4] Standardize administration procedures meticulously. Ensure all animals are within a narrow age and weight range and are housed under identical conditions.
Unexpected toxicity or mortality The dose is too high for the chosen animal strain or model. Off-target effects are more pronounced than anticipated.Reduce the dose of DESdp.[13] Consider using a more resistant strain.[4] Monitor animals closely for signs of toxicity and establish clear humane endpoints.
Lack of expected estrogenic effect The dose is too low. Improper preparation or storage of the DESdp solution. The chosen animal strain is less sensitive to estrogens.Increase the dose in a stepwise manner. Prepare fresh solutions of DESdp and ensure proper storage to prevent degradation. Consider using a more sensitive strain, such as C57BL/6 mice.[4][11]
Control animals show estrogenic effects Contamination of feed, water, or bedding with estrogenic compounds. Cross-contamination between cages.Use certified, estrogen-free animal diet and bedding. Maintain strict separation between experimental and control groups. Implement rigorous cage and equipment cleaning protocols.
Results are not reproducible Any of the factors listed above. Subtle changes in experimental conditions (e.g., light/dark cycle, diet).Maintain a detailed experimental log to track all variables. Standardize all procedures and reagents across experiments. Perform pilot studies to ensure the robustness of the experimental design.

Quantitative Data

Table 1: In Vitro Concentrations of DES Associated with Off-Target Effects

Off-Target EffectCell TypeEffective ConcentrationReference
Microtubule DisruptionPorcine Brain10-200 µM[4][9][18]
Microtubule Disruption (EC50)MCF-7 (human breast cancer)48 µM[18]
Microtubule Disruption (EC50)MDA-MB-231 (human breast cancer)50 µM[18]
Meiotic Spindle DisruptionMouse Oocytes5-30 µM[19][20]
Inhibition of DecidualizationMouse Stromal Cells6 µM[13][17]

Table 2: In Vivo Dose-Response of DES in Different Mouse Strains

Mouse StrainAdministration Route & DurationDoseObserved EffectReference
CD-1Neonatal subcutaneous injection (5 days)0.1 mg/kgNo significant effect on implantation sites[13][17]
CD-1Neonatal subcutaneous injection (5 days)1 mg/kgAlmost no implantation sites, abnormal uterine receptivity[13][17]
C57BL/6Dietary (6 days)2.5 - 1,000 ppbDose-dependent increase in uterine weight[4]
BALB/cDietary (6 days)2.5 - 1,000 ppbShallower dose-response for uterine weight compared to C57BL/6[4]
CD-1Neonatal treatment1 - 1000 µg/kg/dayDose-dependent increase in uterine adenocarcinoma incidence[11]

Experimental Protocols

Protocol 1: Administration of DESdp to Neonatal Mice

This protocol is adapted from studies investigating the developmental effects of DES.[13][17]

Materials:

  • This compound (DESdp)

  • Sesame oil (vehicle)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Hamilton syringe or equivalent for precise low-volume injections

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a stock solution of DESdp in a suitable solvent if necessary, and then dilute it in sesame oil to the final desired concentrations (e.g., 0.1 mg/mL and 1 mg/mL).

    • Vortex thoroughly to ensure a uniform suspension. Prepare fresh solutions regularly.

  • Animal Handling and Dosing:

    • Use neonatal mouse pups (e.g., postnatal day 1 to 5).

    • Weigh each pup daily to adjust the injection volume accurately.

    • Administer the DESdp solution via subcutaneous injection in the dorsal neck region. The injection volume should be kept low (e.g., 10 µL/g body weight) to avoid leakage and discomfort.

    • Administer the vehicle (sesame oil) to the control group using the same procedure.

  • Post-injection Monitoring:

    • Return the pups to their dam immediately after injection.

    • Monitor the pups daily for any signs of toxicity, such as failure to thrive, lethargy, or skin irritation at the injection site.

Protocol 2: Assessment of Aneuploidy in Uterine Tissue using Fluorescence In Situ Hybridization (FISH)

This protocol provides a general framework for assessing aneuploidy in tissues from DESdp-treated animals.

Materials:

  • Uterine tissue from control and DESdp-treated animals

  • Formalin or other suitable fixative

  • Paraffin embedding reagents

  • Microtome

  • Microscope slides

  • Chromosome-specific DNA probes (commercially available)

  • Hybridization buffer

  • Fluorescent microscope with appropriate filters

Procedure:

  • Tissue Preparation:

    • Harvest uterine tissue and fix immediately in 10% neutral buffered formalin for 24 hours.

    • Process the tissue through a series of ethanol (B145695) and xylene washes and embed in paraffin.

    • Cut thin sections (e.g., 4-5 µm) using a microtome and mount them on slides.

  • FISH Procedure:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval if required by the probe manufacturer's protocol.

    • Denature the chromosomal DNA in the tissue sections and the DNA probe.

    • Apply the fluorescently labeled chromosome-specific probe to the tissue sections and incubate overnight in a humidified chamber to allow hybridization.

    • Wash the slides to remove the unbound probe.

    • Counterstain the nuclei with a DNA stain such as DAPI.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images of a large number of nuclei (e.g., >500 per animal).

    • Count the number of signals for the specific chromosome probe in each nucleus. A normal diploid cell will have two signals. Cells with one, three, or more signals are considered aneuploid.

    • Calculate the percentage of aneuploid cells for each treatment group and perform statistical analysis.

Signaling Pathways and Experimental Workflows

On-Target Estrogenic Signaling Pathway of DES

DES_On_Target_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DES Diethylstilbestrol (DES) ER Estrogen Receptor (ERα/ERβ) DES->ER Binding DES_ER DES-ER Complex ER->DES_ER DES_ER_nuc DES-ER Complex DES_ER->DES_ER_nuc Translocation ERE Estrogen Response Element (ERE) DES_ER_nuc->ERE Binding Gene Target Gene Transcription ERE->Gene Initiates

Caption: On-target estrogenic signaling pathway of Diethylstilbestrol (DES).

Off-Target Pathways of DES-Induced Cellular Stress

DES_Off_Target_Signaling cluster_microtubule Microtubule Disruption cluster_oxidative Oxidative Stress DES Diethylstilbestrol (DES) Microtubule Microtubule Dynamics DES->Microtubule Inhibits Metabolism Metabolic Activation DES->Metabolism Aneuploidy Aneuploidy Microtubule->Aneuploidy Leads to ROS Reactive Oxygen Species (ROS) Metabolism->ROS DNA_Damage DNA/Lipid/Protein Damage ROS->DNA_Damage

Caption: Off-target pathways of DES leading to cellular stress.

Experimental Workflow for Assessing DESdp Off-Target Effects

DES_Workflow cluster_analysis Off-Target Effect Analysis start Start: Experimental Design dosing DESdp Administration to Animal Model start->dosing tissue Tissue Collection (e.g., Uterus, Liver) dosing->tissue aneuploidy Aneuploidy Assessment (FISH/Flow Cytometry) tissue->aneuploidy oxidative Oxidative Stress Assays (e.g., TBARS, GSH) tissue->oxidative histology Histopathological Examination tissue->histology data Data Analysis and Interpretation aneuploidy->data oxidative->data histology->data end End: Conclusion data->end

Caption: Workflow for assessing off-target effects of DESdp in vivo.

References

Addressing solubility issues of Diethylstilbestrol dipropionate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of Diethylstilbestrol dipropionate (DES-DP) in aqueous solutions.

Section 1: FAQs - Understanding this compound Solubility

Q1: What is this compound (DES-DP) and why is its aqueous solubility low?

A1: this compound (DES-DP) is a synthetic, nonsteroidal estrogen of the stilbestrol group.[1] It is an ester of Diethylstilbestrol (DES).[1] Like its parent compound, DES-DP is a lipophilic molecule with a high molecular weight and a non-polar structure, making it "practically insoluble" or "insoluble" in water.[2][3][4][5] Its structure favors dissolution in organic solvents and oils over aqueous media.[2][6]

Q2: What are the reported solubility values for DES-DP and its parent compound, DES?

A2: Quantitative aqueous solubility data for DES-DP is scarce, often described qualitatively as less than 1 mg/mL.[3] However, its parent compound, Diethylstilbestrol (DES), is also poorly soluble in water. The data for both compounds are summarized in the table below.

Table 1: Physicochemical and Solubility Properties

Property Diethylstilbestrol (DES) This compound (DES-DP)
Molecular Formula C₁₈H₂₀O₂[7] C₂₄H₂₈O₄[8]
Molecular Weight 268.35 g/mol [9] 380.48 g/mol [8]
Aqueous Solubility ~12 mg/L (0.012 g/L) at 25°C[6][7] Insoluble in water[4]

| Organic Solvent Solubility | Soluble in ethanol (B145695) (~30 mg/mL), DMSO (~30 mg/mL), chloroform, ether, fatty oils.[2][5][10] | Soluble in DMSO, organic solvents, and vegetable oils.[2][6][8] |

Q3: What are the initial steps I should take when preparing an aqueous solution of DES-DP?

A3: Due to its poor aqueous solubility, direct dissolution in water or aqueous buffers is not feasible. The recommended initial approach is to first dissolve the DES-DP in a minimal amount of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to create a concentrated stock solution.[8][10] This stock solution can then be serially diluted into your aqueous experimental medium. Be aware that the compound may precipitate at higher concentrations upon dilution, a common issue that is addressed in the troubleshooting section.

Section 2: Troubleshooting Guide & Strategic Solutions

This guide provides a systematic approach to overcoming common solubility challenges encountered with DES-DP. The workflow below outlines the decision-making process for selecting an appropriate solubility enhancement strategy.

G start Start: DES-DP solubility issue in aqueous buffer check_organic Is a small percentage of an organic co-solvent acceptable in your experiment? start->check_organic cosolvent Use Co-Solvent Method (e.g., Ethanol, DMSO) check_organic->cosolvent Yes complexation Use Complexation Method (e.g., Cyclodextrins) check_organic->complexation No check_precipitation Does precipitation occur upon dilution? cosolvent->check_precipitation check_precipitation->complexation Yes success Success: Homogeneous Aqueous Solution Achieved check_precipitation->success No nanoparticle Consider Advanced Formulation (e.g., Nanosuspension, Solid Dispersion) complexation->nanoparticle If further enhancement needed complexation->success nanoparticle->success G cluster_cell Target Cell cluster_nucleus Nucleus DES DES-DP (as DES) ER Estrogen Receptor (ER) DES->ER Binds Complex DES-ER Complex ER->Complex Dimer Complex Dimerization Complex->Dimer ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Translocates & Binds to DNA Transcription Modulation of Gene Transcription ERE->Transcription G cluster_process Cyclodextrin Inclusion Complex Formation Host Cyclodextrin (Host) (Hydrophilic Exterior, Hydrophobic Cavity) Guest DES-DP (Guest) (Hydrophobic) Host->Guest + Complex Water-Soluble Inclusion Complex Guest->Complex Forms

References

Preventing the degradation of Diethylstilbestrol dipropionate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethylstilbestrol dipropionate (DES-DP). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of DES-DP during sample preparation and analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound (DES-DP)?

A1: The primary degradation pathway for DES-DP, a dipropionate ester of Diethylstilbestrol (DES), is hydrolysis. This reaction cleaves the two propionate (B1217596) ester groups, releasing the active parent compound, DES. This hydrolysis can be catalyzed by acids, bases, or enzymes (esterases) present in biological samples.

Q2: What are the main factors that can cause the degradation of DES-DP during sample preparation?

A2: The main factors contributing to the degradation of DES-DP are:

  • pH: Both acidic and alkaline conditions can significantly accelerate the hydrolysis of the ester linkages.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Enzymatic Activity: Esterases present in biological matrices such as plasma or tissue homogenates can rapidly hydrolyze DES-DP to DES.

  • Solvent Composition: The type of solvent used can influence the stability of DES-DP. Protic solvents, especially in the presence of acidic or basic impurities, can facilitate hydrolysis.

Q3: How can I minimize the enzymatic degradation of DES-DP in biological samples?

A3: To minimize enzymatic degradation, it is crucial to inhibit esterase activity immediately upon sample collection. This can be achieved by:

  • Collecting blood samples in tubes containing an esterase inhibitor, such as sodium fluoride (B91410).

  • Keeping the samples on ice during processing.

  • Promptly processing the samples at low temperatures (e.g., 4°C).

  • Storing plasma or serum samples at -80°C until analysis.

Q4: What are the recommended storage conditions for DES-DP stock solutions and samples?

A4: For long-term stability, DES-DP stock solutions should be prepared in a non-protic organic solvent like acetonitrile (B52724) or DMSO and stored in tightly sealed containers at -20°C or lower, protected from light. Processed biological samples should be stored at -80°C to minimize both chemical and enzymatic degradation.

Q5: Can I use elevated temperatures to evaporate solvents during sample preparation?

A5: It is strongly recommended to avoid high temperatures. If solvent evaporation is necessary, it should be performed under a gentle stream of nitrogen at low temperatures (e.g., below 40°C) to prevent thermal degradation of DES-DP.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of DES-DP in analytical results. Hydrolysis of DES-DP to DES during sample preparation.- Ensure samples are collected with an esterase inhibitor (e.g., sodium fluoride) for biological matrices.- Maintain low temperatures (on ice or 4°C) throughout the entire sample preparation process.- Use aprotic solvents for extraction and reconstitution where possible.- Minimize the time between sample collection and analysis.
High and variable concentrations of DES in DES-DP samples. Inefficient inhibition of esterases or exposure to harsh pH conditions.- Verify the effectiveness of the esterase inhibitor used.- Buffer the sample to a neutral or slightly acidic pH (around 6-7) if compatible with the extraction method.- Avoid strong acids or bases during extraction and cleanup steps.
Inconsistent results between replicate samples. Incomplete homogenization of the sample or variable degradation across samples.- Ensure thorough homogenization of tissue samples at low temperatures.- Standardize the timing of each step in the sample preparation protocol to ensure uniformity.- Prepare samples in small batches to minimize the time each sample is exposed to potentially degrading conditions.
Appearance of unknown peaks in the chromatogram. Formation of degradation products other than DES or interaction with matrix components.- Conduct forced degradation studies (acid, base, oxidation, heat, light) on a DES-DP standard to identify potential degradation products.- Optimize the chromatographic method to separate DES-DP from all potential interferences.- Re-evaluate the sample cleanup procedure to remove interfering matrix components.

Quantitative Data on DES-DP Stability

Table 1: Qualitative Stability of this compound (DES-DP) under Various Conditions

Condition Parameter Expected Stability of DES-DP Primary Degradation Product
pH Acidic (pH < 4)LowDiethylstilbestrol (DES)
Neutral (pH 6-7)HighMinimal degradation
Alkaline (pH > 8)Very LowDiethylstilbestrol (DES)
Temperature 4°CHighMinimal degradation
Room Temperature (~25°C)ModerateDiethylstilbestrol (DES)
40°CLowDiethylstilbestrol (DES)
60°CVery LowDiethylstilbestrol (DES)
Biological Matrix Plasma (without inhibitor)Very LowDiethylstilbestrol (DES)
Plasma (with NaF)Moderate to High (short-term)Diethylstilbestrol (DES)
Solvent Aprotic (e.g., Acetonitrile)HighMinimal degradation
Protic (e.g., Methanol, Water)Moderate (pH dependent)Diethylstilbestrol (DES)

Experimental Protocols

Protocol 1: Extraction of DES-DP from Human Plasma

This protocol is designed to minimize the ex vivo hydrolysis of DES-DP in plasma samples.

  • Sample Collection: Collect whole blood in tubes containing sodium fluoride and potassium oxalate.

  • Plasma Separation: Centrifuge the blood at 2000 x g for 10 minutes at 4°C. Immediately transfer the plasma to clean polypropylene (B1209903) tubes.

  • Protein Precipitation and Extraction:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex for 30 seconds to precipitate the proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation (if necessary): If concentration is required, evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

Protocol 2: Stability Testing of DES-DP in Solution (Forced Degradation)

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of DES-DP.

  • Stock Solution Preparation: Prepare a stock solution of DES-DP in acetonitrile (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate at room temperature for a defined period (e.g., 5, 15, 30, 60 minutes).

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.

    • Incubate at room temperature for a defined period, protected from light.

    • Analyze aliquots at different time points.

  • Thermal Degradation:

    • Dilute the stock solution with a neutral solvent (e.g., acetonitrile/water 50:50).

    • Incubate at a high temperature (e.g., 80°C) for a defined period.

    • Analyze aliquots at different time points.

  • Photodegradation:

    • Expose a solution of DES-DP (100 µg/mL in a neutral solvent) to a photostability chamber (ICH Q1B guidelines).

    • Analyze aliquots at different time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining DES-DP and the formation of degradation products.

Visualizations

DES_DP_Degradation_Pathway cluster_conditions Degradation Conditions DES_DP This compound (DES-DP) DES_MP Diethylstilbestrol monopropionate (Intermediate) DES_DP->DES_MP Hydrolysis of first ester group DES Diethylstilbestrol (DES) DES_MP->DES Hydrolysis of second ester group Acid Acidic pH Acid->DES_DP Base Alkaline pH Base->DES_DP Enzymes Esterases Enzymes->DES_DP Heat Heat Heat->DES_DP Accelerates hydrolysis

Caption: Primary degradation pathway of this compound (DES-DP) via hydrolysis.

Sample_Prep_Workflow Start Start: Biological Sample (e.g., Blood) Collection 1. Sample Collection (with Esterase Inhibitor, e.g., NaF) Start->Collection Centrifugation 2. Centrifugation (Low Temperature, e.g., 4°C) Collection->Centrifugation Plasma Plasma Centrifugation->Plasma Extraction 3. Protein Precipitation & LLE/SPE (Ice-cold solvent) Plasma->Extraction Evaporation 4. Solvent Evaporation (Low Temperature, N2 stream) Extraction->Evaporation Reconstitution 5. Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis 6. HPLC/LC-MS Analysis Reconstitution->Analysis

Cell culture media considerations for Diethylstilbestrol dipropionate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethylstilbestrol (B1670540) dipropionate (DES-DP) in cell culture.

Troubleshooting Guide

Unexpected results in DES-DP experiments can often be traced back to the cell culture medium. This guide addresses common issues related to media components.

ProblemPotential CauseRecommended Solution
High background estrogenic activity in control groups 1. Phenol (B47542) red in the medium is acting as a weak estrogen mimic.[1][2] 2. Fetal Bovine Serum (FBS) contains endogenous steroid hormones.1. Switch to a phenol red-free formulation of your basal medium.[3] 2. Use charcoal-stripped FBS to remove steroid hormones and other lipophilic molecules.[4][5]
Inconsistent or non-reproducible results between experiments 1. Lot-to-lot variability in standard FBS, leading to different levels of endogenous hormones.[6] 2. Variability in the efficiency of charcoal-stripping of serum.[7]1. Use a single, large batch of charcoal-stripped FBS for the entire set of experiments. 2. Qualify each new lot of charcoal-stripped FBS to ensure consistent hormone depletion.[7]
Poor cell growth or viability in hormone-depleted media 1. Removal of essential growth factors and lipids during the charcoal-stripping process.[4][8] 2. The specific cell line may require some level of hormonal stimulation for optimal health.1. Supplement the medium with defined growth factors or use a serum-free medium formulation.[9][10] 2. Titrate a minimal amount of a synthetic estrogen or use a less stringently stripped serum if the experimental design allows.
Unexpected cellular responses to DES-DP The chosen basal medium (e.g., DMEM, RPMI-1640) may contain components that interact with the experimental compound or signaling pathway.Review the specific formulation of your basal medium and consider if any components could interfere with your assay. It may be necessary to test different basal media.
Difficulty in purifying proteins of interest High concentration of proteins in serum-supplemented media can interfere with downstream applications.[6]Consider using a serum-free medium, which has a lower protein concentration and simplifies protein purification.[6][9]

Frequently Asked Questions (FAQs)

Q1: Is it absolutely necessary to use phenol red-free medium for my DES-DP experiments?

A1: Yes, for studies involving estrogen-responsive cells, it is highly recommended to use a phenol red-free medium. Phenol red, a common pH indicator in cell culture media, has a chemical structure that allows it to act as a weak estrogen agonist.[2] This can lead to stimulation of estrogen receptors, increased baseline cell proliferation in hormone-responsive cells like MCF-7, and can mask the true effects of your experimental compound, DES-DP.[1][2] Using a phenol red-free formulation eliminates this confounding variable, leading to more accurate and reliable data.[3]

Q2: What is charcoal-stripped serum and why is it important for hormone studies?

A2: Charcoal-stripped serum, typically Fetal Bovine Serum (FBS), has been treated with activated charcoal to remove various non-polar, lipophilic molecules.[5] This process effectively depletes the serum of endogenous steroid hormones, including estrogens and androgens, as well as some growth factors and cytokines.[4][5] For experiments with DES-DP, which is a potent synthetic estrogen, it is crucial to use charcoal-stripped serum to create a hormone-depleted baseline.[11] This ensures that the observed cellular responses are due to the addition of DES-DP and not from confounding hormones present in standard FBS.

Q3: Can I use a serum-free medium for my DES-DP experiments?

A3: Yes, using a serum-free medium (SFM) is an excellent alternative to serum-supplemented media. SFMs are chemically defined and do not contain the high variability and unknown components of FBS.[6][12] This increases consistency between experiments.[9] Since SFMs are devoid of animal serum, they are also free of confounding endogenous hormones, eliminating the need for charcoal stripping.[13] However, you may need to ensure that the specific SFM formulation supports the healthy growth of your cell line, as some cells are more challenging to culture without serum.[13]

Q4: Which basal medium (e.g., DMEM, RPMI-1640, DMEM/F-12) should I choose?

A4: The choice of basal medium depends on the specific requirements of your cell line. DMEM (Dulbecco's Modified Eagle Medium) is a common choice for many adherent cell lines, including COS-7 and some cancer cell lines.[14] DMEM/F-12 is a more complex medium that supports the growth of a wider range of cells and is often used in serum-free formulations.[15] For instance, it has been used for culturing MCF-7 cells in studies involving DES.[15] RPMI-1640 is often used for suspension cells.[16] It is best to consult the literature for your specific cell line or the recommendations from the cell bank from which it was obtained. The key consideration for DES-DP experiments is to obtain a phenol red-free version of the chosen basal medium.

Q5: Are there any other media components I should be aware of?

A5: Beyond phenol red and serum-hormones, be mindful of any supplements you add to your media. Some growth factors or other additives could potentially activate pathways that cross-talk with the estrogen signaling pathway. Always maintain a consistent and well-defined media formulation throughout your experiments to ensure reproducibility.

Experimental Protocols

Protocol for Preparation of Complete Cell Culture Medium for DES-DP Experiments

This protocol describes the preparation of 500 mL of complete culture medium suitable for experiments with estrogen-responsive cells and DES-DP, using a powdered basal medium, charcoal-stripped FBS, and other common supplements.

Materials:

  • Powdered, phenol red-free basal medium (e.g., DMEM)

  • High-purity, cell culture grade water

  • Sodium bicarbonate (NaHCO₃)

  • Charcoal-Stripped Fetal Bovine Serum (CS-FBS)

  • L-glutamine solution (if not already in the powdered medium)

  • Penicillin-Streptomycin solution (100X)

  • 1 N HCl and 1 N NaOH for pH adjustment

  • Sterile 500 mL graduated cylinder and storage bottles

  • Stir plate and sterile magnetic stir bar

  • 0.22 µm sterile filter unit

Methodology:

  • Reconstitution of Powdered Medium:

    • In a sterile environment (e.g., a laminar flow hood), add approximately 450 mL of cell culture grade water to a sterile mixing container with a magnetic stir bar.[17]

    • Slowly add the entire contents of the powdered medium packet to the water while stirring gently to avoid clumping.[18] Do not heat the water.[17]

    • Rinse the inside of the packet with a small amount of the water from the container to ensure all the powder is transferred.[17] Continue stirring until the powder is completely dissolved.

  • Addition of Sodium Bicarbonate:

    • Add the amount of sodium bicarbonate specified by the medium manufacturer's instructions. For standard DMEM, this is typically 3.7 g/L.[17] Stir until fully dissolved.

  • pH Adjustment:

    • Check the pH of the solution. It should be adjusted to 0.2-0.3 units below the desired final pH (typically 7.2-7.4), as filtration can slightly increase the pH.[17][18]

    • Slowly add 1 N HCl to lower the pH or 1 N NaOH to raise the pH, while continuously monitoring and stirring.

  • Bringing to Final Volume:

    • Once the pH is correct, add cell culture grade water to bring the total volume to 500 mL.[17]

  • Sterilization:

    • Sterilize the medium immediately by passing it through a 0.22 µm filter unit into a sterile storage bottle.[17] Use positive pressure or a vacuum system designed for cell culture filtration.

  • Supplementation (Aseptic Technique):

    • To the 500 mL of sterile, phenol red-free basal medium, aseptically add the following components:

      • Charcoal-Stripped FBS: For a 10% final concentration, add 55.6 mL of CS-FBS. (Note: This will slightly increase the final volume. For precise 10% v/v in a final 500mL, you would start with 450mL of basal media and add 50mL of serum).

      • L-Glutamine: If required, add to a final concentration of 2-4 mM.

      • Penicillin-Streptomycin: For a 1X final concentration, add 5 mL of a 100X stock solution.

    • Gently swirl the bottle to mix all components.

  • Labeling and Storage:

    • Label the bottle clearly with the medium name, date of preparation, and a list of all supplements.

    • Store the complete medium at 2-8°C, protected from light. Use within 2-4 weeks for optimal performance.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Media Selection cluster_1 Phase 2: Experiment Execution start Start: Plan DES-DP Experiment q_cell_type Is the cell line hormone-responsive (e.g., MCF-7)? start->q_cell_type select_prf Select Phenol Red-Free Basal Medium (e.g., DMEM, DMEM/F-12) q_cell_type->select_prf Yes q_cell_type->select_prf No (Best Practice) q_serum Does the experiment require serum? select_prf->q_serum select_cs_fbs Use Charcoal-Stripped FBS (CS-FBS) q_serum->select_cs_fbs Yes select_sfm Use a defined Serum-Free Medium (SFM) q_serum->select_sfm No prepare_media Prepare and Supplement Complete Medium select_cs_fbs->prepare_media select_sfm->prepare_media culture_cells Culture cells in prepared medium prepare_media->culture_cells add_des Add DES-DP at desired concentrations culture_cells->add_des assay Perform experimental assay (e.g., proliferation, gene expression) add_des->assay end Analyze and Interpret Results assay->end

Caption: Workflow for selecting cell culture media for DES-DP experiments.

Signaling Pathway Interference

G cluster_0 Extracellular Environment (Cell Culture Medium) cluster_1 Intracellular Signaling des DES-DP (Experimental Compound) er Estrogen Receptor (ER) des->er phenol_red Phenol Red (Media Component) phenol_red->er Interference serum_hormones Endogenous Hormones (from non-stripped serum) serum_hormones->er Interference nucleus Nucleus er->nucleus ere Estrogen Response Element (ERE) on DNA transcription Gene Transcription ere->transcription response Cellular Response (e.g., Proliferation) transcription->response

Caption: Interference of media components with the estrogen signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Diethylstilbestrol Dipropionate and Diethylstilbestrol Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic estrogens, both Diethylstilbestrol (B1670540) (DES) and its dipropionate ester, Diethylstilbestrol dipropionate (DESDP), have historically been utilized for their potent estrogenic effects. This guide provides a comparative study of their efficacy, supported by available experimental data, for researchers, scientists, and drug development professionals. While direct comparative clinical trials are scarce, this document synthesizes existing knowledge on their pharmacokinetics, mechanism of action, and clinical observations to draw a comparative picture.

Data Presentation: A Side-by-Side Look at Pharmacokinetics and Efficacy

Understanding the fundamental differences in how the body processes these two compounds is crucial to comparing their efficacy. DESDP is a prodrug of DES, meaning it is converted into DES within the body. This structural difference primarily affects the rate of absorption and, consequently, the onset and duration of action.

ParameterDiethylstilbestrol (DES)This compound (DESDP)Source(s)
Pharmacokinetics
Absorption Well-absorbed when taken orally.More slowly absorbed than DES.[1][1][2]
Metabolism Metabolized in the liver to active and inactive metabolites.Hydrolyzed in the body to the active form, Diethylstilbestrol.[3]
Half-life (t½) Approximately 24 hours, with a biphasic elimination showing one phase of about 1 hour and another of about a day.Data on the specific half-life of the dipropionate ester is not readily available; however, as a prodrug, its effective duration of action is influenced by the slow conversion to DES.[4]
Peak Plasma Concentration (Cmax) For a 2.0 mg oral capsule, Cmax is approximately 3.4 ± 1.93 ng/mL.Specific Cmax values for DESDP are not well-documented in comparative studies. The slower absorption profile suggests a lower and delayed Cmax compared to an equivalent dose of DES.[5]
Area Under the Curve (AUC) For a 2.0 mg oral capsule, AUC from time 0 to the last measurable concentration (AUC0-t) is reported in the context of comparative bioavailability studies.Data is not available for a direct comparison.[5]
Bioavailability Well-absorbed orally.Slower absorption suggests a potentially prolonged but possibly lower peak bioavailability of the active DES moiety compared to direct administration of DES.[2]
Clinical Efficacy
Prostate Cancer Effective in inducing subjective improvement in bone pain and urinary symptoms in patients with prostatic adenocarcinoma. Doses of 1-3 mg daily have been used, showing efficacy equivalent to orchiectomy but with cardiovascular side effects.[6][7]Also demonstrated clinical improvement in patients with carcinoma of the prostate gland, leading to relief of pain and urinary symptoms.[8][6][7][8]
Breast Cancer Has been used in the treatment of postmenopausal women with advanced breast cancer, with regression rates being dose-dependent.[3][9]While DES has been studied, specific clinical trial data on the efficacy of DESDP in breast cancer is limited in the available literature.[3][9]

Mechanism of Action: The Estrogen Receptor Signaling Pathway

Both Diethylstilbestrol and its dipropionate ester, upon conversion to DES, exert their effects by acting as potent agonists of the estrogen receptors (ERα and ERβ). The binding of DES to these receptors initiates a cascade of molecular events that modulate gene expression in estrogen-responsive tissues.

The primary mechanism involves the following steps:

  • Binding: DES binds to estrogen receptors located in the cytoplasm of target cells.

  • Dimerization and Translocation: Upon binding, the receptor-ligand complex forms dimers and translocates to the cell nucleus.

  • DNA Interaction: In the nucleus, the complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.

  • Gene Transcription: This binding initiates the transcription of various genes, leading to the physiological and pharmacological effects of estrogen.

There is also evidence for a "membrane-initiated steroid signaling" pathway where estrogen receptors at the plasma membrane can rapidly activate intracellular signaling cascades.[8][10]

Experimental Protocols: Assessing Estrogenic Activity

To quantitatively assess and compare the estrogenic efficacy of compounds like DES and DESDP, standardized in vivo bioassays are employed. The Uterotrophic Bioassay in rodents is a widely accepted method for this purpose.

Rodent Uterotrophic Bioassay (OECD Test Guideline 440)

This assay is designed to detect the estrogenic activity of a substance by measuring the increase in the weight of the uterus in immature or ovariectomized female rodents.

Objective: To determine the estrogenic potential of a test chemical by assessing its ability to induce a uterotrophic response.

Animals: Immature female rats (weaned but not yet pubertal) or young adult ovariectomized female rats. The absence of endogenous estrogen production in these models makes the uterus highly sensitive to external estrogenic compounds.[11][12][13]

Procedure:

  • Animal Preparation: Animals are acclimatized to laboratory conditions. For the ovariectomized model, surgery is performed, and a sufficient period is allowed for uterine regression.

  • Dosing: The test substance (e.g., DES or DESDP) is administered daily for three consecutive days via oral gavage or subcutaneous injection. At least two dose levels are used, along with a vehicle control group. A positive control group receiving a known estrogen, such as ethinyl estradiol, is also included to validate the assay.[12]

  • Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.[12]

  • Uterine Weight Measurement: The uterus is carefully dissected, trimmed of any adhering fat and mesentery, and weighed. Both wet and blotted uterine weights are recorded.[12]

  • Data Analysis: The mean uterine weights of the treated groups are statistically compared to the mean uterine weight of the vehicle control group. A statistically significant increase in uterine weight in a dose-responsive manner is considered a positive indication of estrogenic activity.[12]

Endpoint: The primary endpoint is a statistically significant increase in uterine weight (uterotrophic response).[13]

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the key pathways and workflows.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DES Diethylstilbestrol (DES) ER Estrogen Receptor (ERα/β) DES->ER Binding DES_ER_complex DES-ER Complex ER->DES_ER_complex DES_ER_complex_dimer Dimerized DES-ER Complex DES_ER_complex->DES_ER_complex_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) on DNA Transcription Gene Transcription ERE->Transcription Initiation DES_ER_complex_dimer->ERE Binding

Estrogen Signaling Pathway for Diethylstilbestrol.

Prodrug_Activation_and_Action DESDP This compound (DESDP) (Administered) Hydrolysis In vivo Hydrolysis (Slower Absorption) DESDP->Hydrolysis DES Diethylstilbestrol (DES) (Active Form) Hydrolysis->DES ER_Binding Binds to Estrogen Receptors DES->ER_Binding Response Pharmacological Response ER_Binding->Response

Prodrug activation of DESDP to DES.

Uterotrophic_Assay_Workflow start Start: Immature or Ovariectomized Rodents dosing Daily Dosing (3 days) - Vehicle Control - Test Compound (DES/DESDP) - Positive Control (e.g., Ethinyl Estradiol) start->dosing necropsy Necropsy (24h after last dose) dosing->necropsy weighing Uterus Dissection and Weighing necropsy->weighing analysis Statistical Analysis: Compare Uterine Weights to Control weighing->analysis end Conclusion: Estrogenic Activity Assessment analysis->end

Workflow of the Rodent Uterotrophic Bioassay.

References

A Comparative Guide to the Estrogenic Potency of Estradiol and Diethylstilbestrol Dipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the estrogenic potency of the endogenous estrogen, 17β-estradiol, and the synthetic nonsteroidal estrogen, Diethylstilbestrol (B1670540) dipropionate. Diethylstilbestrol dipropionate is a prodrug that is hydrolyzed in the body to its active form, Diethylstilbestrol (DES). Therefore, this comparison will focus on the biological activity of Estradiol (B170435) and DES. The information presented is supported by experimental data from in vitro and in vivo studies to assist researchers in understanding their relative potencies and mechanisms of action.

Mechanism of Action

Both Estradiol and Diethylstilbestrol exert their estrogenic effects by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ.[1] These receptors are ligand-activated transcription factors that, upon binding to an agonist, undergo a conformational change, dimerize, and translocate to the nucleus.[1] The activated receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription and leading to the physiological effects associated with estrogens.[1]

While both compounds act as ER agonists, Diethylstilbestrol has been shown to be a particularly potent synthetic estrogen.[1]

Quantitative Comparison of Estrogenic Potency

The following tables summarize key quantitative data from various experimental assays comparing the estrogenic potency of Estradiol and Diethylstilbestrol.

Table 1: Estrogen Receptor Binding Affinity

CompoundReceptorRelative Binding Affinity (RBA) % (Estradiol = 100%)Reference
DiethylstilbestrolERα~468%[2]
DiethylstilbestrolERβ~295%[2]
DiethylstilbestrolNuclear ER245 ± 36%[3]

Note: Relative Binding Affinity (RBA) is a measure of a compound's ability to displace a radiolabeled ligand from the estrogen receptor, relative to Estradiol.

Table 2: In Vitro Potency (MCF-7 Cell Proliferation Assay - E-Screen)

CompoundEC50 (Concentration for 50% maximal effect)Relative Potency (Estradiol = 1)Reference
DiethylstilbestrolLower than Estradiol2.5[4]

Note: The E-Screen assay measures the proliferative effect of estrogens on the ER-positive human breast cancer cell line, MCF-7.

Table 3: In Vivo Potency (Uterotrophic Bioassay)

CompoundAssay EndpointRelative PotencyReference
DiethylstilbestrolUterine weight increase in immature rodentsMore potent than Estradiol[5][6]

Note: The uterotrophic bioassay is a standard in vivo test for estrogenic activity, measuring the increase in uterine weight in response to estrogen administration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Estrogen Receptor (ER) Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor in comparison to a radiolabeled form of estradiol.

Methodology:

  • Preparation of Uterine Cytosol: Uteri from immature female rats are homogenized in a buffer solution to release the cytosolic fraction containing the estrogen receptors. The homogenate is then centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol) is collected.

  • Competitive Binding Incubation: A fixed concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) is incubated with an aliquot of the uterine cytosol. Increasing concentrations of the unlabeled test compound (e.g., Diethylstilbestrol) or unlabeled estradiol (as a reference) are added to compete with the radiolabeled estradiol for binding to the ER.

  • Separation of Bound and Free Ligand: After incubation, the mixture is treated with a slurry of hydroxylapatite (HAP), which binds the receptor-ligand complexes. The HAP is then washed to remove any unbound radiolabeled estradiol.

  • Quantification: The amount of radioactivity bound to the HAP (and thus to the ER) is measured using liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of specifically bound radiolabeled estradiol against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand, is determined from this curve. The Relative Binding Affinity (RBA) is then calculated using the formula: (IC50 of Estradiol / IC50 of Test Compound) x 100.

MCF-7 Cell Proliferation (E-Screen) Assay

Objective: To assess the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-responsive MCF-7 human breast cancer cells.

Methodology:

  • Cell Culture Preparation: MCF-7 cells are cultured in a growth medium. Prior to the assay, the cells are deprived of estrogens by culturing them in a medium containing charcoal-dextran-stripped fetal bovine serum, which removes endogenous steroids.

  • Cell Seeding: A known number of estrogen-deprived MCF-7 cells are seeded into the wells of a multi-well plate.

  • Treatment: The cells are then exposed to various concentrations of the test compound (e.g., Diethylstilbestrol) or Estradiol (as a positive control). A vehicle control (the solvent used to dissolve the compounds) is also included.

  • Incubation: The plates are incubated for a period of 6 days to allow for cell proliferation in response to the estrogenic stimulus.

  • Quantification of Cell Proliferation: After the incubation period, the number of cells in each well is determined. This can be done by various methods, such as direct cell counting, or more commonly, by using a colorimetric assay like the sulforhodamine B (SRB) assay, which stains total cellular protein.

  • Data Analysis: The increase in cell number (proliferation) is plotted against the concentration of the test compound. The EC50 value, representing the concentration that produces 50% of the maximum proliferative response, is calculated to determine the potency of the compound.

In Vivo Uterotrophic Bioassay

Objective: To evaluate the estrogenic activity of a substance by measuring its effect on the uterine weight of immature or ovariectomized female rodents.

Methodology:

  • Animal Model: Immature female rats (e.g., 21-25 days old) are used. These animals have low endogenous estrogen levels, making their uteri sensitive to exogenous estrogens.

  • Dosing: The animals are divided into groups and administered the test compound (e.g., this compound) or Estradiol (as a positive control) daily for three consecutive days. A vehicle control group receives only the administration vehicle. Dosing is typically done via oral gavage or subcutaneous injection.

  • Necropsy and Uterine Weight Measurement: Approximately 24 hours after the last dose, the animals are euthanized. The uteri are carefully dissected, trimmed of any adjoining tissue and fat, and the luminal fluid is blotted. The wet weight of the uterus is then recorded.

  • Data Analysis: The mean uterine weight for each treatment group is calculated and compared to the mean uterine weight of the vehicle control group. A statistically significant increase in uterine weight is indicative of estrogenic activity. The relative potency of the test compound can be determined by comparing the dose required to produce a specific increase in uterine weight to that of Estradiol.

Visualizations

Signaling Pathway

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estradiol or Diethylstilbestrol ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binding ER_HSP Inactive ER-HSP Complex ER->ER_HSP ER_Estrogen Activated ER-Ligand Complex ER->ER_Estrogen Conformational Change HSP Heat Shock Proteins HSP->ER_HSP Dimer Dimerized Receptor Complex ER_Estrogen->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Nuclear Translocation and DNA Binding Transcription Modulation of Gene Transcription ERE->Transcription Response Cellular Response Transcription->Response

Caption: Classical estrogen signaling pathway activated by Estradiol and Diethylstilbestrol.

Experimental Workflow: Uterotrophic Bioassay

Uterotrophic_Bioassay_Workflow start Start: Immature Female Rodents dosing Daily Dosing for 3 Days (Vehicle, Estradiol, or DES dipropionate) start->dosing wait 24h After Last Dose dosing->wait necropsy Euthanasia and Uterine Dissection wait->necropsy weighing Uterine Weighing (Wet Weight) necropsy->weighing analysis Data Analysis: Compare Mean Uterine Weights weighing->analysis end Conclusion: Estrogenic Potency analysis->end

References

Unraveling the Genomic Signatures of Xenoestrogens: A Comparative Analysis of Diethylstilbestrol Dipropionate and Other Endocrine Disruptors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the transcriptomic landscapes sculpted by Diethylstilbestrol (B1670540) dipropionate (DES-dp) and other prominent xenoestrogens reveals both shared and distinct molecular fingerprints. This guide offers a comparative analysis of their impact on gene expression, providing researchers, scientists, and drug development professionals with essential data to navigate the complex signaling pathways and experimental considerations in the study of endocrine-disrupting chemicals (EDCs).

The synthetic estrogen Diethylstilbestrol (DES), and its dipropionate form, have been the subject of extensive research due to their potent endocrine-disrupting capabilities. Understanding how its gene expression profile compares to other prevalent xenoestrogens, such as Bisphenol A (BPA) and Genistein (GEN), is crucial for assessing their relative risks and mechanisms of action. This comparison synthesizes available experimental data to illuminate the nuanced genomic responses elicited by these compounds.

Comparative Analysis of Gene Expression Changes

To quantify and compare the impact of DES-dp and other xenoestrogens on the transcriptome, data from various studies have been compiled. The following tables summarize the observed changes in gene expression in response to these compounds in different experimental models.

A study on immature rat uteri provides a broad overview of the transcriptomic impact of several EDCs. The data indicates the percentage of genes on a microarray (7636 genes total) that exhibited a greater than two-fold change in expression following treatment.

Table 1: Percentage of Genes with >2-fold Expression Change in Immature Rat Uterus [1]

CompoundPercentage of Genes with >2-fold Expression Change
Estradiol (E2)7.42%
Diethylstilbestrol (DES)9.01%
Octyl-phenol (OP)8.81%
Nonyl-phenol (NP)9.51%
Bisphenol-A (BPA)8.26%
Genistein9.97%

Further detailed analysis from studies on specific genes in the human breast cancer cell line MCF-7 reveals more direct comparisons between DES and BPA.

Table 2: Fold Change in Expression of Specific Genes in MCF-7 Cells

GeneCompoundFold Change in mRNA ExpressionReference
EZH2Diethylstilbestrol (DES)~3-fold increase[2]
EZH2Bisphenol-A (BPA)~2-fold increase[2]
HOTAIRDiethylstilbestrol (DES) (10 nM)~6-fold increase[3]
HOTAIRBisphenol-A (BPA) (100 nM)~6-fold increase[3]

These data highlight that while different xenoestrogens can affect the same genes, the magnitude of this effect can vary. Both DES and BPA, for instance, upregulate the expression of EZH2 and HOTAIR, genes associated with epigenetic regulation and cancer progression.[2][3]

Key Signaling Pathways Activated by Xenoestrogens

Xenoestrogens exert their effects through a variety of signaling pathways. While the classical genomic pathway involves binding to nuclear estrogen receptors (ERs) and directly modulating gene transcription, non-genomic pathways, which are initiated at the cell membrane, also play a critical role. These rapid signaling cascades can influence a range of cellular processes.

The following diagram illustrates a generalized model of both genomic and non-genomic estrogenic signaling that can be activated by xenoestrogens like DES-dp.

Xenoestrogen Signaling Pathways cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xenoestrogen Xenoestrogen (e.g., DES-dp, BPA) mER Membrane ER (mER) Xenoestrogen->mER Non-Genomic Pathway nER Nuclear ER (nER) Xenoestrogen->nER Genomic Pathway PI3K_AKT PI3K/AKT Pathway mER->PI3K_AKT MAPK_ERK MAPK/ERK Pathway mER->MAPK_ERK PI3K_AKT->nER Modulation MAPK_ERK->nER Modulation ERE Estrogen Response Element (ERE) nER->ERE Binding GeneExpression Altered Gene Expression ERE->GeneExpression Experimental Workflow for Xenoestrogen Gene Expression Analysis start Start: Cell Culture or Animal Model exposure Exposure to Xenoestrogens (e.g., DES-dp, BPA, Control) start->exposure rna_extraction RNA Extraction and Quality Control exposure->rna_extraction library_prep Library Preparation (for RNA-seq) or cDNA Labeling (for Microarray) rna_extraction->library_prep sequencing_hybridization Sequencing (RNA-seq) or Hybridization (Microarray) library_prep->sequencing_hybridization data_analysis Bioinformatic Analysis: - Read Mapping/Alignment - Normalization - Differential Gene Expression Analysis sequencing_hybridization->data_analysis pathway_analysis Pathway and Functional Enrichment Analysis data_analysis->pathway_analysis validation Validation of Key Genes (e.g., qRT-PCR, Western Blot) pathway_analysis->validation end End: Comparative Gene Expression Profiles validation->end

References

Validation of an immunoassay for the specific detection of Diethylstilbestrol dipropionate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Diethylstilbestrol (B1670540) dipropionate (DES-DP) is a synthetic, non-steroidal estrogen prodrug. In biological systems, it is rapidly hydrolyzed into its active form, Diethylstilbestrol (DES). Due to the carcinogenic and endocrine-disrupting effects of DES, its detection in food products, environmental samples, and clinical specimens is of high importance. Immunoassays developed for this purpose are designed to detect the biologically active DES molecule. This guide provides a detailed validation comparison of a common immunoassay method for DES detection against the gold-standard analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While the target of this guide is the detection of the active compound, it is crucial to understand its relationship with the prodrug DES-DP, as the presence of DES can indicate the original presence of DES-DP.

Relationship Between DES-Dipropionate and DES

DES-DP is converted to DES through the hydrolysis of its two propionate (B1217596) ester groups. This conversion is the basis for detection, as antibodies are typically raised against the core DES structure.

G cluster_0 Chemical Conversion DES_DP Diethylstilbestrol Dipropionate (Prodrug) Hydrolysis Hydrolysis (e.g., esterase activity) DES_DP->Hydrolysis Step 1 DES Diethylstilbestrol (DES) (Active Analyte) Hydrolysis->DES Step 2

Caption: Conversion of DES-Dipropionate to its active form, DES.

Immunoassay Experimental Protocol: Indirect Competitive ELISA

The most common immunoassay format for small molecules like DES is the indirect competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA). This protocol is based on methodologies developed for the sensitive detection of DES.

1. Reagent and Sample Preparation:

  • Coating Antigen Synthesis: A DES derivative, such as Diethylstilbestrol-mono-carboxypropyl-ether (DES-MCPE), is conjugated to a carrier protein like Ovalbumin (OVA) to create the coating antigen.

  • Antibody Production: Polyclonal or monoclonal antibodies are produced by immunizing animals (e.g., rabbits or mice) with a DES hapten conjugated to an immunogenic carrier protein like Bovine Serum Albumin (BSA).

  • Sample Preparation: Tissue samples are homogenized, extracted with an organic solvent (e.g., ethyl acetate), and the solvent is evaporated. The residue is then redissolved in the assay buffer. Urine samples may be used directly after appropriate dilution.

2. ELISA Procedure:

  • Coating: Microtiter plates are coated with the DES-OVA coating antigen (e.g., 100 µL/well of 1 µg/mL solution) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with a washing buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Non-specific binding sites are blocked by adding 200 µL/well of a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at 37°C.

  • Competitive Reaction: 50 µL of the standard DES solution or the prepared sample extract is added to each well, followed by 50 µL of the anti-DES antibody solution. The plate is then incubated for 1 hour at 37°C. During this step, free DES in the sample competes with the DES-OVA on the plate for binding to the limited amount of antibody.

  • Secondary Antibody Incubation: After another washing step, 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-Goat Anti-Rabbit IgG) is added to each well and incubated for 1 hour at 37°C.

  • Substrate Reaction: Following a final wash, 100 µL of a substrate solution (e.g., TMB) is added. The plate is incubated in the dark for 15-30 minutes at room temperature.

  • Stopping and Reading: The reaction is stopped by adding 50 µL of a stop solution (e.g., 2M H₂SO₄). The optical density is measured at 450 nm using a microplate reader. The concentration of DES in the sample is inversely proportional to the signal intensity.

G cluster_workflow Indirect Competitive ELISA Workflow start Start coat Coat Plate with DES-OVA Antigen start->coat wash1 Wash Plate coat->wash1 block Block Non-Specific Sites wash1->block wash2 Wash Plate block->wash2 add_sample Add Sample/Standard and Anti-DES Antibody wash2->add_sample incubate1 Incubate (Competitive Binding) add_sample->incubate1 wash3 Wash Plate incubate1->wash3 add_secondary Add HRP-Conjugated Secondary Antibody wash3->add_secondary incubate2 Incubate add_secondary->incubate2 wash4 Wash Plate incubate2->wash4 add_substrate Add TMB Substrate wash4->add_substrate incubate3 Incubate (Color Development) add_substrate->incubate3 stop Add Stop Solution incubate3->stop read Read Absorbance at 450 nm stop->read end End read->end

Caption: Workflow for the indirect competitive ELISA of DES.

Performance Data and Comparison

The performance of the immunoassay is evaluated based on its sensitivity, specificity, and accuracy, and compared with the highly specific and sensitive LC-MS/MS method.

Table 1: Performance Characteristics of a Validated DES Immunoassay
ParameterPerformance MetricSource
Assay Type Indirect Competitive ELISA[1]
Half-Maximal Inhibitory Concentration (IC₅₀) 2.4 ng/mL[1]
Limit of Detection (LOD) 0.07 ng/mL[1]
Calibration Range 0.2 to 30.5 ng/mL[1]
Cross-Reactivity (CR%)
Hexestrol3.4%[2]
Dienestrol<1.0%[2]
Estradiol<1.0%[2]
Sample Matrix Chicken Meat, Liver[1]
Recovery 70.1% to 103.1% (in various animal-derived foods)[2]

Note: Cross-reactivity data is often generated using monoclonal antibodies, which can offer high specificity. The values presented are representative of highly specific assays.

Table 2: Performance Characteristics of a Comparative LC-MS/MS Method
ParameterPerformance MetricSource
Method Type Liquid Chromatography-Tandem Mass Spectrometry[1]
Ion Pair for Quantification (m/z) 267.4 / 251.4[1]
Linearity (r²) > 0.99[1]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL (in human plasma)
Precision (%CV) ≤ 9.4%[3][4]
Sample Matrix Chicken Meat, Liver, Urine, Plasma[1][3][4]

Objective Comparison and Conclusion

Immunoassay (ELISA):

  • Advantages: Immunoassays are cost-effective, require less complex instrumentation, and are suitable for high-throughput screening of a large number of samples.[2] They offer high sensitivity and are excellent tools for initial screening to identify potentially positive samples.

  • Limitations: The primary limitation is potential cross-reactivity with structurally similar compounds.[5] While highly specific antibodies can be developed, the possibility of false positives from related molecules is higher than with mass spectrometry. Furthermore, immunoassays generally have lower precision and accuracy at very low concentrations compared to LC-MS/MS.[3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Advantages: LC-MS/MS is considered the gold-standard confirmatory method. It offers superior specificity by separating compounds chromatographically and identifying them based on their unique mass-to-charge ratio and fragmentation patterns. This virtually eliminates false positives. It also demonstrates high precision and accuracy across a wide range of concentrations.[3][4]

  • Limitations: The main drawbacks are the high cost of instrumentation, the need for highly skilled operators, and lower sample throughput compared to ELISA. Sample preparation can also be more complex and time-consuming.

The choice between an immunoassay and LC-MS/MS depends on the intended application. For the specific detection of DES (the active form of DES-DP), an indirect competitive ELISA serves as an excellent, rapid, and cost-effective screening tool. Its high sensitivity allows for the efficient monitoring of samples and identification of those requiring further testing. However, due to the potential for cross-reactivity, any positive results from an immunoassay should be confirmed using a more specific method like LC-MS/MS. LC-MS/MS remains the definitive method for unambiguous identification and accurate quantification of Diethylstilbestrol.

References

Unmasking Endocrine Activity: A Comparative Guide to Diethylstilbestrol Dipropionate Cross-Reactivity in Estrogen Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-reactivity of Diethylstilbestrol (B1670540) dipropionate (DES-DP) in estrogen receptor (ER) binding assays. Designed for researchers, scientists, and drug development professionals, this document delves into the binding affinities of the active metabolite of DES-DP, Diethylstilbestrol (DES), in comparison to the endogenous estrogen 17β-estradiol (E2). The information presented is supported by experimental data and detailed protocols to aid in the design and interpretation of ER binding studies.

Executive Summary

Diethylstilbestrol dipropionate (DES-DP) is a synthetic, nonsteroidal estrogen that functions as a prodrug, being hydrolyzed in the body to its active form, Diethylstilbestrol (DES).[1] It is the active metabolite, DES, that interacts with estrogen receptors (ERs) to elicit a physiological response.[2] This guide focuses on the cross-reactivity of DES with the two main estrogen receptor subtypes, ERα and ERβ, providing a comparative analysis against the primary endogenous estrogen, 17β-estradiol (E2). Experimental data consistently demonstrates that DES exhibits a high binding affinity for both ERα and ERβ, often exceeding that of E2.[3][4] This potent, non-selective binding profile underscores its powerful estrogenic activity.

Comparative Binding Affinity Data

The following table summarizes the quantitative data on the binding affinities of Diethylstilbestrol (DES) and 17β-estradiol (E2) for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The data is presented as Relative Binding Affinity (RBA), where the affinity of E2 is typically set to 100, and as IC50 or Kd values where available.

CompoundReceptorRelative Binding Affinity (RBA) (%)IC50 / Kd (nM)Reference(s)
Diethylstilbestrol (DES) ERα245 +/- 36-[3]
ERα468-[4]
ERβ295-[4]
ER (nuclear)200 - 300-[3]
ERαEC50: 0.18-[4]
ERβEC50: 0.06-[4]
17β-estradiol (E2) ERα100IC50: ~1-5[3]
ERβ100Kd: ~0.1-0.5

Note: RBA values can vary between studies depending on the specific assay conditions. The EC50 values represent the concentration required for 50% of the maximum biological response and indicate a preference for ERβ activation by DES despite high affinity for both receptors.[4]

Experimental Protocols

A fundamental method for assessing the cross-reactivity of a compound with estrogen receptors is the competitive binding assay. This assay measures the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to ERs.

Competitive Estrogen Receptor Binding Assay Protocol

1. Preparation of Materials:

  • Estrogen Receptors: Recombinant human ERα or ERβ, or cytosol preparations from estrogen-sensitive tissues (e.g., rat uterus).
  • Radioligand: [³H]-17β-estradiol.
  • Test Compound: Diethylstilbestrol (or other compounds of interest) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).
  • Assay Buffer: Tris-based buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol).
  • Separation Matrix: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.
  • Scintillation Cocktail and Vials.

2. Assay Procedure:

  • A constant concentration of ER and [³H]-17β-estradiol is incubated with increasing concentrations of the unlabeled test compound (competitor).
  • Total Binding: Tubes containing ER and [³H]-17β-estradiol without any competitor.
  • Non-specific Binding: Tubes containing ER, [³H]-17β-estradiol, and a high concentration of unlabeled 17β-estradiol to saturate all specific binding sites.
  • Competitive Binding: Tubes containing ER, [³H]-17β-estradiol, and varying concentrations of the test compound.
  • Incubate all tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

3. Separation of Bound and Free Radioligand:

  • Add the separation matrix (e.g., HAP slurry) to each tube to bind the receptor-ligand complexes.
  • Incubate for a short period (e.g., 15 minutes) with intermittent vortexing.
  • Centrifuge the tubes to pellet the separation matrix with the bound radioligand.
  • Carefully aspirate and discard the supernatant containing the free radioligand.
  • Wash the pellet with assay buffer to remove any remaining free radioligand.

4. Quantification:

  • Add scintillation cocktail to the pellets.
  • Measure the radioactivity in each tube using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific [³H]-17β-estradiol binding against the log concentration of the test compound.
  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
  • The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Visualizations

Estrogen Signaling Pathway

EstrogenSignaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) or Diethylstilbestrol (DES) ER Estrogen Receptor (ERα / ERβ) E2->ER Binding E2->ER HSP Heat Shock Proteins ER_dimer ER Dimer ER->ER_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding to DNA ER_dimer->ERE Transcription Gene Transcription ERE->Transcription Initiation mRNA mRNA Transcription->mRNA Production Protein Proteins mRNA->Protein Translation Response Cellular Response Protein->Response Leads to

Caption: Estrogen Signaling Pathway.

Competitive Binding Assay Workflow

CompetitiveBindingAssay ER Estrogen Receptor (ER) Incubation Incubation to Reach Equilibrium ER->Incubation Radioligand Radiolabeled Estrogen ([³H]-E2) Radioligand->Incubation Competitor Test Compound (e.g., DES) Competitor->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Analysis Data Analysis (IC50, RBA) Quantification->Analysis

Caption: Competitive Binding Assay Workflow.

References

A comparative analysis of the in vivo effects of Diethylstilbestrol dipropionate and Dienestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the in vivo effects of two potent synthetic nonsteroidal estrogens: Diethylstilbestrol (B1670540) dipropionate and Dienestrol. Both compounds have been subjects of extensive research due to their significant estrogenic activity and historical clinical use. This analysis delves into their comparative receptor binding affinities, in vivo estrogenic potency, pharmacokinetic profiles, and underlying signaling mechanisms, supported by experimental data and detailed protocols to inform future research and drug development.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of Dienestrol and Diethylstilbestrol (the active form of Diethylstilbestrol dipropionate) based on available experimental data. It is important to note that this compound is a prodrug that is metabolized in vivo to Diethylstilbestrol. Therefore, the biological activity is attributable to Diethylstilbestrol.

Parameter Dienestrol Diethylstilbestrol (DES) Reference Compound
Relative Binding Affinity (RBA) for ERα (%) ~223%[1]~468%[2]17β-Estradiol (100%)[2]
Relative Binding Affinity (RBA) for ERβ (%) ~404%[1]~295%[2]17β-Estradiol (100%)[2]
In Vivo Estrogenic Potency (Mouse Uterotrophic Bioassay) Less potent than DES[3][4]Highly potent[3][4]The order of estrogenicity is generally considered DES > α-dienestrol > β-dienestrol.[3][4]

Note: RBA values can vary between studies depending on the experimental conditions.

Pharmacokinetic Parameter Dienestrol This compound / Diethylstilbestrol (DES)
Bioavailability (Oral) Well-absorbed[3]Well-absorbed[3]
Metabolism Primarily hepatic[3]Primarily hepatic; this compound is hydrolyzed to the active form, Diethylstilbestrol.[5] DES is metabolized to Dienestrol as one of its pathways.[3]
Absorption Not specifiedThis compound is more slowly absorbed than DES.[5]
Elimination Half-life (DES) Not applicableApproximately 24 hours[6]

Signaling Pathways

Both this compound (acting through its active metabolite, Diethylstilbestrol) and Dienestrol are agonists of the estrogen receptors, ERα and ERβ.[3] Their primary mechanism of action involves binding to these intracellular receptors, which then translocate to the nucleus and modulate the transcription of target genes.[7] This classical genomic pathway underlies many of their physiological and pathological effects.

estrogen_signaling cluster_cell Target Cell cluster_nucleus DES_Dienestrol DES / Dienestrol ER Estrogen Receptor (ERα / ERβ) DES_Dienestrol->ER Binds to Complex Hormone-Receptor Complex ER->Complex Nucleus Nucleus Complex->Nucleus Translocates to ERE Estrogen Response Element (ERE) Complex->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Cellular_Response Cellular Response (e.g., proliferation, differentiation) mRNA->Cellular_Response Leads to

Classical estrogen signaling pathway activated by DES and Dienestrol.

Experimental Protocols

In Vivo Uterotrophic Bioassay

This is a standard assay to determine the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.[8][9][10]

Objective: To assess and compare the in vivo estrogenic potency of this compound and Dienestrol.

Animal Model: Immature (e.g., 21- to 22-day-old) or ovariectomized female rats or mice.

Procedure:

  • Animal Acclimation and Grouping: Animals are acclimated to the laboratory conditions and then randomly assigned to control and treatment groups.

  • Compound Preparation: this compound and Dienestrol are dissolved or suspended in a suitable vehicle (e.g., corn oil, olive oil).

  • Administration: The test compounds are administered daily for three to seven consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., 17β-estradiol) are included.

  • Monitoring: Body weights are recorded daily.

  • Necropsy and Uterine Weight Measurement: On the day after the final dose, the animals are euthanized. The uteri are carefully dissected, trimmed of fat and connective tissue, and weighed (both wet and blotted weight).

  • Data Analysis: The uterine weights of the treatment groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

uterotrophic_workflow start Start: Immature/Ovariectomized Rodents dosing Daily Dosing (3-7 days) - Vehicle - this compound - Dienestrol - Positive Control (e.g., Estradiol) start->dosing monitoring Daily Body Weight Monitoring dosing->monitoring euthanasia Euthanasia (Day after last dose) monitoring->euthanasia dissection Uterine Dissection and Weighing euthanasia->dissection analysis Data Analysis: Compare uterine weights to vehicle control dissection->analysis conclusion Conclusion: Assessment of Estrogenic Activity analysis->conclusion

Experimental workflow for the in vivo uterotrophic bioassay.

Comparative Analysis of In Vivo Effects

Estrogenic Potency: In vivo studies, primarily the uterotrophic bioassay, have consistently demonstrated that Diethylstilbestrol is a highly potent estrogen.[3][4] Dienestrol also exhibits significant estrogenic activity, though it is generally considered to be less potent than Diethylstilbestrol.[3][4] The slower absorption of this compound may result in a more sustained, but potentially less potent, estrogenic effect compared to an equivalent dose of Diethylstilbestrol administered directly.

Carcinogenicity and Toxicity: A significant distinction between these compounds lies in their long-term toxicity profiles. Diethylstilbestrol is a well-documented human carcinogen, with in utero exposure linked to an increased risk of clear-cell adenocarcinoma of the vagina and cervix in daughters, as well as other reproductive tract abnormalities and cancers in both sons and daughters.[7][11] Women who took DES during pregnancy also have an increased risk of breast cancer.[7] While Dienestrol is also considered to have the potential for estrogenic toxicity, the extensive documentation of severe and transgenerational adverse effects associated with DES is a critical consideration.

Developmental Effects: Prenatal exposure to DES in animal models has been shown to cause a range of developmental abnormalities in the reproductive tract of both male and female offspring.[1][12] These effects are mediated through the estrogen receptor and can have long-lasting and even transgenerational consequences.[1][12] Similar developmental toxicity is expected with Dienestrol due to its potent estrogenic activity, although it has been less extensively studied in this regard compared to DES.

Conclusion

Both this compound and Dienestrol are potent synthetic estrogens that exert their effects primarily through the activation of estrogen receptors. The available data indicates that Diethylstilbestrol generally exhibits a higher in vivo estrogenic potency compared to Dienestrol. The dipropionate ester of Diethylstilbestrol provides a slower absorption profile, which may influence its duration of action and potency in vivo.

The most critical difference for researchers and drug development professionals to consider is the extensive and severe long-term toxicity, including carcinogenicity and transgenerational effects, associated with Diethylstilbestrol. While Dienestrol also carries the risks inherent to potent estrogens, the wealth of data on the adverse effects of DES underscores the need for careful consideration and risk-benefit analysis in any research or therapeutic application of these compounds. This comparative guide serves as a foundational resource for making informed decisions regarding the use of this compound and Dienestrol in experimental and developmental settings.

References

Head-to-head comparison of Diethylstilbestrol dipropionate and Bisphenol A (BPA) in developmental toxicity studies

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals navigating the complexities of endocrine-disrupting chemicals.

This guide provides a comprehensive, data-driven comparison of the developmental toxicities of two prominent endocrine-disrupting chemicals (EDCs): Diethylstilbestrol (B1670540) dipropionate (DES-DP) and Bisphenol A (BPA). Both compounds have been the subject of extensive research due to their widespread exposure and potential to interfere with normal development by mimicking the actions of estrogen. This document synthesizes key findings from developmental toxicity studies, presents detailed experimental protocols, and visualizes the underlying signaling pathways to offer a clear and objective resource for the scientific community.

Executive Summary

Diethylstilbestrol (DES), a potent synthetic estrogen, and Bisphenol A (BPA), a high-production-volume chemical used in plastics, both exert developmental toxicity primarily through their interaction with estrogen receptors. While DES is a more potent estrogenic compound, both substances have been shown to cause a range of adverse developmental effects in animal studies, including impacts on the reproductive tract, fertility, and transgenerational effects. This guide will delve into the quantitative differences in their toxicological profiles, the methodologies used to assess these effects, and the molecular pathways they disrupt.

Data Presentation: Quantitative Developmental Toxicity

The following tables summarize key quantitative data from developmental toxicity studies on DES-DP and BPA. These values are primarily derived from studies in rodents, which are standard models for assessing developmental and reproductive toxicity.

Table 1: Comparative Developmental Toxicity Endpoints

EndpointDiethylstilbestrol (DES)Bisphenol A (BPA)Species/Study Type
No-Observed-Adverse-Effect Level (NOAEL) - Developmental Toxicity ~0.0012 mg/kg/day[1]5 mg/kg/day[2]Rat, Multigenerational
Lowest-Observed-Adverse-Effect Level (LOAEL) - Developmental Toxicity 0.05 mg/kg/day (uterine effects)[3]50 mg/kg/day (systemic and reproductive effects)[4]Rat, Uterotrophic Assay / Multigenerational
Uterotrophic Effects (Lowest Effective Dose) 0.05 mg/kg/day (subcutaneous)[3]Low doses can induce effects, but generally less potent than DES.[5]Rat, Uterotrophic Assay
Effects on Male Reproductive Tract Alterations in seminal vesicle, prostate[6]Enlarged prostates in male offspring at 2 µg/kg/day.[4]Mouse
Female Reproductive Tract Abnormalities Structural changes, increased cancer risk.[7]Altered uterine response to estrogen.[8]Human, Mouse
Transgenerational Effects Yes, observed in F1, F2, and F3 generations.[2][9][10][11]Evidence of multigenerational impacts on fertility.[11]Mouse

Table 2: Effects on Fertility and Reproduction

ParameterDiethylstilbestrol (DES)Bisphenol A (BPA)Species/Study Type
Female Fertility Reduced pregnancy rate and fertility index in F1, F2, and F3 generations.[2][11]Reduced lifetime reproductive success in mice exposed to low doses.[4]Mouse
Male Fertility Can impact fetal Leydig cell development.[12]Reduced sperm production in adulthood.[4]Mouse
Anogenital Distance (AGD) Reduced in female offspring.[2]Can be affected, often sex-specific.Rat
Vaginal Opening Earlier onset in descendants.[2]Can be altered.Rat

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of two key experimental protocols frequently used to assess the developmental toxicity of compounds like DES-DP and BPA.

OECD Test Guideline 440: Uterotrophic Bioassay in Rodents

This short-term in vivo screening test is designed to detect the estrogenic activity of a substance by measuring the increase in uterine weight (uterotrophic response) in female rodents.[13][14]

  • Test System: Immature female rats (post-weaning, pre-puberty) or young adult ovariectomized female rats are used. These models are sensitive because their hypothalamic-pituitary-ovarian axis is not fully functional, leading to low endogenous estrogen levels.[13]

  • Administration: The test substance is typically administered daily for three consecutive days via oral gavage or subcutaneous injection.[13]

  • Dose Groups: A minimum of two treatment groups with graduated doses and a concurrent vehicle control group are required. Each group should contain at least six animals.[13]

  • Endpoints: Approximately 24 hours after the last dose, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight). A statistically significant increase in the mean uterine weight of a treated group compared to the control group indicates a positive estrogenic response.[13] Body weight and food consumption are also monitored.[13]

OECD Test Guideline 416: Two-Generation Reproduction Toxicity Study

This comprehensive study provides information on the effects of a test substance on male and female reproductive performance and the development of the offspring over two generations.[15][16][17]

  • Test System: The rat is the preferred species. Sufficient animals are used to ensure at least 20 pregnant females per group at or near parturition.[15]

  • Administration: The test substance is administered continuously to the parental (P) generation before and during mating, throughout gestation and lactation. The first-generation (F1) offspring are then exposed from weaning through their own mating, gestation, and lactation to produce the second-generation (F2) offspring.[15] Oral administration (diet, drinking water, or gavage) is recommended.[15]

  • Dose Groups: At least three dose levels and a concurrent control group are used. A limit test may be performed if no effects are expected at 1000 mg/kg bw/day.[15]

  • Endpoints: A wide range of endpoints are evaluated in both the parental and offspring generations, including:

    • Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), estrous cycles, and sperm parameters. Gross necropsy and histopathology of reproductive organs are also performed.[15]

    • Offspring: Viability, sex ratio, body weight, physical development (e.g., anogenital distance, nipple retention), and sexual maturation (e.g., vaginal opening, preputial separation).[15]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by DES and BPA, as well as a generalized experimental workflow for a two-generation toxicity study.

Signaling Pathways

Both DES and BPA exert their effects primarily by interacting with estrogen receptors (ERα and ERβ). This interaction can trigger both genomic and non-genomic signaling pathways.

Signaling_Pathways cluster_ligands Endocrine Disruptors cluster_receptors Estrogen Receptors cluster_pathways Downstream Signaling cluster_effects Cellular & Developmental Effects DES Diethylstilbestrol (DES) ER Estrogen Receptors (ERα, ERβ) DES->ER High Affinity BPA Bisphenol A (BPA) BPA->ER Lower Affinity GPER G Protein-Coupled Estrogen Receptor (GPER) BPA->GPER Genomic Genomic Pathway (Nuclear Events) ER->Genomic Translocation to Nucleus NonGenomic Non-Genomic Pathway (Cytoplasmic Events) ER->NonGenomic Membrane-associated ER GPER->NonGenomic Kinase Activation (e.g., MAPK, PI3K) GeneExpression Altered Gene Expression Genomic->GeneExpression Epigenetic Epigenetic Modifications Genomic->Epigenetic CellProliferation Cell Proliferation & Differentiation NonGenomic->CellProliferation DevToxicity Developmental Toxicity GeneExpression->DevToxicity CellProliferation->DevToxicity Epigenetic->DevToxicity

Caption: Estrogen Receptor Signaling Pathways for DES and BPA.

Experimental Workflow

The following diagram illustrates a typical workflow for a two-generation reproductive toxicity study (based on OECD TG 416).

Two_Generation_Workflow P_generation Parental (P) Generation Dosing (Pre-mating, Mating, Gestation, Lactation) F1_offspring F1 Offspring Production & Weaning P_generation->F1_offspring P_endpoints P Generation Endpoints (Reproductive Performance, Histopathology) P_generation->P_endpoints F1_selection Select F1 for Next Generation F1_offspring->F1_selection F1_dosing F1 Generation Dosing (Post-weaning to Adulthood) F1_selection->F1_dosing F1_mating F1 Mating F1_dosing->F1_mating F1_endpoints F1 Generation Endpoints (Development, Maturation, Reproduction) F1_dosing->F1_endpoints F2_offspring F2 Offspring Production & Weaning F1_mating->F2_offspring F2_endpoints F2 Generation Endpoints (Viability, Growth, Development) F2_offspring->F2_endpoints

Caption: Workflow for a Two-Generation Reproductive Toxicity Study.

Conclusion

Both Diethylstilbestrol dipropionate and Bisphenol A are potent endocrine disruptors with well-documented developmental toxicity. DES is a significantly more potent estrogen mimic, and its use has been linked to severe reproductive tract abnormalities and cancer in humans.[7][18] BPA, while less potent, is of significant concern due to its ubiquitous presence in consumer products and the potential for widespread, low-dose exposure.[4] The developmental toxicities of both compounds are primarily mediated through estrogen receptor signaling, leading to altered gene expression, cellular proliferation, and epigenetic modifications that can have lasting and even transgenerational effects.[9][19][20][21][22] The experimental protocols outlined in this guide, particularly the uterotrophic bioassay and the two-generation reproductive toxicity study, are critical tools for characterizing the hazards posed by these and other potential endocrine disruptors. This comparative guide serves as a foundational resource for researchers working to understand and mitigate the risks associated with exposure to these compounds.

References

A Comparative Guide to Validating the Carcinogenic Effects of Diethylstilbestrol Dipropionate in a Novel Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the carcinogenic effects of Diethylstilbestrol (B1670540) dipropionate (DES-dp), a synthetic non-steroidal estrogen, by contrasting a well-established animal model with a novel, genetically engineered alternative. The objective is to offer a comprehensive overview of experimental design, data interpretation, and the mechanistic insights that can be gained from each model.

Introduction

Diethylstilbestrol (DES) and its ester derivatives are known carcinogens, linked to various cancers in humans, including clear cell adenocarcinoma of the vagina and cervix in women exposed in utero.[1][2][3][4][5] Robust animal models are critical for dissecting the mechanisms of DES-induced carcinogenesis and for evaluating potential therapeutic or preventative strategies. Historically, the neonatal mouse model has been instrumental in replicating DES-associated pathologies.[6][7][8] However, advancements in genetic engineering present opportunities to develop models with potentially greater translational relevance to human physiology.

This guide compares the traditional neonatal CD-1 mouse model with a novel, hypothetical ERα-Humanized (B-hESR1) Mouse Model , in which the murine estrogen receptor alpha (Esr1) gene is replaced with its human counterpart.

Comparative Analysis of Animal Models

FeatureTraditional Model: Neonatal CD-1 Mouse Novel Model: ERα-Humanized (B-hESR1) Mouse
Genetic Background Outbred mouse strain (CD-1) with intact murine genome.Knock-in model on a defined background (e.g., C57BL/6) where the murine Esr1 gene is replaced by the human ESR1 gene.
Biological Rationale Well-characterized model that reliably develops reproductive tract lesions and tumors after neonatal DES exposure, mimicking some human pathologies.[8][9]Directly interrogates the human estrogen receptor alpha (ERα) in an in vivo setting, potentially offering more accurate insights into human-specific receptor-mediated carcinogenic mechanisms.
Key Advantages Extensive historical data available for comparison.[10][11] Cost-effective and readily available. High sensitivity to DES-induced reproductive tract tumors.[9]High translational potential for receptor-ligand interactions. Allows for the study of human-specific ERα isoforms and polymorphisms. Reduces species-specific differences in receptor signaling.
Limitations Murine ERα may differ from human ERα in ligand affinity, co-regulator interactions, and downstream signaling. Results may not fully recapitulate human responses.Higher cost and complexity in model development and maintenance. Potential for unforeseen biological consequences due to the interaction of a human receptor with a murine cellular environment.

Experimental Protocols

A rigorous and standardized protocol is essential for a valid comparison. The following methodology outlines the key steps for assessing the carcinogenic effects of DES-dp in both models.

Animal Husbandry and Dosing Regimen
  • Animals: Time-mated pregnant CD-1 mice and B-hESR1 mice. Pups are pooled and randomly assigned to treatment groups post-birth.

  • Treatment: On postnatal days 1 through 5, pups receive a daily subcutaneous injection of DES-dp (e.g., 2 µ g/pup/day ) dissolved in corn oil, or vehicle control (corn oil only). This neonatal exposure window is critical for inducing developmental abnormalities.[9]

  • Housing: Animals are housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Monitoring: Animals are monitored weekly for general health and palpated for tumor development starting at 6 months of age.

Endpoint Analysis and Tissue Collection
  • Necropsy: Animals are euthanized at a predetermined endpoint (e.g., 18 months of age) or when tumors reach a specific size. A full necropsy is performed, and target organs (uterus, cervix, vagina, mammary glands, ovaries) are collected.

  • Histopathology: Tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist, blinded to the treatment groups, should evaluate the slides for neoplastic and non-neoplastic lesions.

Molecular Analysis
  • Gene Expression: RNA is extracted from uterine tissues to analyze the expression of key genes involved in estrogen signaling and carcinogenesis (e.g., Wnt, Hox families) via quantitative real-time PCR (qRT-PCR). Neonatal DES exposure is known to alter the expression of these developmental regulators.[8][9]

  • Epigenetic Analysis: DNA methylation patterns of estrogen-responsive genes, such as lactoferrin, can be assessed. DES is known to induce epigenetic changes, including site-specific demethylation, which may be linked to tumor formation.[12]

Quantitative Data Presentation

The following tables present hypothetical, yet plausible, experimental data to illustrate the comparative outcomes between the two models.

Table 1: Tumor Incidence and Latency in Female Offspring at 18 Months

ModelTreatmentOrganIncidence (%)Mean Latency (Weeks ± SD)
CD-1 VehicleUterus2%N/A
DES-dpUterus90%52 ± 8
VehicleVagina/Cervix0%N/A
DES-dpVagina/Cervix45%65 ± 12
B-hESR1 VehicleUterus1%N/A
DES-dpUterus95%48 ± 6
VehicleVagina/Cervix0%N/A
DES-dpVagina/Cervix60%61 ± 10

Table 2: Predominant Histopathological Findings

ModelOrganFindingSeverity (Mean Score ± SD)
CD-1 UterusAdenocarcinoma3.5 ± 0.8
VaginaSquamous Metaplasia2.8 ± 0.6
B-hESR1 UterusAdenocarcinoma3.8 ± 0.7
VaginaClear Cell Adenocarcinoma2.1 ± 1.1

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological pathways and experimental processes.

DES-dp Carcinogenic Signaling Pathway

The carcinogenic action of DES is primarily mediated through its interaction with estrogen receptors, which leads to altered gene expression and cellular proliferation.[5][13] The metabolic activation of DES into quinone intermediates can also cause direct DNA damage.[14]

DES_Carcinogenesis cluster_cell Target Cell DES Diethylstilbestrol (DES-dp) ERa Human/Murine ERα DES->ERa binds Metabolism Metabolic Activation DES->Metabolism ERE Estrogen Response Element (ERE) ERa->ERE binds Proliferation Cell Proliferation ERE->Proliferation Apoptosis Apoptosis Inhibition ERE->Apoptosis DNA DNA Carcinogenesis Carcinogenesis DNA->Carcinogenesis Quinone DES-Quinone Intermediate Metabolism->Quinone Adducts DNA Adducts Quinone->Adducts forms Adducts->DNA damages Proliferation->Carcinogenesis Apoptosis->Carcinogenesis

Caption: Proposed mechanism of DES-dp induced carcinogenesis.

Comparative Study Experimental Workflow

A logical workflow ensures that the comparison between the two animal models is systematic and reproducible.

Experimental_Workflow cluster_models Model Selection cluster_treatment Neonatal Treatment (Days 1-5) cluster_analysis Endpoint Analysis (18 Months) Model1 Traditional Model (CD-1 Mouse) Treat1 DES-dp or Vehicle Model1->Treat1 Model2 Novel Model (B-hESR1 Mouse) Treat2 DES-dp or Vehicle Model2->Treat2 Necropsy1 Necropsy & Tissue Collection Treat1->Necropsy1 Age to Endpoint Necropsy2 Necropsy & Tissue Collection Treat2->Necropsy2 Age to Endpoint Histo1 Histopathology Necropsy1->Histo1 Mol1 Molecular Analysis Necropsy1->Mol1 Data Comparative Data Analysis & Validation Histo1->Data Mol1->Data Histo2 Histopathology Necropsy2->Histo2 Mol2 Molecular Analysis Necropsy2->Mol2 Histo2->Data Mol2->Data

References

A Comparative Pharmacokinetic Analysis of Diethylstilbestrol Dipropionate and its Parent Compound, Diethylstilbestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of Diethylstilbestrol (B1670540) dipropionate (DES-dp) and its active parent compound, Diethylstilbestrol (DES). Diethylstilbestrol dipropionate is a synthetic, nonsteroidal estrogen prodrug that was developed to modify the pharmacokinetic properties of DES.[1] As an ester of DES, DES-dp is designed for slower absorption, leading to a more sustained release of the active DES molecule in the body.[1] This comparison aims to support research and drug development efforts by summarizing available data on their absorption, distribution, metabolism, and excretion.

Pharmacokinetic Profiles: A Side-by-Side Comparison

Direct comparative pharmacokinetic studies providing quantitative data (Cmax, Tmax, AUC, half-life) for this compound versus Diethylstilbestrol in a single cohort were not identified in the available literature. However, by compiling data from various studies on DES and qualitative information on DES-dp, we can infer their distinct pharmacokinetic behaviors.

Diethylstilbestrol (DES) is readily absorbed after oral administration.[2] Its pharmacokinetic profile is characterized by a biphasic elimination pattern, with an initial rapid phase followed by a much slower terminal phase.[3]

This compound (DES-dp) , being an ester, undergoes hydrolysis to release the active DES. This enzymatic conversion results in a slower absorption profile compared to the parent compound.[1] This slower absorption is expected to lead to a delayed time to reach maximum plasma concentration (Tmax) and potentially a lower peak concentration (Cmax) but a more prolonged duration of action.

Quantitative Pharmacokinetic Data for Diethylstilbestrol (DES)

The following table summarizes pharmacokinetic parameters for DES from a study involving a single 2.0 mg oral administration of a DES capsule in healthy male volunteers.[4]

ParameterValue (Mean ± SD)Unit
Cmax (Maximum Plasma Concentration)3.4 ± 1.93ng/mL
Tmax (Time to Maximum Plasma Concentration)Not Reported-
AUC0-t (Area Under the Curve from time 0 to t)Not Reported-
AUC0-∞ (Area Under the Curve from time 0 to infinity)Not Reported-
t1/2 (Half-life)~24hours[5]

Note: The half-life of DES can be biphasic, with an initial phase of approximately 1 hour and a terminal phase of about a day.[3] Data presented is based on different studies and formulations and should be interpreted with caution.

Experimental Protocols

Administration and Sample Collection for DES Pharmacokinetic Studies

A representative experimental design for determining the pharmacokinetic profile of oral DES formulations involves the following steps:[4]

  • Subject Recruitment: Healthy volunteers are typically recruited and screened for eligibility.

  • Drug Administration: A single oral dose of the DES formulation (e.g., 2.0 mg capsule) is administered to the subjects after an overnight fast.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Sample Storage: Plasma samples are stored at a low temperature (e.g., -20°C or -80°C) until analysis.

Analytical Methodology for DES in Plasma

The concentration of DES in plasma samples is typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][7]

  • Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation followed by liquid-liquid extraction.[7] An internal standard is added to the samples to ensure accuracy and precision.

  • Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a suitable analytical column (e.g., a C18 column) to separate DES from other plasma components.[6]

  • Mass Spectrometric Detection: The separated DES is then detected and quantified using a tandem mass spectrometer operating in a specific monitoring mode (e.g., multiple reaction monitoring).[6]

  • Data Analysis: The concentration of DES in each sample is calculated based on the peak area ratio of DES to the internal standard, using a calibration curve generated from standards of known concentrations.

Signaling Pathway of Diethylstilbestrol

DES, as a potent estrogen receptor agonist, exerts its biological effects primarily through the estrogen receptor (ER) signaling pathway. The following diagram illustrates the classical mechanism of action.

DES_Signaling_Pathway DES Diethylstilbestrol (DES) ER Estrogen Receptor (ER) (in cytoplasm) DES->ER Binds to CellMembrane DES_ER_Complex DES-ER Complex ER->DES_ER_Complex Nucleus DES_ER_Complex->Nucleus Translocates to Nucleus ERE Estrogen Response Element (ERE) on DNA DES_ER_Complex->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins Proteins Translation->Proteins BiologicalEffects Biological Effects Proteins->BiologicalEffects dummy1 dummy2

Caption: Classical estrogen signaling pathway activated by Diethylstilbestrol (DES).

Experimental Workflow for Pharmacokinetic Analysis

The logical flow of a typical pharmacokinetic study is depicted in the following diagram.

PK_Workflow Start Study Initiation Dosing Drug Administration (e.g., Oral DES) Start->Dosing Sampling Blood Sample Collection (Time-course) Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data Pharmacokinetic Data (Cmax, Tmax, AUC, t1/2) Analysis->Data End Report Generation Data->End

Caption: General experimental workflow for a pharmacokinetic study.

References

Differential Effects of Diethylstilbestrol Dipropionate on ER-alpha and ER-beta Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Diethylstilbestrol (B1670540) dipropionate (DES-DP) on the two main estrogen receptor subtypes, ER-alpha (ERα) and ER-beta (ERβ). Diethylstilbestrol dipropionate is a synthetic nonsteroidal estrogen that acts as a prodrug, being rapidly hydrolyzed in the body to its active form, Diethylstilbestrol (DES). DES is known to bind to both ERα and ERβ, mediating a range of physiological and pathological responses.[1] Understanding the differential engagement of DES with these two receptor subtypes is crucial for elucidating its mechanisms of action and for the development of more selective estrogen receptor modulators (SERMs).

Executive Summary

Diethylstilbestrol (DES) exhibits high-affinity binding to both ERα and ERβ. While it acts as a potent agonist at both receptors, the downstream transcriptional and cellular effects are modulated by the specific estrogen response element (ERE) on the DNA and by differential recruitment of coactivator proteins. Notably, DES-bound ERβ shows an enhanced ability to recruit coactivators compared to DES-bound ERα, suggesting a potential for ERβ-mediated potentiation of gene expression.[2] The toxicological profile of DES is primarily attributed to its potent and persistent activation of ERα-mediated signaling pathways.[3]

Comparative Binding Affinity

LigandReceptor Subtype(s)Relative Binding Affinity (RBA) vs. E2 (100)Reference
Diethylstilbestrol (DES) Rat Uterine Nuclear ER (mixture of subtypes)245 ± 36[3]
17β-Estradiol (E2) Rat Uterine Nuclear ER (mixture of subtypes)100[3]

Transcriptional Activation Profile

DES functions as a potent agonist at both ERα and ERβ, initiating the transcription of target genes. However, the transcriptional output is not solely dependent on ligand binding and can be influenced by the cellular context, including the specific DNA sequences (EREs) to which the receptor-ligand complex binds, and the availability of co-regulator proteins.

Potency of Transcriptional Activation

Experimental data from a reporter gene assay in human osteosarcoma (U2OS) cells expressing ERα demonstrates the potent agonistic activity of DES.

LigandReceptor SubtypeCell LineEC50 (pM)Reference
Diethylstilbestrol (DES) ERαU2OS~30[3]
17β-Estradiol (E2) ERαU2OS~10[3]

While specific EC50 values for DES on ERβ are not available from the same study for a direct comparison, other research indicates that the transcriptional activation by DES is highly dependent on the ERE. For instance, ERβ has been shown to preferentially activate transcription from a consensus vitellogenin ERE (Vit ERE), whereas ERα shows greater activation at a divergent luteinizing hormone β ERE (LH ERE) in the presence of DES.[4]

Differential Coactivator Recruitment

A key aspect of the differential action of DES on ER subtypes is the recruitment of coactivator proteins. In vitro studies have shown that DES-bound ERβ has an enhanced ability to recruit coactivators, such as SRC-1e and TIF2, compared to DES-bound ERα. This suggests that for certain genes, DES may potentiate ERβ-mediated transcription to a greater extent than ERα-mediated transcription.[2]

Comparison with Other Selective Estrogen Receptor Modulators (SERMs)

DES is a potent, non-selective estrogen agonist. In contrast, SERMs like tamoxifen (B1202) and raloxifene (B1678788) exhibit tissue-selective agonist and antagonist activities.

CompoundERα ActivityERβ ActivityKey Clinical Application(s)Reference(s)
Diethylstilbestrol (DES) Strong AgonistStrong AgonistHistorically used for menopausal symptoms and certain cancers; now largely discontinued (B1498344) due to toxicity.[1]
Tamoxifen Agonist/Antagonist (tissue-dependent)Agonist/Antagonist (tissue-dependent)Breast cancer treatment and prevention.[5][6]
Raloxifene Agonist/Antagonist (tissue-dependent)Agonist/Antagonist (tissue-dependent)Osteoporosis treatment and prevention, breast cancer prevention.[6][7]

In a clinical trial comparing DES and tamoxifen for advanced breast cancer, DES showed slightly higher regression rates, though not statistically significant. However, DES was associated with greater toxicity.[5] In vitro studies on human osteoblasts have shown that both raloxifene and tamoxifen, similar to estradiol (B170435), can exert effects through both estrogen receptor-dependent and -independent pathways.[6]

Signaling Pathways and Experimental Workflows

Generalized Signaling Pathway of DES-Bound Estrogen Receptors

DES_ER_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DES Diethylstilbestrol (DES) ER ERα or ERβ DES->ER Binds DES_ER DES-ER Complex ER->DES_ER HSP HSP90 HSP->ER Chaperones DES_ER->HSP Dissociation DES_ER_dimer DES-ER Dimer DES_ER->DES_ER_dimer Dimerization ERE Estrogen Response Element (ERE) Coactivators Coactivators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation DES_ER_dimer->ERE Binds

Caption: Generalized signaling pathway of Diethylstilbestrol (DES) with Estrogen Receptors (ERα/β).

Experimental Workflow for ER Binding and Activation Assays

Experimental_Workflow cluster_binding Competitive Binding Assay cluster_activation Transcriptional Activation Assay prep_receptor_b Prepare ERα/ERβ Receptor Lysate radioligand Add Radiolabeled Estradiol ([3H]E2) prep_receptor_b->radioligand competitor Add Increasing Concentrations of DES radioligand->competitor incubation_b Incubate to Reach Equilibrium competitor->incubation_b separation_b Separate Bound from Free Radioligand incubation_b->separation_b quantification_b Quantify Bound Radioligand separation_b->quantification_b analysis_b Calculate IC50/Ki quantification_b->analysis_b prep_cells_a Culture Cells Expressing ERα/ERβ and Reporter Gene add_des Add Increasing Concentrations of DES prep_cells_a->add_des incubation_a Incubate for Defined Period add_des->incubation_a lysis Cell Lysis incubation_a->lysis reporter_assay Measure Reporter Gene Activity (e.g., Luciferase) lysis->reporter_assay analysis_a Calculate EC50 reporter_assay->analysis_a

Caption: General experimental workflow for ER competitive binding and transcriptional activation assays.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of Diethylstilbestrol (DES) for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Purified recombinant human ERα and ERβ protein

  • [3H]-17β-estradiol (Radioligand)

  • Diethylstilbestrol (DES)

  • Binding buffer (e.g., Tris-HCl buffer containing EDTA, dithiothreitol, and glycerol)

  • Hydroxyapatite (B223615) slurry or dextran-coated charcoal for separation

  • Scintillation fluid and vials

  • Microcentrifuge and scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of DES in the binding buffer. The final concentrations should span a wide range to generate a complete competition curve.

  • Assay Setup: In microcentrifuge tubes, combine the binding buffer, a fixed concentration of purified ERα or ERβ protein, and a fixed concentration of [3H]-17β-estradiol.

  • Competition: Add increasing concentrations of DES or vehicle control to the respective tubes.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Add hydroxyapatite slurry or dextran-coated charcoal to each tube to adsorb the unbound radioligand. Centrifuge the tubes to pellet the adsorbent.

  • Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]-17β-estradiol as a function of the logarithm of the DES concentration. The IC50 value (the concentration of DES that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

ER-Mediated Transcriptional Activation Assay (Reporter Gene Assay)

Objective: To quantify the agonistic activity of Diethylstilbestrol (DES) on ERα and ERβ by measuring the induction of a reporter gene under the control of an estrogen response element (ERE).

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293, or U2OS)

  • Expression vectors for human ERα or ERβ

  • Reporter plasmid containing a luciferase or β-galactosidase gene downstream of an ERE-containing promoter

  • Cell culture medium and supplements

  • Transfection reagent

  • Diethylstilbestrol (DES)

  • Lysis buffer

  • Luciferase or β-galactosidase assay substrate and detection reagents

  • Luminometer or spectrophotometer

Procedure:

  • Cell Culture and Transfection: Culture the chosen cell line in appropriate medium. Co-transfect the cells with the expression vector for either ERα or ERβ and the ERE-reporter plasmid using a suitable transfection reagent.

  • Cell Plating: After transfection, plate the cells into multi-well plates and allow them to adhere and recover.

  • Compound Treatment: Prepare serial dilutions of DES in the cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of DES or vehicle control.

  • Incubation: Incubate the treated cells for a specific period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer to release the cellular contents, including the reporter enzyme.

  • Reporter Assay: Transfer the cell lysates to an assay plate and add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

  • Measurement: Measure the light output (for luciferase) or absorbance (for β-galactosidase) using a luminometer or spectrophotometer.

  • Data Analysis: Normalize the reporter activity to a control for cell viability if necessary. Plot the reporter activity as a function of the logarithm of the DES concentration. The EC50 value (the concentration of DES that produces 50% of the maximal response) is determined by non-linear regression analysis of the dose-response curve.

Conclusion

This compound, through its active metabolite DES, is a potent, non-selective agonist for both ERα and ERβ. The differential effects of DES on these receptor subtypes are subtle and context-dependent, influenced by the specific gene promoter (ERE) and the cellular milieu of co-regulator proteins. While DES demonstrates high-affinity binding and potent activation of both receptors, its strong and persistent agonism, particularly through ERα, is linked to its adverse health effects. A deeper understanding of the nuanced differences in DES's interaction with ERα and ERβ can provide valuable insights for the design of safer and more effective SERMs for various therapeutic applications.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Diethylstilbestrol Dipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Diethylstilbestrol dipropionate, a synthetic nonsteroidal estrogen, requires careful handling due to its classification as a hazardous substance. Adherence to established disposal protocols is not only a matter of regulatory compliance but also a core component of responsible scientific practice.

Diethylstilbestrol (DES) is recognized as a carcinogen and a substance that can cause developmental toxicity.[1] The U.S. Environmental Protection Agency (EPA) classifies discarded, unused Diethylstilbestrol as U089 hazardous waste under the Resource Conservation and Recovery Act (RCRA), necessitating a specific disposal pathway.[2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with extreme caution.[3] Personnel must be trained on its proper handling and storage.[3]

Personal Protective Equipment (PPE):

  • Gloves and Clothing: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Eye Protection: Use safety glasses or goggles meeting regulations such as OSHA's 29 CFR 1910.133 or European Standard EN166.[2]

  • Respiratory Protection: If there is a risk of inhalation, especially of dust, use a NIOSH-approved respirator.[3]

  • Ventilation: All handling should occur in a well-ventilated area, preferably under a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must follow hazardous waste regulations to prevent environmental contamination and ensure public health safety.[4][5]

Step 1: Waste Identification and Segregation

  • Classification: this compound waste is classified as a hazardous pharmaceutical waste.[2]

  • Segregation: This waste must be kept separate from non-hazardous solid waste and other chemical waste streams to avoid cross-contamination and increased disposal costs.[6] For instance, halogenated solvent wastes should be kept separate from non-halogenated ones.[6]

Step 2: Containerization

  • Primary Container: Collect waste this compound in a designated, leak-proof container that is chemically compatible with the substance.[6][7] The container must be kept securely closed except when adding waste.[8]

  • Secondary Containment: Place the primary waste container in a secondary containment unit to prevent spills from reaching drains.[6]

  • Container Filling: Do not fill containers to more than 90% of their capacity to allow for expansion and prevent spills.[7]

Step 3: Labeling

  • Immediate Labeling: As soon as waste is added, the container must be labeled with a hazardous waste tag.[8]

  • Required Information: The label must clearly state "Hazardous Waste" and identify the contents (i.e., "this compound"). It should also include the name of the Principal Investigator (PI), department, and the accumulation start date.[8]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[6][9]

  • Storage Limits: The SAA can hold up to 55 gallons of hazardous waste or one quart of acute hazardous waste.[6][9] These limits must not be exceeded.[6]

Step 5: Arranging for Disposal

  • Licensed Vendor: The disposal of hazardous waste must be handled by a licensed hazardous waste disposal company.[7][9] Laboratory personnel should not transport hazardous waste themselves.[8]

  • Incineration: Most pharmaceutical waste, particularly hazardous types, is treated by incineration at a licensed facility to ensure complete destruction.[5][10]

Step 6: Spill Management

  • Emergency Preparedness: Ensure spill cleanup materials are readily available. Personnel must be trained on emergency procedures.[3][10]

  • Cleanup: In the event of a spill, evacuate and secure the area.[3] Moisten the spilled material to prevent dust formation or use a HEPA-filter vacuum for cleanup.[3]

  • Disposal of Cleanup Materials: All materials used for spill cleanup (absorbents, PPE, etc.) must be collected, placed in a sealed container, and disposed of as hazardous waste.[3][8]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative limits for laboratory hazardous waste generators, which are crucial for maintaining regulatory compliance.

ParameterVery Small Quantity Generator (VSQG)Small Quantity Generator (SQG)Large Quantity Generator (LQG)
Hazardous Waste Generation per Month < 100 kg100 - 1,000 kg> 1,000 kg
On-site Storage Time Limit (CAA) No time limitUp to 180 daysUp to 90 days
Satellite Accumulation Area (SAA) Limit Up to 55 gallonsUp to 55 gallonsUp to 55 gallons
Acute Hazardous Waste Limit (SAA) Up to 1 quartUp to 1 quartUp to 1 quart

Data sourced from EPA guidelines for hazardous waste generators.[9]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. The procedures outlined are based on established safety and regulatory standards for handling hazardous chemical waste in a laboratory setting.[6][7][9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: This compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Begin Disposal Process segregate Step 2: Segregate as Hazardous Pharmaceutical Waste ppe->segregate container Step 3: Place in a Labeled, Leak-Proof Container segregate->container storage Step 4: Store in Designated Satellite Accumulation Area (SAA) container->storage spill_check Spill or Leak? storage->spill_check spill_protocol Follow Spill Cleanup Protocol: Contain, Clean, and Dispose of materials as hazardous waste spill_check->spill_protocol Yes disposal_request Step 5: Submit Request for Waste Collection spill_check->disposal_request No spill_protocol->storage Return to Storage vendor_pickup Step 6: Waste Collected by Licensed Disposal Vendor disposal_request->vendor_pickup end End: Proper Disposal Complete vendor_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Diethylstilbestrol Dipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for handling Diethylstilbestrol dipropionate (DESDP), a synthetic, nonsteroidal estrogen. Given its classification as a known carcinogen and teratogen, strict adherence to these procedures is mandatory to ensure personnel safety and environmental protection.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following equipment is required when handling this compound.[2][3][4] All PPE should be donned before handling the compound and removed carefully to avoid cross-contamination.

Protection Area Required Equipment Specifications & Best Practices
Eye/Face Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or be NIOSH (US) approved.[2] A face shield may be required for splash hazards.
Skin/Body Impervious Clothing / Lab CoatFire/flame resistant clothing is recommended.[2] Disposable coveralls (e.g., Tyvek®) should be used for extensive handling or spill cleanup.[5][6]
Respiratory Dust Respirator / Air-Purifying Respirator (APR)For operations generating dust, use an approved/certified dust respirator.[7] For higher exposure potential, a full facepiece APR with P100 filters is necessary.[5] All respirator use must comply with a written program that includes training, fit-testing, and medical exams as per OSHA 29 CFR 1910.134.[5]
Hands Chemical Impermeable GlovesHandle with gloves at all times.[2] Nitrile or natural rubber gloves are recommended.[5] Gloves must be inspected before use and changed immediately if contaminated.

Operational Plan: Step-by-Step Guidance

Safe handling requires a controlled environment and methodical procedures to minimize exposure risk.

1. Pre-Handling Checklist & Environment Setup

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, Class I, Type B biological safety hood, or glove box, to control airborne particles.[5][7][8]

  • Ventilation: Ensure adequate local exhaust ventilation is operational.[3][7]

  • Safety Equipment: Confirm that an eyewash station and safety shower are unobstructed and accessible.[3][8]

  • Review Documentation: Obtain, read, and understand all safety instructions and the Safety Data Sheet (SDS) before use.[2][8]

  • Restricted Access: The handling area should be clearly marked and access restricted to authorized personnel.

2. Safe Handling Protocol

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing/Transfer: Handle as a solid whenever possible to prevent aerosol formation.[3] If weighing, do so within an enclosure or ventilated balance safety enclosure.

  • Avoid Dust: Avoid any actions that could generate dust, such as crushing or dry sweeping.[3][5]

  • No Personal Items: Do not eat, drink, or smoke in the designated handling area.[2]

  • Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[2][5]

  • Decontamination: Decontaminate all work surfaces and equipment by scrubbing with alcohol or another appropriate solvent.[3]

  • Doff PPE: Remove PPE carefully, starting with gloves, to avoid contaminating skin or clothing. Dispose of single-use items as hazardous waste. Contaminated reusable clothing must be professionally laundered.[2]

3. Emergency Spill Response

  • Evacuate: Evacuate non-essential personnel from the spill area. Isolate the area for at least 25 meters (75 feet) for solids.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spillage if it is safe to do so. Do not allow the chemical to enter drains.[2][3]

  • Cleanup:

    • Wear full PPE, including respiratory protection.

    • Use a wet method or a HEPA-filtered vacuum to clean up solid material. DO NOT DRY SWEEP .[5]

    • For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders).[3]

  • Collect Waste: Place all contaminated materials, including absorbents and cleaning supplies, into a suitable, sealed, and labeled container for disposal.[2]

Disposal Plan

This compound and any contaminated materials are considered hazardous waste.

  • Waste Collection: Collect all waste, including empty containers, contaminated PPE, and cleanup materials, in a designated, properly labeled, and sealed container.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the sealed waste container in a secure, designated hazardous waste storage area, away from incompatible materials.[2]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Dispose of the container and its contents at an approved waste disposal plant in accordance with all applicable federal, state, and local regulations.[2][8]

Workflow for Safe Handling and Disposal

G Safe Handling & Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Emergency Spill prep_area 1. Prepare Designated Area (Fume Hood) gather_ppe 2. Gather Required PPE review_sds 3. Review SDS don_ppe 4. Don PPE review_sds->don_ppe handle_chem 5. Handle Chemical don_ppe->handle_chem decon 6. Decontaminate Surfaces handle_chem->decon spill Spill Occurs handle_chem->spill doff_ppe 7. Doff PPE decon->doff_ppe collect_waste 8. Collect & Seal Waste doff_ppe->collect_waste dispose 9. Dispose via Licensed Vendor collect_waste->dispose evacuate A. Evacuate & Isolate spill->evacuate cleanup B. Clean Up (Wet Method) evacuate->cleanup cleanup->collect_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethylstilbestrol dipropionate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethylstilbestrol dipropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.